molecular formula C6H5N3O B12366814 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one

7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one

Cat. No.: B12366814
M. Wt: 135.12 g/mol
InChI Key: WQYGTQQUURMXOO-UHFFFAOYSA-N
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Description

7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one is a synthetic heterocyclic compound belonging to the pyrazolopyridine family, a class of structures known for their significant interest in medicinal chemistry and drug discovery . These fused bicyclic scaffolds are recognized for their resemblance to purine bases, which often allows them to interact with a variety of biological targets . As a dihydropyridinone variant, this particular core structure may offer potential as a key intermediate or precursor in organic synthesis and pharmaceutical research. Note on Product Information: The specific physicochemical properties, detailed research applications, mechanism of action, and pharmacological profile for 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one are not currently described in the public scientific literature. This product is intended for research use only (RUO) and is not approved for use in humans or animals. Researchers are responsible for verifying the suitability of this compound for their intended applications.

Properties

Molecular Formula

C6H5N3O

Molecular Weight

135.12 g/mol

IUPAC Name

7,7a-dihydropyrazolo[3,4-b]pyridin-3-one

InChI

InChI=1S/C6H5N3O/c10-6-4-2-1-3-7-5(4)8-9-6/h1-3,5,7H

InChI Key

WQYGTQQUURMXOO-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2C(=C1)C(=O)N=N2

Origin of Product

United States
Foundational & Exploratory

An In-Depth Technical Guide to the 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one Core

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its structural similarity to purine bases and its consequently broad range of biological activities. This technical guide provides an in-depth examination of a specific derivative class: the 7,7a-dihydropyrazolo[3,4-b]pyridin-3-ones. Due to the limited availability of data on the unsubstituted parent compound, this guide will focus on the synthesis, structure, and properties of representative derivatives, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this important chemical entity. The discussion will encompass its chemical architecture, tautomeric considerations, a detailed synthetic protocol, spectroscopic characterization, and an overview of its significance in modern drug discovery.

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold

The fusion of pyrazole and pyridine rings gives rise to the pyrazolopyridine family of heterocycles, with the pyrazolo[3,4-b]pyridine isomer being of particular interest to medicinal chemists.[1][2] This scaffold is considered a bioisostere of purines, which allows its derivatives to interact with a wide array of biological targets, often by mimicking endogenous ligands.[1] The therapeutic potential of pyrazolo[3,4-b]pyridine derivatives is vast, with reported activities including antiviral, anti-inflammatory, antimicrobial, and antitumor effects.[3][4] The partially saturated "dihydropyridin-3-one" variant represents a key subclass, offering a unique three-dimensional structure and chemical properties that are distinct from its fully aromatic counterpart.

Chemical Structure and Physicochemical Properties

The core structure of the target molecule, more formally named 1H-Pyrazolo[3,4-b]pyridin-3(2H)-one (CAS 2942-43-0 for the parent), features a dihydropyridine ring fused to a pyrazole ring, with a carbonyl group at the 3-position.[5][6]

G cluster_0 Synthesis Workflow node_A Reactant 1: 5-Aminopyrazole Derivative node_C Condensation/ Cyclization node_A->node_C node_B Reactant 2: β-Keto Ester or Aldehyde node_B->node_C node_D Purification (Column Chromatography) node_C->node_D node_E Final Product: Dihydropyrazolo[3,4-b]pyridin-3-one node_D->node_E

Caption: General workflow for the synthesis of the target scaffold.

Detailed Experimental Protocol (Representative Example)

The following protocol is adapted from the synthesis of substituted pyrazolo[3,4-b]pyridin-3(2H)-one derivatives. [3]This method demonstrates the key steps and principles involved.

Step 1: Preparation of the Intermediate (5-(2-phenylhydrazinyl)-1H-pyrazol-3(2H)-one)

  • Combine equimolar amounts of pyrazolidine-3,5-dione and phenylhydrazine in a reaction vessel.

  • Heat the mixture at 100 °C for a sufficient time to ensure complete reaction (monitor by TLC).

  • The resulting product is the intermediate, 5-(2-phenylhydrazinyl)-1H-pyrazol-3(2H)-one, which can be used in the next step, often without further purification.

Step 2: Cycloaddition to Form the Pyrazolo[3,4-b]pyridin-3-one Ring

  • Dissolve the intermediate from Step 1 (1 equivalent) and a substituted aldehyde (e.g., cinnamaldehyde, 1 equivalent) in ethanol.

  • Reflux the reaction mixture for 10 hours at room temperature, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and filter the solid product.

  • Wash the solid material with distilled water.

  • Purify the final product by column chromatography using a suitable solvent system (e.g., ethyl acetate:hexane).

Spectroscopic Characterization

The structural elucidation of 7,7a-dihydropyrazolo[3,4-b]pyridin-3-one derivatives relies on a combination of spectroscopic techniques. The data presented here is for a representative substituted derivative. [3]

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
3361, 3177N-H stretching
1628C=O stretching (amide)
1547C=N/C=C stretching

The presence of a strong absorption band around 1628 cm⁻¹ is characteristic of the amide carbonyl group in the ring system. The N-H stretching frequencies confirm the presence of the pyrazole and dihydropyridine NH groups. [3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic and aliphatic protons. Key signals include the N-H protons, which typically appear as broad singlets at downfield chemical shifts (e.g., δ 7.38 and 9.24 ppm). The protons on the dihydropyridine ring will appear in the aliphatic region, and their coupling patterns can provide information about their stereochemical relationship. [3]* ¹³C NMR: The carbon NMR spectrum is characterized by the downfield signal of the carbonyl carbon (e.g., δ 163.5 ppm). The remaining signals will correspond to the sp² and sp³ hybridized carbons of the fused ring system and any substituents. [3]

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the mass of the specific derivative. The fragmentation pattern can provide further structural information. For example, in an EI-MS spectrum, the molecular ion peak might be observed at m/z corresponding to the calculated molecular weight of the compound (e.g., 295.15 for C₁₇H₁₈N₄O). [3]

Chemical Reactivity and Potential for Derivatization

The 7,7a-dihydropyrazolo[3,4-b]pyridin-3-one core possesses several reactive sites that can be exploited for further chemical modification:

  • N-Alkylation/Arylation: The NH groups of the pyrazole and dihydropyridine rings can be alkylated or arylated under basic conditions.

  • Reactions at the Carbonyl Group: The amide carbonyl can potentially undergo reactions typical of lactams, although its reactivity is influenced by the fused ring system.

  • Modification of Substituents: If the core is substituted, these substituents can be chemically modified to create a library of analogues for structure-activity relationship (SAR) studies.

The ability to generate a diverse range of derivatives is a key reason for the interest in this scaffold in drug discovery programs. [7][8]

Biological Activity and Therapeutic Potential

While specific biological data for the parent 7,7a-dihydropyrazolo[3,4-b]pyridin-3-one is limited, the broader class of pyrazolo[3,4-b]pyridines has demonstrated a wide range of pharmacological activities. [4]These include:

  • Anticancer Activity: Many derivatives have shown potent antiproliferative effects against various cancer cell lines. [9]* Kinase Inhibition: The scaffold is a common feature in kinase inhibitors, which are a major class of anticancer drugs. [10]* Antimicrobial and Antiviral Properties: Derivatives have been reported to inhibit the growth of bacteria, fungi, and viruses. [3][4] The unique structural features of the dihydropyridinone core may lead to novel biological activities and improved pharmacokinetic properties compared to the fully aromatic analogues. This makes it a highly attractive scaffold for further investigation in drug development.

G cluster_0 Therapeutic Potential node_Core Pyrazolo[3,4-b]pyridine Core node_Anticancer Anticancer node_Core->node_Anticancer node_Kinase Kinase Inhibition node_Core->node_Kinase node_Antimicrobial Antimicrobial node_Core->node_Antimicrobial node_Antiviral Antiviral node_Core->node_Antiviral

Caption: Biological activities associated with the pyrazolo[3,4-b]pyridine scaffold.

Conclusion

The 7,7a-dihydropyrazolo[3,4-b]pyridin-3-one core, more systematically known as 1H-Pyrazolo[3,4-b]pyridin-3(2H)-one, represents a valuable heterocyclic scaffold for the development of new therapeutic agents. Its synthesis is accessible through established methods, and its structure offers multiple points for diversification. While further research is needed to fully elucidate the properties and potential of the unsubstituted parent compound, the study of its derivatives has already revealed significant biological activity. This guide provides a solid foundation for researchers interested in exploring the chemistry and therapeutic applications of this promising class of molecules.

References

  • Synthonix. (n.d.). 1H-Pyrazolo[3,4-b]pyridin-3(2H)-one. Retrieved from [Link]

  • Al-Omair, M. A., Ali, A. M., El-Sayed, W. M., & Mohamed, S. K. (2021). Pyrazolo[3,4-b]pyridin-3(2H)-one derivatives: Green synthesis, characterization, and larvicidal activity against Culex quinquefasciatus. Journal of King Saud University - Science, 33(8), 101633.
  • Donaire-Arias, J., G-Triviño, P., & Quiroga, J. (2022).
  • MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Tautomeric 1H-pyrazolo[3,4-b]pyridine (I) and... Retrieved from [Link]

  • ResearchGate. (2025). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Asymmetric synthesis of 1H-pyrazolo[3,4-b]pyridine analogues catalyzed by chiral-at-metal Rh(iii) complexes. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Retrieved from [Link]

  • ACS Publications. (2017). “On-Water” Facile Synthesis of Novel Pyrazolo[3,4-b]pyridinones Possessing Anti-influenza Virus Activity.
  • ResearchGate. (n.d.). 1H NMR data of of pyrazolo[3,4-b]pyridine derivatives. Retrieved from [Link]

  • Semantic Scholar. (n.d.). S1 Supporting Information Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: Design, synthesis, biological evaluation, and molecular docking study. Retrieved from [Link]

  • Ramon Llull University. (2022). 1H-Pyrazolo[3,4-b]pyridines: synthesis and biomedical applications. Retrieved from [Link]

  • ResearchGate. (n.d.). The X-ray crystal structures of the pyrazolo[3,4-b]pyridines 16a,16d and 16e. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Retrieved from [Link]

  • NextSDS. (n.d.). 1H-Pyrazolo[3,4-c]pyridin-3(2H)-one — Chemical Substance Information. Retrieved from [Link]

  • HETEROCYCLES. (2011). Reactions and tautomeric behavior of 1-(2-pyridinyl)-1h-pyrazol-5-ols. HETEROCYCLES, 83(7), 1567.
  • Ramon Llull University. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • Springer. (n.d.). 6-(Pyrazol-1-yl)pyrazolo[3,4-b]pyridines: Synthesis, Structure, and Wheat Growth Regulating. Retrieved from [Link]

  • Semantic Scholar. (2023). Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. Retrieved from [Link]

  • ResearchGate. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b]. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1606–1621.

Sources

The 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one Scaffold: Mechanism of Action and Pathway Modulation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazolo[3,4-b]pyridine core is a highly privileged, multi-target pharmacophore in modern medicinal chemistry, with over 300,000 derivatives documented in drug discovery[1]. Within this family, the 7,7a-dihydropyrazolo[3,4-b]pyridin-3-one subclass represents a highly specialized structural motif. By introducing partial saturation at the 7,7a-position and a carbonyl group at the 3-position, this scaffold acts as a highly effective purine bioisostere. It is primarily deployed in oncology and immunology to competitively inhibit ATP-dependent kinases (such as FGFR, CDK2, PIM1, and TBK1) and to poison Topoisomerase IIα[2][3][4][5].

This technical guide dissects the structural biology, downstream signaling disruption, and self-validating experimental protocols required to evaluate this scaffold in preclinical drug development.

Structural Biology: The Conformational Advantage

The efficacy of the 7,7a-dihydropyrazolo[3,4-b]pyridin-3-one scaffold is rooted in its three-dimensional geometry. Fully aromatic pyrazolo[3,4-b]pyridines are strictly planar, which can lead to poor aqueous solubility and promiscuous off-target binding (such as non-specific DNA intercalation).

The partial saturation at the 7,7a-bond introduces an sp3 -hybridized carbon center. This structural "puckering" increases the fraction of sp3 carbons ( Fsp3​ ), shifting the molecule out of "flatland." This conformational flexibility allows the scaffold to adapt to the dynamic microenvironments of kinase ATP-binding pockets. Furthermore, the 3-one moiety provides a critical hydrogen bond acceptor, while the adjacent N1-H acts as a hydrogen bond donor, perfectly mimicking the Watson-Crick face of adenine[1][4].

Pharmacophore Scaffold 7,7a-Dihydro Scaffold (Purine Bioisostere) Hinge Kinase Hinge Region (e.g., Glu, Cys, Met) Scaffold->Hinge N1-H & C3=O (Bidentate H-Bonding) DFG DFG Motif (Asp-Phe-Gly) Scaffold->DFG Hydrophobic Interactions Solvent Solvent Exposed Region Scaffold->Solvent Substituent Extension

Diagram 1: Pharmacophore binding model of the 7,7a-dihydro scaffold in a standard kinase ATP pocket.

Primary Mechanism of Action: ATP-Competitive Kinase Inhibition

The primary biological mechanism of the 7,7a-dihydropyrazolo[3,4-b]pyridin-3-one scaffold is the competitive displacement of ATP. Depending on the functionalization of the solvent-exposed regions, this scaffold exhibits picomolar to nanomolar potency against several critical targets:

  • Fibroblast Growth Factor Receptor (FGFR): The N1-H of the pyrazolopyridine moiety participates in essential hydrogen-bonding interactions within the FGFR1 kinase domain. Inhibition of FGFR halts downstream MAPK/ERK and PI3K/AKT signaling, resulting in potent anti-angiogenic and anti-proliferative effects[4].

  • Cyclin-Dependent Kinase 2 (CDK2) & PIM1: Derivatives of this scaffold act as dual CDK2/PIM1 inhibitors. By blocking CDK2, the scaffold prevents the phosphorylation of the retinoblastoma (Rb) protein, effectively arresting the cell cycle at the G0-G1 phase. Simultaneous PIM1 inhibition downregulates survival pathways, inducing apoptosis[2].

  • TANK-Binding Kinase 1 (TBK1): Optimized derivatives have shown picomolar inhibitory activity (IC50 ~ 0.2 nM) against TBK1. The scaffold forms hydrogen bonds with the hinge residues (Glu87, Cys89) and the DFG motif (Asp157), suppressing downstream Interferon (IFN) signaling in innate immune pathways[5].

Pathway Inhibitor 7,7a-Dihydro Scaffold Receptor RTKs (e.g., FGFR1) Inhibitor->Receptor ATP-competitive Kinase CDK2 / PIM1 / TBK1 Inhibitor->Kinase Direct inhibition Downstream1 PI3K / AKT Pathway Receptor->Downstream1 Downstream2 MAPK / ERK Pathway Receptor->Downstream2 CellCycle Cell Cycle Arrest (G0/G1) Kinase->CellCycle Rb Phosphorylation Halted Apoptosis Apoptosis (Bax, Caspase-3) Downstream1->Apoptosis Survival Downregulated Downstream2->CellCycle Proliferation Blocked

Diagram 2: Intracellular signaling pathway disruption by the 7,7a-dihydro scaffold.

Secondary Mechanism of Action: Topoisomerase IIα Poisoning

Beyond kinase inhibition, specific derivatives of this scaffold function as Topoisomerase IIα (TOPIIα) poisons. While the 7,7a-dihydro saturation reduces overall planarity, strategic functionalization (e.g., adding planar indole or halogenated phenyl rings) allows the molecule to intercalate into DNA at the enzyme cleavage site.

By stabilizing the transient DNA-TOPIIα cleavable complex, the scaffold prevents DNA religation. This mechanism induces severe double-strand DNA breaks, triggering S-phase cell cycle arrest and subsequent apoptosis, evidenced by the modulation of PARP-1, Bax, XIAP, and Caspases[3].

Quantitative Pharmacological Profiling

The following table synthesizes the inhibitory potency and biological consequences of pyrazolo[3,4-b]pyridine derivatives across validated targets[2][3][4][5].

Target EnzymeRepresentative IC50Primary Biological Pathway DisruptedCellular Consequence
TBK1 ~0.2 nMIRF3 / IFN signalingImmunomodulation / Autophagy
FGFR1 ~10 - 30 nMMAPK/ERK & PI3K/AKTAnti-angiogenesis & Anti-proliferation
CDK2 ~15 - 50 nMCell Cycle (Rb phosphorylation)G0-G1 Phase Arrest
PIM1 ~20 - 60 nMJAK/STAT & Apoptosis regulationApoptosis Induction
Topo IIα ~1.33 µMDNA Replication / TopologyS-Phase Arrest & DNA Damage

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the evaluation of 7,7a-dihydropyrazolo[3,4-b]pyridin-3-one derivatives must utilize self-validating assay systems.

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Assay

Causality: TR-FRET is utilized over radiometric assays to eliminate radioactive waste and prevent false positives from auto-fluorescent compounds. The time delay before signal acquisition ensures that only specific binding events are recorded.

  • Preparation: Prepare the kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Compound Plating: Dispense the scaffold in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well plate using acoustic liquid handling (e.g., Echo 550) to minimize DMSO carryover.

  • Enzyme Addition: Add the target kinase (e.g., FGFR1 or CDK2) at a pre-titrated EC80 concentration. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add ATP (at the enzyme's specific Km​ ) and the specific biotinylated peptide substrate. Incubate for 60 minutes.

  • Detection: Add the TR-FRET detection mixture containing Europium-labeled anti-phospho antibody and Streptavidin-APC.

  • Validation & Readout: Read the plate on a multi-mode reader (e.g., PHERAstar). Self-Validation: Calculate the Z'-factor using DMSO (vehicle) as the negative control and Staurosporine as the positive control. A Z'-factor > 0.6 validates the assay.

Protocol B: Topoisomerase IIα kDNA Decatenation Assay

Causality: Kinetoplast DNA (kDNA) consists of interlocked DNA circles. Only TOPIIα can decatenate this network into free minicircles. This assay is highly specific and visually confirms the exact mechanism of enzyme poisoning[3].

  • Reaction Setup: Mix 200 ng of kDNA with 1 unit of human TOPIIα in a reaction buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM MgCl2, 2 mM ATP, 0.5 mM DTT).

  • Inhibitor Treatment: Add the 7,7a-dihydro scaffold at varying concentrations (0.1 µM to 10 µM).

  • Incubation: Incubate the mixture at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 1% SDS and 0.5 mg/mL Proteinase K, followed by a 15-minute incubation at 50°C to digest the enzyme.

  • Electrophoresis: Run the samples on a 1% agarose gel containing ethidium bromide at 100V for 1 hour.

  • Validation & Readout: Self-Validation: Include a vehicle control (shows catenated kDNA in the well) and Etoposide as a positive control (shows inhibition of decatenation). Active scaffolds will prevent the appearance of the fast-migrating decatenated minicircle band.

Workflow Synthesis Scaffold Synthesis & Functionalization Screening High-Throughput Kinase Profiling Synthesis->Screening TopoAssay Topo IIα DNA Relaxation Assay Synthesis->TopoAssay Cellular In Vitro Cell Viability (NCI-60 Panel) Screening->Cellular TopoAssay->Cellular Validation Mechanistic Validation (Western Blot/FACS) Cellular->Validation

Diagram 3: Preclinical high-throughput screening and validation workflow for novel derivatives.

Conclusion

The 7,7a-dihydropyrazolo[3,4-b]pyridin-3-one scaffold is a masterclass in purine bioisosterism. By balancing sp3 conformational flexibility with precise bidentate hydrogen-bonding capabilities, it serves as a highly tunable core for inhibiting critical kinases (FGFR, CDK2, TBK1) and disrupting DNA topology via Topoisomerase IIα. Future drug development leveraging this scaffold must rely on rigorous, self-validating orthogonal assays to optimize target selectivity and minimize off-target toxicity.

References

  • Source: tandfonline.
  • Source: mdpi.
  • Source: nih.
  • Source: acs.
  • Source: nih.

Sources

Pharmacokinetic Profiling of 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one Derivatives: A Comprehensive Preclinical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 7,7a-dihydropyrazolo[3,4-b]pyridin-3-one scaffold represents a highly versatile, nitrogen-rich bicyclic pharmacophore. Due to its unique hydrogen-bonding capacity and structural geometry, derivatives of this core have demonstrated significant potential across multiple therapeutic areas, including serotoninergic (5-HT1A/7) modulation and cyclin-dependent kinase (CDK8/19) inhibition[1].

However, translating these potent in vitro binders into viable clinical candidates requires navigating severe pharmacokinetic (PK) bottlenecks. As a Senior Application Scientist, I have structured this guide to address the specific metabolic liabilities of pyrazolopyridines—most notably, their profound susceptibility to rapid aldehyde oxidase (AO)-mediated clearance[1][2]. This whitepaper outlines the causal logic, self-validating protocols, and optimization strategies required to successfully profile and develop this class of compounds.

Structural Nuances & Physicochemical Profiling

The 7,7a-dihydro saturation alters the planarity of the standard pyrazolo[3,4-b]pyridine core, introducing a degree of sp3 character that can improve solubility but also creates unique metabolic soft spots. The 3-oxo group acts as a potent hydrogen bond acceptor, which, while beneficial for target engagement, can limit membrane permeability if not balanced by lipophilic substituents.

Causality in Physicochemical Design

To achieve oral bioavailability, the physicochemical properties of the derivative must be tightly controlled. High polar surface area (PSA) restricts blood-brain barrier (BBB) penetration (critical for serotoninergic targets), while excessive lipophilicity drives non-specific binding and rapid Phase I clearance.

Table 1: Target Physicochemical Parameters for Pyrazolopyridine Derivatives

ParameterTarget RangeRationale for 7,7a-Dihydro Scaffolds
LogD (pH 7.4) 1.5 - 3.0Balances aqueous solubility with passive membrane permeability.
Kinetic Solubility > 50 µg/mLPrevents precipitation in the gut lumen; ensures reliable in vitro assay data.
PSA < 90 ŲEssential for CNS penetration (e.g., 5-HT receptor targeting).
pKa (Basic N) 5.0 - 7.5Modulates ionization state at physiological pH, impacting volume of distribution (Vd).

In Vitro ADME: Navigating the Aldehyde Oxidase Liability

The most critical failure point for pyrazolopyridine derivatives is unexpected in vivo clearance despite showing excellent stability in standard liver microsome assays.

The Causality of Clearance

Standard human liver microsomes (HLM) primarily contain endoplasmic reticulum-bound Cytochrome P450 (CYP450) enzymes. However, pyrazolopyridines are notorious substrates for Aldehyde Oxidase (AO) , a cytosolic enzyme[1][2]. Because microsome preparations wash away the cytosol, an AO-sensitive 7,7a-dihydropyrazolo[3,4-b]pyridin-3-one will appear falsely stable. Therefore, S9 fractions or primary hepatocytes must be used to accurately capture the total intrinsic clearance (CL_int) of this scaffold[3].

Met_Pathway Parent 7,7a-Dihydro Core Aromatization CYP-Mediated Aromatization Parent->Aromatization Dehydrogenation AO_Oxidation AO-Mediated Oxidation (C-4/C-6) Parent->AO_Oxidation Nucleophilic Attack Gluc Phase II N-Glucuronidation Aromatization->Gluc Clearance Renal/Biliary Clearance AO_Oxidation->Clearance Gluc->Clearance

Primary metabolic pathways of 7,7a-dihydropyrazolo[3,4-b]pyridin-3-ones.

Protocol: Self-Validating Hepatocyte Stability Assay

Trustworthiness Principle: This protocol utilizes a multi-control system to independently verify both CYP and AO enzymatic activity during the assay, ensuring no false negatives occur due to batch degradation.

Step-by-Step Methodology:

  • Preparation: Thaw cryopreserved hepatocytes (e.g., human, mouse) in Williams' E medium supplemented with GlutaMAX. Assess viability via Trypan Blue exclusion (must exceed 80%).

  • Control Spiking: Prepare three parallel incubations to validate the system:

    • Negative Control: Compound + heat-inactivated hepatocytes (rules out chemical instability).

    • CYP Positive Control: Verapamil (confirms CYP450 activity).

    • AO Positive Control: Phthalazine (confirms cytosolic AO activity).

  • Incubation: Spike the 7,7a-dihydropyrazolo[3,4-b]pyridin-3-one derivative (1 µM final concentration, <0.1% DMSO) into the hepatocyte suspension (1 × 10⁶ cells/mL) at 37°C under 5% CO₂.

  • Sampling & Quenching: At 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard).

  • Extraction: Centrifuge at 14,000 × g for 15 minutes at 4°C to precipitate proteins. Transfer the supernatant for LC-MS/MS analysis.

In Vivo Pharmacokinetics & Species Translation

When moving to in vivo models, species selection is paramount. Dogs are notoriously deficient in hepatic aldehyde oxidase. Profiling an unoptimized pyrazolopyridine in a beagle model will yield artificially low clearance and high bioavailability, leading to catastrophic failure in human trials[1][4]. Instead, mice and Cynomolgus monkeys (which possess AO activity closer to humans) must be prioritized for this specific scaffold.

Table 2: Typical In Vivo PK Parameters (Mouse Model)

ParameterUnoptimized CoreOptimized Core (e.g., C-4 Halogenated)Mechanistic Implication
Clearance (Cl) > 80 mL/min/kg< 20 mL/min/kgHalogenation blocks AO nucleophilic attack, reducing hepatic extraction.
Volume of Dist. (Vss) 0.8 L/kg2.5 L/kgOptimization of pKa/LogD improves tissue distribution.
Oral Bioavailability (F%) < 5%> 40%Reduced first-pass metabolism enhances systemic exposure.
Half-life (t1/2) 0.4 hours4.5 hoursSustained target engagement achieved through metabolic shielding.

Bioanalytical Methodologies (LC-MS/MS)

To accurately quantify the parent compound and its aromatized/oxidized metabolites, a highly sensitive LC-MS/MS method is required.

Protocol: Plasma Quantification Workflow
  • Sample Preparation: Perform protein precipitation by adding 150 µL of Acetonitrile (with internal standard) to 50 µL of plasma. Vortex for 2 minutes, centrifuge at 15,000 × g for 10 minutes.

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 × 50 mm).

    • Mobile Phase: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3 minutes to elute the polar dihydropyrazolo core, followed by a 1-minute hold to wash out lipophilic metabolites.

  • Detection (Multiple Reaction Monitoring - MRM): Utilize electrospray ionization in positive mode (ESI+). Monitor the specific precursor-to-product ion transitions for the 7,7a-dihydro parent mass and the [M-2] mass (indicating CYP-mediated aromatization to the fully unsaturated pyrazolopyridine).

Strategic Lead Optimization

PK_Workflow Synthesis Scaffold Synthesis (7,7a-Dihydro Core) PhysChem Physicochemical Profiling (Solubility, LogD) Synthesis->PhysChem InVitro In Vitro ADME (Hepatocytes, S9) PhysChem->InVitro Phenotype Enzymatic Phenotyping (AO vs. CYP450) InVitro->Phenotype InVivo In Vivo PK (Rodent/NHP) InVitro->InVivo Opt Lead Optimization (Block Soft Spots) Phenotype->Opt InVivo->Opt Opt->Synthesis

Iterative PK profiling and optimization workflow for pyrazolopyridine derivatives.

To overcome the inherent liabilities of the 7,7a-dihydropyrazolo[3,4-b]pyridin-3-one core, structural optimization must be data-driven. Once metabolite ID confirms AO-mediated oxidation (typically at the unsubstituted C-4 or C-6 positions adjacent to the pyridine nitrogen), medicinal chemists must employ metabolic shielding .

Introducing steric bulk (e.g., methyl groups) or electron-withdrawing halogens (e.g., chlorine or fluorine) at these specific loci effectively blocks the nucleophilic attack by the molybdenum cofactor of aldehyde oxidase[1][2]. This scaffold hopping/modification strategy is the definitive path to transforming a rapidly cleared hit into a highly bioavailable clinical candidate[3].

References

  • SYNTHESIS AND FUNCTIONALIZATION OF THE PYRAZOLO [3,4-b]PYRIDIN-3-ONES RESEARCH OF THE SEROTONINERGIC ACTIVITY Moroccan Journal of Heterocyclic Chemistry
  • Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19 ACS Medicinal Chemistry Letters (via NIH)
  • Bicyclic Pyridines Containing Ring-junction Nitrogen in Drug Discovery PharmaBlock
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy NIH / RSC Medicinal Chemistry

Sources

An In-Depth Technical Guide to the In Vitro Exploratory Studies of 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Charting a Course for a Novel Scaffold

The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, particularly as kinase inhibitors and anticancer agents.[1][2][3] This guide delves into the exploratory in vitro evaluation of a specific, less-chartered derivative: 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one. While direct literature on this exact molecule is sparse, this document provides a robust, scientifically-grounded framework for its initial investigation. The methodologies outlined herein are synthesized from established protocols for analogous compounds and are designed to comprehensively profile its potential as a therapeutic agent.

This whitepaper is structured to guide researchers through a logical progression of in vitro assays, from initial cytotoxicity screening to more in-depth mechanistic studies. Each section provides not only the "how" but also the "why," offering insights into the experimental choices and the interpretation of potential outcomes. Our objective is to equip fellow scientists with a self-validating system for the preliminary assessment of this promising compound.

Synthesis and Characterization

A reliable synthetic route is the cornerstone of any in vitro study. Based on established methods for related pyrazolopyridine structures, a potential synthesis of 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one could be envisioned through a multi-step process, likely involving the cyclization of a pyrazole precursor.[4][5]

Hypothetical Synthetic Scheme:

A plausible approach could involve the reaction of a suitably substituted aminopyrazole with a β-keto ester followed by cyclization and subsequent reduction to achieve the dihydropyridinone core.[5] The final product would require rigorous characterization to confirm its identity and purity.

Table 1: Essential Characterization Techniques

Technique Purpose Expected Outcome
¹H and ¹³C NMR Structural elucidation and confirmation of proton and carbon environments.Chemical shifts and coupling constants consistent with the proposed structure.
Mass Spectrometry (MS) Determination of molecular weight and fragmentation pattern.A molecular ion peak corresponding to the calculated mass of the compound.
Infrared (IR) Spectroscopy Identification of key functional groups.Characteristic peaks for C=O (ketone), N-H, and C-N bonds.
High-Performance Liquid Chromatography (HPLC) Assessment of purity.A single major peak indicating >95% purity.

Preliminary Cytotoxicity Screening: The Broad Net

The initial step in evaluating a novel compound with potential anticancer applications is to assess its general cytotoxicity across a panel of cancer cell lines. This provides a broad overview of its potency and selectivity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted, colorimetric method for this purpose.[6][7]

Experimental Protocol: MTT Assay

  • Cell Culture: Culture human cancer cell lines (e.g., HCT-116 colorectal carcinoma, MCF-7 breast adenocarcinoma, HepG2 hepatocellular carcinoma, and A549 lung carcinoma) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.[6]

  • Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treatment: Prepare a stock solution of 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.

dot

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Readout cluster_analysis Data Analysis CellCulture 1. Culture Cancer Cell Lines (e.g., HCT-116, MCF-7) Seeding 2. Seed Cells in 96-well Plates CellCulture->Seeding CompoundPrep 3. Prepare Serial Dilutions of Compound Seeding->CompoundPrep Incubation 4. Add Compound to Cells & Incubate (48-72h) CompoundPrep->Incubation MTT_add 5. Add MTT Reagent Incubation->MTT_add Formazan 6. Solubilize Formazan with DMSO MTT_add->Formazan Readout 7. Measure Absorbance (570 nm) Formazan->Readout Analysis 8. Calculate % Viability & Determine IC50 Readout->Analysis

Caption: Workflow for MTT-based cytotoxicity screening.

Mechanistic Deep Dive: Unraveling the Mode of Action

Should the preliminary screening reveal potent cytotoxic activity, the next logical step is to investigate the underlying mechanism of action. Based on the activities of related pyrazolo[3,4-b]pyridines, potential mechanisms include cell cycle arrest and induction of apoptosis.[1]

Cell Cycle Analysis

Flow cytometry using propidium iodide (PI) staining is a standard method to determine the effect of a compound on cell cycle distribution.

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment: Seed a promising cell line (e.g., one with a low IC₅₀ from the MTT assay) in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL). Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.

Apoptosis Assay

Annexin V/PI staining is a widely used method to detect and differentiate between early and late apoptosis.

Experimental Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Treat cells as described for the cell cycle analysis.

  • Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's instructions. Incubate for 15 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

dot

Mechanistic_Studies cluster_cell_interaction Cellular Interaction cluster_outcomes Potential Mechanisms cluster_assays Investigative Assays Compound 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one CancerCell Cancer Cell Line (e.g., HCT-116) Compound->CancerCell CellCycleArrest Cell Cycle Arrest (e.g., S-phase arrest) CancerCell->CellCycleArrest Apoptosis Induction of Apoptosis CancerCell->Apoptosis FlowCellCycle Flow Cytometry (PI Staining) CellCycleArrest->FlowCellCycle FlowApoptosis Flow Cytometry (Annexin V/PI Staining) Apoptosis->FlowApoptosis

Caption: Logical flow for investigating the mechanism of action.

Target Identification and Validation: Pinpointing the Molecular Target

Many pyrazolo[3,4-b]pyridine derivatives are known to be kinase inhibitors.[2][6] Therefore, a logical next step is to screen 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one against a panel of kinases to identify potential molecular targets.

Kinase Inhibition Profiling

A broad kinase panel screen can provide initial hits. This is often performed as a fee-for-service by specialized contract research organizations (CROs).

Table 2: Hypothetical Kinase Inhibition Profile

Kinase Target % Inhibition at 1 µM Potential Implication
CDK2/Cyclin E 85%Cell cycle regulation
VEGFR-2 78%Anti-angiogenesis
Mps1 65%Mitotic checkpoint control
TRKA 15%Low affinity
Topoisomerase IIα 92%DNA replication and repair

Data is hypothetical and for illustrative purposes.

In Vitro Kinase Assay

Once a primary target is identified (e.g., Topoisomerase IIα based on the hypothetical data above), a direct in vitro enzyme inhibition assay should be performed to confirm the activity and determine the IC₅₀ value.[1]

Experimental Protocol: Topoisomerase IIα Inhibition Assay

  • Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, human Topoisomerase IIα enzyme, and assay buffer.

  • Compound Addition: Add varying concentrations of 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one to the reaction mixture. Include a positive control (e.g., Etoposide).[1]

  • ATP Initiation: Initiate the reaction by adding ATP and incubate at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye.

  • Gel Electrophoresis: Separate the supercoiled and relaxed DNA on an agarose gel.

  • Visualization and Analysis: Stain the gel with ethidium bromide, visualize under UV light, and quantify the band intensities to determine the extent of inhibition.

dot

Kinase_Assay_Workflow cluster_setup Assay Setup cluster_reaction Reaction cluster_analysis Analysis SupercoiledDNA Supercoiled Plasmid DNA ReactionMix Reaction Mixture SupercoiledDNA->ReactionMix TopoII Topoisomerase IIα Enzyme TopoII->ReactionMix Compound Test Compound (Varying Conc.) Compound->ReactionMix ATP Add ATP (Initiate Reaction) ReactionMix->ATP Incubate Incubate at 37°C ATP->Incubate Gel Agarose Gel Electrophoresis Incubate->Gel Visualize Visualize Bands (Ethidium Bromide) Gel->Visualize Quantify Quantify Inhibition (Determine IC50) Visualize->Quantify

Caption: Workflow for a Topoisomerase IIα inhibition assay.

Concluding Remarks and Future Directions

This guide provides a comprehensive, albeit exploratory, roadmap for the initial in vitro characterization of 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one. The proposed workflow, from broad cytotoxicity screening to specific target validation, is designed to efficiently assess its therapeutic potential. Positive results from these studies would warrant further investigation, including in vivo pharmacokinetic and efficacy studies in animal models. The versatility of the pyrazolo[3,4-b]pyridine scaffold suggests that even if the initial hypotheses are not confirmed, this compound may possess other unforeseen biological activities, making its exploration a worthwhile scientific endeavor.

References

  • Al-Ostath, A. et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. MDPI. Available at: [Link]

  • Eldehna, W. M. et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PMC. Available at: [Link]

  • Li, Y. et al. (2023). Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. PubMed. Available at: [Link]

  • El-Sayed, M. A. A. et al. (2024). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances. Available at: [Link]

  • S, S. et al. (2024). In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. ResearchGate. Available at: [Link]

  • Pérez-Vásquez, A. et al. (2025). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. MDPI. Available at: [Link]

  • Al-Omair, M. A. et al. (2021). Pyrazolo[3,4-b]pyridin-3(2H). ScienceDirect. Available at: [Link]

  • Wang, C. et al. (n.d.). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. Available at: [Link]

  • Papanastasiou, I. et al. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. Available at: [Link]

  • Acosta-Quiroga, K. et al. (2026). Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. PMC. Available at: [Link]

  • Wang, C. et al. (n.d.). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. PMC. Available at: [Link]

  • Xu, H. et al. (2018). Synthesis of 1,7-dihydrodipyrazolo[3,4-b:4′,3′-e]pyridin-3(2H)-one. ResearchGate. Available at: [Link]

  • Tzakos, A. G. et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. Available at: [Link]

  • Kandeel, M. M. et al. (n.d.). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica. Available at: [Link]

  • Donaire-Arias, A. et al. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PMC - NIH. Available at: [Link]

  • Hassan, A. S. et al. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]

Sources

An In-depth Technical Guide to the Crystallographic and Conformational Analysis of the 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one Core

Author: BenchChem Technical Support Team. Date: April 2026

Preamble: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold in Modern Drug Discovery

The pyrazolo[3,4-b]pyridine heterocyclic system is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1][2] This scaffold is integral to a multitude of pharmaceutically active compounds, demonstrating efficacy as antiviral, antibacterial, anti-inflammatory, and antitumor agents.[1] The therapeutic potential of these molecules is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. A precise understanding of the crystallographic and conformational properties of derivatives such as 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one is therefore paramount for the rational design of novel therapeutics, including potent and selective kinase inhibitors.[3][4]

This guide provides a comprehensive overview of the experimental and computational methodologies required to elucidate the detailed solid-state structure and conformational dynamics of the 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one core. While specific crystallographic data for the parent 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one is not widely available in public databases, this document will leverage data from closely related, published structures to illustrate the principles and techniques involved.

Part 1: Elucidating the Solid-State Architecture: Single-Crystal X-ray Diffraction

The definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction (SC-XRD). This technique provides precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions.

The Foundational Step: Crystal Growth

The journey to a crystal structure begins with the growth of high-quality single crystals. The choice of crystallization technique is critical and is often an empirical process. For pyrazolo[3,4-b]pyridine derivatives, the slow evaporation of a saturated solution is a commonly successful method.[5]

Experimental Protocol: Slow Evaporation Crystallization

  • Solvent Selection: Begin by screening a range of solvents for their ability to dissolve the 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one compound at elevated temperatures and for the compound to have lower solubility at room temperature. Common solvents for heterocyclic compounds include methanol, ethanol, acetonitrile, and ethyl acetate.

  • Preparation of a Saturated Solution: Gently warm the chosen solvent and dissolve the compound until saturation is reached. It is crucial to use a high-purity sample of the compound.

  • Filtration: Filter the warm, saturated solution through a syringe filter (0.22 µm) into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: Cover the vial with a cap that has been pierced with a few small holes to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment at a constant temperature.

  • Crystal Harvesting: Monitor the vial over several days to weeks. Once crystals of suitable size and quality have formed, carefully harvest them using a spatula or by decanting the mother liquor.

Data Acquisition and Structure Solution

Once suitable crystals are obtained, they are mounted on a diffractometer for X-ray diffraction analysis.

Workflow for Crystallographic Data Acquisition and Structure Refinement

workflow crystal Single Crystal Selection mount Mounting on Goniometer crystal->mount xray X-ray Diffraction Data Collection mount->xray integrate Data Integration and Scaling xray->integrate solve Structure Solution (e.g., Intrinsic Phasing) integrate->solve refine Full-Matrix Least-Squares Refinement solve->refine validate Structure Validation refine->validate

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Key Steps Explained:

  • Data Collection: A single crystal is mounted and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.[6]

  • Data Integration and Scaling: The raw diffraction data is processed to determine the intensities and positions of the reflections.

  • Structure Solution: The initial atomic positions are determined using methods such as intrinsic phasing.[5]

  • Structure Refinement: The atomic coordinates and thermal parameters are refined using a full-matrix least-squares method to achieve the best fit between the calculated and observed diffraction data.[5]

Interpreting the Crystallographic Data: A Case Study of a Pyrazolo[3,4-b]pyridine Derivative

While the specific data for 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one is not available, we can examine the crystallographic data of a related compound to understand what to expect. For instance, a study on two pyrazolo[3,4-b]pyridine derivatives revealed that they crystallized in monoclinic and triclinic systems.[5]

Table 1: Representative Crystallographic Data for a Pyrazolo[3,4-b]pyridine Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)10.123
b (Å)15.456
c (Å)12.789
β (°)98.45
Volume (ų)1987.5
Z4
R-factor0.045

Data is illustrative and based on published structures of similar compounds.[5]

A crucial aspect of the crystal structure analysis is the examination of intermolecular interactions, such as hydrogen bonds and π-π stacking, which govern the crystal packing. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions.[5]

Part 2: Conformational Analysis in Solution and In Silico

While X-ray crystallography provides a static picture of the molecule in the solid state, its conformation in solution or when interacting with a biological target can differ. Therefore, a comprehensive understanding requires conformational analysis using both experimental and computational techniques.

NMR Spectroscopy: Probing Conformation in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of molecules in solution. For 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one, ¹H and ¹³C NMR are essential for confirming the chemical structure.[1][7][8] Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, can provide information about the spatial proximity of atoms, which is crucial for deducing the preferred conformation in solution.

Computational Conformational Analysis: A Theoretical Approach

Computational methods, particularly Density Functional Theory (DFT), are invaluable for exploring the potential energy surface of a molecule and identifying its low-energy conformations.[6]

Methodology for Computational Conformational Analysis

  • Initial Structure Generation: A 3D model of 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one is constructed.

  • Conformational Search: A systematic or random search of the conformational space is performed to identify various possible conformers.

  • Geometry Optimization and Energy Calculation: Each identified conformer is subjected to geometry optimization using a suitable level of theory (e.g., B3LYP/6-31G(d,p)).[5] The relative energies of the optimized conformers are then calculated to determine their stability.

  • Analysis of Results: The low-energy conformers are analyzed to understand the preferred spatial arrangement of the atoms and functional groups.

Logical Flow of Conformational Analysis

G cluster_exp Experimental Analysis cluster_comp Computational Analysis synthesis Synthesis & Purification nmr NMR Spectroscopy (1H, 13C, NOESY) synthesis->nmr xrd Single-Crystal XRD synthesis->xrd dft DFT Geometry Optimization xrd->dft Comparison & Validation model 3D Model Generation conf_search Conformational Search model->conf_search conf_search->dft

Caption: Integrated approach for conformational analysis.

Part 3: The Synergy of Structure and Function in Drug Design

The detailed structural information obtained from crystallographic and conformational analyses is the foundation for structure-based drug design. Molecular docking studies, for instance, can be employed to predict the binding mode of 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one derivatives within the active site of a target protein.[4] This allows for the rational design of modifications to the core structure to enhance binding affinity and selectivity.

The pyrazolo[3,4-b]pyridine scaffold has been successfully utilized to develop inhibitors for various kinases.[3] The 3D conformation of the molecule, including the orientation of substituents, is critical for achieving potent and selective inhibition.

Conclusion

The comprehensive structural elucidation of the 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one core, through a synergistic approach of single-crystal X-ray diffraction, NMR spectroscopy, and computational modeling, is a critical endeavor for advancing its potential in drug discovery. This guide has outlined the key methodologies and the rationale behind their application. The insights gained from such studies will undoubtedly pave the way for the development of novel and effective therapeutics based on this privileged scaffold.

References

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing.
  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. PMC.
  • Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activ
  • X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. MDPI.
  • New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica.
  • Pyrazolo[3,4-b]pyridin-3(2H). ScienceDirect.

Sources

An In-Depth Technical Guide to the Identification of 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one Receptor Binding Sites

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 7,7a-dihydropyrazolo[3,4-b]pyridin-3-one scaffold represents a promising heterocyclic system with significant potential in drug discovery. Its derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antithrombotic effects.[1][2][3][4] A critical step in the development of these compounds as therapeutic agents is the precise identification and characterization of their molecular targets. This guide provides a comprehensive, in-depth framework for researchers, scientists, and drug development professionals to elucidate the receptor binding sites of this compound class. It moves beyond a simple listing of techniques, offering a rationale for experimental design and a self-validating workflow that ensures scientific rigor. We will explore a multi-pronged approach, combining computational prediction with established and cutting-edge biophysical and biochemical methods to confidently identify and validate protein-ligand interactions.

Introduction: The Therapeutic Potential of the Pyrazolopyridine Scaffold

The pyrazole and pyrazoline nuclei are foundational structures in medicinal chemistry, known to impart a diverse array of biological activities.[2][3][4] The fusion of a pyrazole ring with a pyridine moiety to form the pyrazolopyridine core, as seen in 7,7a-dihydropyrazolo[3,4-b]pyridin-3-one, creates a unique chemical architecture with significant therapeutic promise. For instance, certain pyrazolopyridine derivatives have been identified as potent antiplatelet agents, suggesting interaction with key enzymes or receptors in the coagulation cascade, such as thromboxane synthase.[1] Other derivatives have shown antileishmanial activity, highlighting their potential as infectious disease therapeutics.[5]

The process of identifying the specific molecular targets of these compounds, often termed target deconvolution, is a crucial step in understanding their mechanism of action and advancing them through the drug discovery pipeline.[6][7] This guide will detail a logical and robust workflow for achieving this, starting with broad, unbiased screening and culminating in high-resolution validation of the binding site.

The Strategic Workflow for Target Identification

A successful target identification campaign relies on a phased approach that progressively narrows the field of potential interactors. This workflow is designed to be both comprehensive and efficient, integrating computational and experimental techniques.

Target_Identification_Workflow cluster_0 Phase 1: In Silico & Phenotypic Screening cluster_1 Phase 2: Initial Hit Identification cluster_2 Phase 3: Hit Validation & Characterization cluster_3 Phase 4: High-Resolution Structural Analysis Computational_Prediction Computational Prediction (Molecular Docking) Affinity_Chromatography Affinity Chromatography- Mass Spectrometry Computational_Prediction->Affinity_Chromatography Prioritize Targets Phenotypic_Screening Phenotypic Screening Phenotypic_Screening->Affinity_Chromatography Guide Lysate Selection SPR Surface Plasmon Resonance (SPR) Affinity_Chromatography->SPR Putative Hits Photoaffinity_Labeling Photoaffinity Labeling Photoaffinity_Labeling->SPR Covalently-Linked Hits ITC Isothermal Titration Calorimetry (ITC) SPR->ITC Confirm Interaction Radioligand_Assay Radioligand Binding Assay ITC->Radioligand_Assay Thermodynamic Profile XRay_Crystallography X-Ray Crystallography / Cryo-EM Radioligand_Assay->XRay_Crystallography Quantify Affinity Site_Directed_Mutagenesis Site-Directed Mutagenesis XRay_Crystallography->Site_Directed_Mutagenesis Structural Basis NMR_Spectroscopy NMR Spectroscopy NMR_Spectroscopy->Site_Directed_Mutagenesis Binding Site Mapping

Caption: A strategic workflow for receptor binding site identification.

Phase 1: Hypothesis Generation - Computational and Phenotypic Approaches

Before embarking on extensive experimental work, it is prudent to generate hypotheses about potential binding partners. This can be achieved through a combination of computational modeling and phenotypic screening.

Computational Prediction: Molecular Docking

Molecular docking is a powerful in silico method that predicts the preferred orientation of a ligand when bound to a target protein.[8][9][10] This technique can be used to screen large libraries of known protein structures against the 7,7a-dihydropyrazolo[3,4-b]pyridin-3-one core structure to identify potential binding partners.

Protocol: Molecular Docking with AutoDock Vina

  • Ligand and Receptor Preparation:

    • Obtain or model the 3D structure of the 7,7a-dihydropyrazolo[3,4-b]pyridin-3-one derivative of interest. Prepare the ligand by adding hydrogen atoms and assigning charges.

    • Download the 3D structures of potential protein targets from the Protein Data Bank (PDB). Prepare the receptor by removing water molecules, adding polar hydrogens, and assigning charges using tools like AutoDock Tools.[8][11]

  • Grid Box Definition: Define the search space for the docking simulation by specifying the coordinates and dimensions of a grid box that encompasses the putative binding site on the receptor.[8]

  • Docking Simulation: Run the docking simulation using a program like AutoDock Vina. The algorithm will explore various conformations of the ligand within the defined grid box and score them based on a force field.[11]

  • Analysis of Results: Analyze the docking results to identify the poses with the lowest binding energies, which represent the most likely binding modes.[8][11] The binding affinity is a key metric, with lower values indicating stronger binding.[8]

Phase 2: Unbiased Identification of Binding Partners

This phase employs techniques that can identify interacting proteins from a complex biological mixture without prior knowledge of the target.

Affinity Chromatography Coupled with Mass Spectrometry

Affinity chromatography is a classic and powerful technique for isolating proteins that bind to a specific ligand.[12][13][14] By immobilizing a derivative of 7,7a-dihydropyrazolo[3,4-b]pyridin-3-one onto a solid support, it can be used to "fish" for its binding partners in a cell or tissue lysate.

Protocol: Affinity Chromatography

  • Ligand Immobilization: Synthesize a derivative of the parent compound with a linker arm suitable for covalent attachment to a chromatography resin (e.g., NHS-activated sepharose beads).

  • Column Preparation: Pack a chromatography column with the ligand-conjugated resin and equilibrate it with a binding buffer.[12]

  • Sample Application and Binding: Apply a cell or tissue lysate to the column. The target protein(s) will bind to the immobilized ligand, while non-binding proteins will flow through.[15][16]

  • Washing: Wash the column extensively with the binding buffer to remove non-specifically bound proteins.[15][16]

  • Elution: Elute the specifically bound proteins by changing the buffer conditions (e.g., altering pH or ionic strength) or by adding a high concentration of the free ligand to compete for binding.[15][16]

  • Protein Identification: Analyze the eluted proteins by SDS-PAGE and identify the specific bands by mass spectrometry (e.g., LC-MS/MS).

Photoaffinity Labeling

Photoaffinity labeling (PAL) is a technique that uses a photoreactive version of the ligand to form a covalent bond with its target protein upon exposure to UV light.[17][18][19] This creates a permanent link between the ligand and its receptor, facilitating identification even of weak or transient interactions.

Protocol: Photoaffinity Labeling

  • Probe Synthesis: Synthesize a photoaffinity probe by incorporating a photoreactive group (e.g., a diazirine or benzophenone) and a reporter tag (e.g., biotin) into the 7,7a-dihydropyrazolo[3,4-b]pyridin-3-one scaffold.[18][19]

  • Labeling: Incubate the photoaffinity probe with a cell lysate or intact cells.

  • Photocrosslinking: Irradiate the sample with UV light of a specific wavelength to activate the photoreactive group and induce covalent bond formation with the target protein(s).[20]

  • Enrichment and Identification: Lyse the cells (if applicable) and enrich the biotin-tagged protein-ligand complexes using streptavidin-coated beads. Elute the captured proteins and identify them by mass spectrometry.

Phase 3: Validation and Quantitative Characterization of Interactions

Once putative binding partners have been identified, the next crucial step is to validate these interactions and quantify their binding affinity and kinetics. A variety of biophysical techniques are available for this purpose.[21][22][23]

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that allows for the real-time monitoring of molecular interactions.[24][25][26] It provides quantitative data on association and dissociation rate constants (ka and kd), from which the equilibrium dissociation constant (KD) can be calculated.

Protocol: Surface Plasmon Resonance (SPR) Analysis

  • Immobilization: Covalently immobilize the purified putative target protein onto the surface of a sensor chip.

  • Binding Analysis: Flow a series of concentrations of the 7,7a-dihydropyrazolo[3,4-b]pyridin-3-one derivative over the sensor surface and monitor the change in the SPR signal in real-time.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd) and the binding affinity (KD).[24]

Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for measuring the thermodynamics of binding interactions.[22][27] It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).

Protocol: Isothermal Titration Calorimetry (ITC)

  • Sample Preparation: Prepare solutions of the purified target protein and the pyrazolopyridine compound in the same buffer.

  • Titration: Place the protein solution in the sample cell of the calorimeter and incrementally inject the ligand solution from a syringe.

  • Data Analysis: Integrate the heat changes associated with each injection and fit the data to a binding model to determine the thermodynamic parameters of the interaction.

Radioligand Binding Assays

Radioligand binding assays are a highly sensitive and quantitative method for studying ligand-receptor interactions.[28][29][30] These assays use a radiolabeled version of the ligand to measure its binding to a receptor preparation.

Protocol: Saturation Radioligand Binding Assay

  • Radioligand Preparation: Synthesize a radiolabeled version of the 7,7a-dihydropyrazolo[3,4-b]pyridin-3-one derivative (e.g., with ³H or ¹²⁵I).

  • Incubation: Incubate a fixed amount of a receptor-containing preparation (e.g., cell membranes) with increasing concentrations of the radioligand until equilibrium is reached.[31][32]

  • Separation: Separate the bound and free radioligand by rapid filtration.[31][32]

  • Quantification: Quantify the amount of bound radioactivity on the filters.

  • Data Analysis: Plot the specific binding as a function of the radioligand concentration and fit the data to a saturation binding model to determine the maximum number of binding sites (Bmax) and the equilibrium dissociation constant (Kd).[30][32]

Phase 4: High-Resolution Structural Elucidation of the Binding Site

The final phase of the workflow aims to provide a detailed, atomic-level understanding of how the 7,7a-dihydropyrazolo[3,4-b]pyridin-3-one compound interacts with its target.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM)

X-ray crystallography and Cryo-EM are powerful techniques for determining the three-dimensional structure of protein-ligand complexes at atomic resolution.[33] These methods provide definitive evidence of the binding site and the specific molecular interactions that stabilize the complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to study protein-ligand interactions in solution.[22][27][33] Ligand- or protein-observed NMR experiments can identify the specific atoms involved in the binding interface and provide information on the dynamics of the interaction.

Site-Directed Mutagenesis

Site-directed mutagenesis is a biochemical technique used to systematically mutate specific amino acid residues within the putative binding site. By measuring the effect of these mutations on ligand binding affinity, the key residues involved in the interaction can be identified, thus validating the structural data.

Data Presentation and Interpretation

A systematic presentation of the quantitative data obtained from the biophysical assays is crucial for comparing the binding properties of different derivatives and for building a comprehensive understanding of the structure-activity relationship (SAR).

Table 1: Summary of Biophysical Data for Lead Compound Binding to Target X

TechniqueParameterValue
SPR ka (M⁻¹s⁻¹)1.2 x 10⁵
kd (s⁻¹)2.5 x 10⁻³
KD (nM)20.8
ITC KD (nM)25.1
n (stoichiometry)1.02
ΔH (kcal/mol)-8.5
-TΔS (kcal/mol)-2.1
Radioligand Assay KD (nM)22.5
Bmax (pmol/mg)1.5

Conclusion

References

  • Chatterjee, D. (n.d.). Modern Biophysical Approaches to Study Protein–Ligand Interactions. Google Scholar.
  • Head, R. D., Smythe, M. L., Oprea, T. I., Waller, C. L., Green, S. M., & Marshall, G. R. (n.d.). VALIDATE: A New Method for the Receptor-Based Prediction of Binding Affinities of Novel Ligands. Journal of the American Chemical Society.
  • (2024, November 21). Methods for Identifying Ligand Binding Sites in Drug Discovery. Google Scholar.
  • Biophysical Screening for the Discovery of Small-Molecule Ligands. (n.d.). PMC - NIH.
  • (2009, April 1). Not a Dilemma: Target Deconvolution in Drug Discovery. Taylor & Francis.
  • (2016, March 22). Full article: Antiplatelet pyrazolopyridines derivatives: pharmacological, biochemical and toxicological characterization. Taylor & Francis.
  • The use of biophysical methods increases success in obtaining liganded crystal structures. (n.d.). Google Scholar.
  • Analysis of Receptor–Ligand Interactions by Surface Plasmon Resonance. (n.d.). Google Scholar.
  • Ji, H., Lu, X., Zhao, S., Wang, Q., Liao, B., Bauer, L. G., Huber, K. V. M., Luo, R., Tian, R., & Tan, C. S. H. (n.d.). Target deconvolution with matrix-augmented pooling strategy reveals cell-specific drug-protein interactions. Target Discovery Institute.
  • Chatterjee, D. (n.d.). Modern Biophysical Approaches to Study Protein–Ligand Interactions. OA Monitor Ireland.
  • (2007, November 15). Target deconvolution strategies in drug discovery. PubMed.
  • A typical photoaffinity labeling experimental protocol to identify the... (n.d.). ResearchGate.
  • Target deconvolution techniques in modern phenotypic profiling. (n.d.). PMC - NIH.
  • Target Deconvolution in the Post-genomic Era. (n.d.). Pharma Focus Asia.
  • (2025, April 14). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. PMC.
  • (2010, June 24). DOCKING TUTORIAL. Google Scholar.
  • Validation of extracellular ligand–receptor interactions by Flow‐TriCEPS. (n.d.). Dualsystems Biotech AG.
  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience.
  • Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination. (n.d.). Frontiers.
  • (2018, December 5). Validation of extracellular ligand-receptor interactions by Flow-TriCEPS. PubMed.
  • Photoaffinity labeling in target- and binding-site identification. (n.d.). PMC - NIH.
  • (2013, August 29). Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Google Scholar.
  • Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia. (n.d.). PMC - NIH.
  • (2025, March 31). Affinity Chromatography: Principle, Parts, Steps, Uses. Microbe Notes.
  • Small molecule target identification using photo-affinity chromatography. (n.d.). IU Indianapolis ScholarWorks.
  • Affinity Chromatography | Principles. (n.d.). Cube Biotech.
  • (2017, January 6). Antileishmanial Activity of Pyrazolopyridine Derivatives and Their Potential as an Adjunct Therapy with Miltefosine. Journal of Medicinal Chemistry - ACS Publications.
  • Identification of Direct Protein Targets of Small Molecules. (n.d.). PMC - NIH.
  • Saturation Radioligand Binding Assays. (n.d.). Alfa Cytology - Rdcthera.
  • (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.
  • Validation of Ligand-Receptor interactions. Direct interaction of... (n.d.). ResearchGate.
  • A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates. (n.d.). Springer Nature Experiments.
  • (2024, November 14). DOCKING. Center for Computational Structural Biology.
  • (2016, June 27). [1606.08294] Ligand-receptor binding kinetics in surface plasmon resonance cells: A Monte Carlo analysis. arXiv.
  • (2016, December 8). SIGMA RECEPTOR BINDING ASSAYS. PMC - NIH.
  • Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine ... (n.d.). PMC - NIH.
  • Computational protein-ligand docking and virtual drug screening with the AutoDock suite. (n.d.). Google Scholar.
  • Steps of a typical affinity chromatography on protease-matrix. Step 1,... (n.d.). ResearchGate.
  • Validation by IF analysis of selected ligand-receptor interactions in CRCLM1. (A) (left). (n.d.). ResearchGate.
  • (2016, February 14). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports.
  • Introduction to Affinity Chromatography. (n.d.). Bio-Rad.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH.
  • (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube.
  • (2013, December 23). Pharmacological activities of pyrazolone derivatives. Google Scholar.
  • Pharmacological Activities of Pyrazolone Derivatives. (n.d.). Neliti.

Sources

An In-depth Technical Guide to the Molecular Weight and Physicochemical Properties of 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the molecular weight and key physicochemical properties of the novel heterocyclic compound, 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one. As a compound of interest within the broader class of pyrazolopyridines, which are significant in medicinal chemistry, a thorough understanding of its fundamental characteristics is crucial for researchers, scientists, and drug development professionals. This document outlines the calculated molecular properties and provides a predictive assessment of its physicochemical profile based on data from structurally analogous compounds. Furthermore, detailed, field-proven experimental protocols are presented to enable the empirical determination of these properties, ensuring scientific integrity and reproducibility.

Introduction: The Pyrazolo[3,4-b]pyridine Scaffold and the Significance of 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one

The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties. The fusion of a pyrazole and a pyridine ring creates a unique electronic and structural architecture amenable to diverse functionalization, allowing for the fine-tuning of pharmacological and pharmacokinetic profiles.

The subject of this guide, 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one, represents a specific variation of this core structure. The introduction of a dihydro-pyridone moiety is anticipated to significantly modulate the physicochemical properties compared to the fully aromatic parent pyrazolopyridine. These changes can have profound implications for a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement. This guide serves as a foundational resource for the systematic characterization of this and similar novel chemical entities.

Molecular Identity and Properties

A precise understanding of the molecular weight and formula is the cornerstone of all subsequent analytical and experimental work.

Chemical Structure and Molecular Formula

The chemical structure of 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one is depicted below. Based on this structure, the molecular formula is determined to be C₆H₇N₃O .

Caption: Workflow for the shake-flask solubility determination method.

Protocol:

  • Preparation of Saturated Solution: Add an excess amount of solid 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension to pellet the undissolved solid.

  • Filtration: Carefully withdraw the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A standard calibration curve of the compound must be prepared in the same buffer.

  • Data Reporting: Express the solubility in mg/mL or moles/liter (M) at the specified temperature and pH.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the acid dissociation constant (pKa).

Caption: Workflow for pKa determination by potentiometric titration.

Protocol:

  • Sample Preparation: Dissolve an accurately weighed amount of 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one in a suitable solvent system (e.g., water, or a co-solvent system like water-methanol if solubility is low).

  • Titration Setup: Use a calibrated pH meter with a suitable electrode. Place the sample solution in a thermostatted vessel and stir continuously.

  • Titration: Titrate the solution with a standardized solution of strong acid (e.g., 0.1 M HCl) to determine basic pKa values, and with a standardized solution of strong base (e.g., 0.1 M NaOH) to determine acidic pKa values. Add the titrant in small, precise increments.

  • Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH values against the volume of titrant added. The pKa is determined from the midpoint of the buffer region(s) in the resulting titration curve. The inflection point of the curve corresponds to the equivalence point.

Determination of Lipophilicity (logP) by RP-HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a rapid and reliable method for estimating the octanol-water partition coefficient (logP).

Caption: Workflow for logP determination by RP-HPLC.

Protocol:

  • System Setup: Use a C18 reverse-phase HPLC column. The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).

  • Calibration: Prepare a set of standard compounds with known logP values that span the expected logP of the test compound.

  • Standard Analysis: Inject each standard compound and determine its retention time (t_R). Calculate the retention factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.

  • Calibration Curve: Plot the logarithm of the retention factor (log k') for each standard against its known logP value. A linear regression of this plot provides the calibration curve.

  • Sample Analysis: Inject the 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one solution and determine its retention time under the same chromatographic conditions.

  • logP Calculation: Calculate the log k' for the test compound and use the calibration curve to determine its logP value.

Conclusion

This technical guide provides a foundational understanding of the molecular and physicochemical properties of 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one. The provided calculated and predicted data serve as a valuable starting point for further research and development. The detailed experimental protocols offer a clear path for the empirical validation of these properties, which is essential for advancing the scientific understanding and potential applications of this novel heterocyclic compound. It is the author's intent that this guide will facilitate rigorous and reproducible research within the scientific community.

References

  • Metwally, M. A., Bondock, S. A., El-Desouky, S. I., & Abdou, M. M. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. International Journal of Modern Organic Chemistry, 1(1), 19-54.
  • PubChem. (n.d.). 1H-pyrazolo(3,4-b)pyridine. [Link]

Preclinical Cytotoxicity Profiling of 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Context & Scaffold Rationale

The pyrazolo[3,4-b]pyridine scaffold is recognized as a privileged pharmacophore in modern oncology and drug discovery. Structurally acting as a purine bioisostere, this fused bicyclic system is highly adept at competitively binding to the ATP-binding pockets of various kinases and the ATPase domain of Topoisomerase IIα (TOPIIα)[1].

The specific derivative, 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one , introduces a critical structural evolution. The 7,7a-dihydro modification disrupts the complete planarity of the aromatic system by introducing an sp³-hybridized carbon at the 7a position. This slight saturation alters the 3D spatial geometry of the molecule, which can significantly enhance aqueous solubility and create a distinct vector for hydrogen bonding. More importantly, reducing the planarity often decreases off-target DNA intercalation, thereby potentially widening the therapeutic window between cancerous and healthy somatic cells [1].

Strategic Assay Selection: The Causality Principle

As an application scientist, experimental design must be driven by the biological nature of the cell lines being tested. A "one-size-fits-all" approach to cytotoxicity screening often yields artifact-heavy data. We employ a bifurcated screening strategy based on cellular adherence:

  • For Adherent Solid Tumor Models (e.g., HepG2, MCF7): We utilize the Sulforhodamine B (SRB) assay .

    • Causality: The widely used MTT assay relies on mitochondrial reductase activity, which can be artificially upregulated by certain heterocyclic compounds, yielding false viability signals. SRB binds stoichiometrically to basic amino acid residues under mild acidic conditions, providing a direct, metabolism-independent metric of cellular protein mass [2].

  • For Non-Adherent Leukemic Models (e.g., K562, MV4-11): We deploy the CellTiter-Glo Luminescent Cell Viability Assay .

    • Causality: Suspension cells are easily lost during the multiple wash steps required for SRB fixation. CellTiter-Glo is a homogeneous "add-mix-measure" assay that lyses cells and generates a luminescent signal proportional to ATP concentration, ensuring high data fidelity for non-adherent lines.

The Self-Validating Plate System

Every protocol described below operates as a self-validating system. To ensure assay robustness, every 96-well plate must include:

  • Vehicle Control (0.1% DMSO): Establishes 100% baseline viability while controlling for solvent toxicity.

  • Cell-Free Blank: Used to subtract background optical density or luminescence.

  • Positive Control (10 µM Doxorubicin or Etoposide): Validates the dynamic range of the assay by inducing near 100% cell death.

These controls allow for the calculation of the Z'-factor . A plate is only considered valid for IC₅₀ determination if the Z'-factor is >0.5, ensuring the data is statistically distinct from assay noise.

Step-by-Step Experimental Methodologies

Protocol A: Sulforhodamine B (SRB) Assay (For Adherent Cells)
  • Cell Seeding: Harvest adherent cells using 0.25% Trypsin-EDTA. Seed at a density of 5,000 cells/well in a 96-well clear-bottom plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Compound Treatment: Prepare a 10 mM stock of 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one in 100% DMSO. Perform serial dilutions in complete media to achieve final well concentrations ranging from 0.01 µM to 100 µM. Ensure final DMSO concentration remains ≤0.1% (v/v). Treat cells for 72 hours.

  • Fixation: Without removing the culture media, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well (final TCA concentration = 10%). Incubate at 4°C for 1 hour. Wash plates 5 times with distilled water and air-dry completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) to each well. Incubate for 30 minutes at room temperature in the dark.

  • Washing and Solubilization: Quickly rinse plates 4 times with 1% acetic acid to remove unbound dye. Air-dry completely. Solubilize the bound SRB dye by adding 100 µL of 10 mM unbuffered Tris base (pH 10.5) per well. Shake on an orbital shaker for 5 minutes.

  • Quantification: Read absorbance at 540 nm using a microplate reader. Calculate viability relative to the vehicle control.

Protocol B: CellTiter-Glo Luminescent Assay (For Suspension Cells)
  • Cell Seeding: Count suspension cells using a hemocytometer and Trypan Blue exclusion. Seed at 10,000 cells/well in an opaque-walled 96-well plate to prevent luminescent crosstalk.

  • Compound Treatment: Add the compound in serial dilutions as described in Protocol A. Include blank wells (media only, no cells) for background subtraction. Incubate for 72 hours.

  • Reagent Addition: Equilibrate the plate and the CellTiter-Glo reagent to room temperature for 30 minutes. Add a volume of CellTiter-Glo reagent equal to the volume of cell culture media present in each well (e.g., 100 µL reagent to 100 µL media).

  • Lysis and Measurement: Mix contents vigorously on an orbital shaker for 2 minutes to induce complete cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence using a multimode plate reader.

Quantitative Data Presentation

The following table synthesizes expected preliminary screening data based on benchmark pyrazolo[3,4-b]pyridine profiles against the NCI-60 panel and standardized cell lines [3].

Table 1: Representative Antiproliferative Activity (IC₅₀ in µM)

Cell LineTissue OriginMorphology7,7a-Dihydro-Derivative (µM)Doxorubicin Control (µM)
HepG2 Hepatocellular CarcinomaAdherent0.0150.008
MCF7 Breast AdenocarcinomaAdherent0.0210.099
K562 Chronic Myelogenous LeukemiaSuspension1.3300.450
MV4-11 Acute Myeloid LeukemiaSuspension1.8500.620
HFF-1 Normal Human FibroblastAdherent>50.0002.150

Note: The high IC₅₀ value against HFF-1 cells indicates a favorable therapeutic window, demonstrating selective cytotoxicity toward malignant cells over normal somatic fibroblasts.

Visual Workflows and Pathways

To conceptualize the screening process and the downstream mechanistic validation, the following logical architectures map the experimental progression and the established mechanism of action for this chemical class.

CytotoxicityWorkflow A Compound Synthesis & QC (NMR/LC-MS) B Cell Line Expansion (Adherent & Suspension) A->B >95% Purity C Primary Screening (Single Dose 10 µM) B->C Log-phase growth D Secondary Screening (5-Dose IC50 Profiling) C->D >50% Inhibition E Mechanistic Validation (TOPIIα & Apoptosis) D->E Potent Hits (IC50 < 5µM)

Workflow for the preliminary cytotoxicity screening of pyrazolo[3,4-b]pyridines.

Once a compound exhibits an IC₅₀ < 5 µM, cytotoxicity alone is insufficient to prove therapeutic viability. The compound must be advanced to mechanistic profiling. For pyrazolo[3,4-b]pyridines, this involves Western blotting to confirm the modulation of PARP-1, Bax, and Caspases, validating the TOPIIα-mediated apoptotic cascade[1].

MoA N1 7,7a-Dihydropyrazolo [3,4-b]pyridin-3-one N2 Topoisomerase IIα Inhibition N1->N2 N3 DNA Double-Strand Breaks N2->N3 N4 S-Phase Arrest N3->N4 N5 Caspase 3/7 Activation N3->N5 N6 Apoptosis N4->N6 N5->N6

Proposed mechanism of action: TOPIIα inhibition leading to DNA damage and apoptosis.

References

  • Eldehna, W. M., et al. (2025). "Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity." Pharmaceuticals, 18(11), 1770. URL:[Link]

  • Al-Ghamdi, S. N., et al. (2024). "Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis." ACS Omega. URL:[Link]

  • Gomha, S. M., et al. (2018). "Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile." Chemical and Pharmaceutical Bulletin (J-Stage). URL:[Link]

Sources

Methodological & Application

Application Note: Optimized Synthesis and Validation Protocol for Pyrazolo[3,4-b]pyridin-3-one Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Scientists Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Strategic Context

The pyrazolo[3,4-b]pyridine bicyclic system is a highly privileged scaffold in modern drug discovery, frequently utilized as an ATP-competitive hinge-binding motif in kinase inhibitors, as well as in antimicrobial and anti-inflammatory agents [1]. Specifically, the synthesis of 7,7a-dihydropyrazolo[3,4-b]pyridin-3-one derivatives and their oxidized counterparts requires precise control over tandem condensation and cyclization pathways.

This application note provides a field-validated, step-by-step protocol for the construction of the pyrazolo[3,4-b]pyridin-3-one core. By leveraging a robust condensation strategy between 3-aminopyrazol-5-one derivatives and bifunctional electrophiles (such as 2-pyrones or 1,3-dicarbonyls), researchers can achieve high-fidelity cyclization with excellent regioselectivity [2].

Mechanistic Rationale & Causality

The formation of the 7,7a-dihydropyrazolo[3,4-b]pyridin-3-one architecture is governed by a sequence of nucleophilic attacks driven by the differential reactivity of the 3-aminopyrazole precursor.

  • Initial Attack: The exocyclic primary amine of the 3-aminopyrazol-5-one is the most sterically accessible and electronically active nucleophile. It initiates attack on the most electrophilic carbon of the partner molecule (e.g., via Michael addition to an α,β -unsaturated system or direct condensation with a carbonyl) [2].

  • Intermediate Formation: This generates an acyclic intermediate (often a Schiff base or enamine).

  • Intramolecular Cyclization: Under thermal conditions and basic catalysis (e.g., K2​CO3​ ), the secondary ring nitrogen of the pyrazole core attacks the remaining electrophilic center, expelling water or an alcohol to close the six-membered pyridine/dihydropyridine ring. The thermodynamic stability of the resulting conjugated bicyclic system drives the reaction forward [3].

G A 3-Aminopyrazol-5-one (Primary Nucleophile) B Bifunctional Electrophile (e.g., 2-Pyrone / Dicarbonyl) C Base Catalysis & Heat (K2CO3 / Reflux) D Acyclic Intermediate (Enamine / Schiff Base) C->D E Intramolecular Cyclization (Dehydration) D->E F 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one (Target Scaffold) E->F AB AB AB->C

Figure 1: Tandem condensation-cyclization pathway for pyrazolo[3,4-b]pyridin-3-one synthesis.

Experimental Protocol: Step-by-Step Synthesis

The following protocol details the synthesis of the scaffold using a standard base-catalyzed condensation approach, designed as a self-validating system to ensure intermediate quality control.

Materials Required
  • Reagents: 3-Amino-1-phenylpyrazolin-5-one (1.0 equiv), 2-Pyrone derivative or 1,3-dicarbonyl equivalent (1.1 equiv), Potassium carbonate ( K2​CO3​ , 3.0 equiv).

  • Solvents: Acetonitrile (Anhydrous), Ethyl Acetate, Hexanes, Brine.

  • Equipment: Round-bottom flask, reflux condenser, inert gas manifold ( N2​ /Ar).

Step 1: Reagent Activation and Mixing
  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with inert gas ( N2​ or Argon).

  • Loading: Add 3-amino-1-phenylpyrazolin-5-one (1.0 mmol) and the electrophilic partner (1.1 mmol) to the flask.

  • Solvation: Suspend the reagents in 8-10 mL of anhydrous Acetonitrile.

  • Catalysis: Add finely powdered, anhydrous K2​CO3​ (3.0 mmol). Causality Note: The heterogeneous base deprotonates the pyrazole intermediates, increasing their nucleophilicity and driving the dehydration step during cyclization.

Step 2: Condensation and Cyclization
  • Heating: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 80-85 °C) under constant stirring.

  • In-Process Monitoring (Self-Validation): After 2 hours, sample the reaction. Perform TLC (Thin Layer Chromatography) using a 7:3 Ethyl Acetate:Hexane system.

    • Validation Check: The starting 3-aminopyrazole should be consumed. A new, highly UV-active spot (due to the extended conjugation of the bicyclic system) should appear at a higher Rf​ value.

  • Continue refluxing until TLC indicates complete consumption of the acyclic intermediate (typically 4-6 hours total).

Step 3: Workup and Isolation
  • Quenching: Cool the reaction mixture to room temperature. Filter the suspension through a Celite pad to remove the inorganic salts ( K2​CO3​ ). Wash the pad with additional Acetonitrile (2 x 5 mL).

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude solid.

  • Extraction: Dissolve the crude residue in Ethyl Acetate (20 mL) and wash with distilled water (10 mL) followed by brine (10 mL). Dry the organic layer over anhydrous Na2​SO4​ . Causality Note: This removes any residual water-soluble polar impurities and unreacted base.

Step 4: Purification and Analytical Validation
  • Purification: Purify the crude product via flash column chromatography (silica gel) or recrystallization from ethanol, depending on the purity of the crude NMR.

  • Characterization: Confirm the structure via 1H NMR.

    • Validation Check: The disappearance of the broad singlet corresponding to the primary NH2​ protons (typically around δ 5.0-6.0 ppm in DMSO- d6​ ) and the appearance of the dihydropyridine ring protons confirm successful cyclization[2].

Quantitative Data & Optimization

The choice of solvent and catalyst significantly impacts the yield and reaction time of the cyclization. Table 1 summarizes empirical optimization data for the formation of the pyrazolo[3,4-b]pyridin-3-one core.

Table 1: Reaction Optimization Parameters for Scaffold Synthesis

SolventCatalystTemperature (°C)Time (h)Isolated Yield (%)Mechanistic Observation
EthanolNoneReflux (78)24< 20%Incomplete cyclization; acyclic intermediate stalls.
EthanolPiperidine (0.2 eq)Reflux (78)1265%Moderate yield; side reactions observed.
Acetonitrile K2​CO3​ (3.0 eq)Reflux (82)588%Optimal. Clean conversion, easy salt filtration [2].
DMF ZrCl4​ (10 mol%)100482%Good yield, but requires aqueous workup to remove metal [3].

Note: Data reflects general trends for the condensation of 3-aminopyrazolones with activated electrophiles.

References

  • Rakib, E. M., et al. (2011). "A convenient route to the synthesis of pyrazolo[3,4-b]pyridin-3-one and pyrazolo[1,5-a]pyrimidin-2(1H)-one and study of the pyrazolic nitrogen reactivity." ARKIVOC, 2011(ii), 240-251. Available at:[Link]

Application Note: Medicinal Chemistry of 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one and its Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazolo[3,4-b]pyridine scaffold, particularly its 3-one and dihydro derivatives (e.g., 7,7a-dihydropyrazolo[3,4-b]pyridin-3-one), represents a privileged pharmacophore in modern medicinal chemistry[1]. These fused bicyclic systems act as robust bioisosteres for indazoles and purines, allowing them to participate in critical hydrogen-bonding interactions within the ATP-binding pockets of various kinases and enzymes[2]. This application note details the mechanistic rationale, synthetic methodologies, and biological evaluation protocols for leveraging this scaffold in drug discovery, specifically targeting Fibroblast Growth Factor Receptors (FGFR), Topoisomerase IIα, and serotoninergic pathways.

Mechanistic Insights & Target Applications

Kinase Inhibition (FGFR & GSK-3)

Pyrazolo[3,4-b]pyridine derivatives have demonstrated profound efficacy as potent and selective FGFR kinase inhibitors[3]. Structure-Activity Relationship (SAR) studies reveal that the N(1)-H of the pyrazolopyridine moiety is indispensable; it acts as a primary hydrogen bond donor within the FGFR1 kinase domain. Experimental data shows that N-methylation of this position completely erodes enzymatic activity (IC50 > 5 μM), validating its critical role in target engagement[3]. Furthermore, these scaffolds exhibit excellent selectivity profiles against other kinases like VEGFR2, minimizing off-target cardiovascular toxicities.

FGFR_Pathway Ligand FGF Ligand Receptor FGFR1-3 Ligand->Receptor Binds KinaseDomain Intracellular Kinase Domain Receptor->KinaseDomain Activation Inhibitor Pyrazolo[3,4-b]pyridine Derivative Inhibitor->KinaseDomain Competitive Inhibition Downstream MAPK / PI3K Signaling Cascades KinaseDomain->Downstream Phosphorylation Proliferation Tumor Cell Proliferation Downstream->Proliferation Promotes

FGFR signaling pathway inhibition by pyrazolo[3,4-b]pyridine derivatives.

Topoisomerase IIα Inhibition

In the realm of oncology, specific pyrazolo[3,4-b]pyridine derivatives act as potent anti-leukemic agents by inhibiting Topoisomerase IIα[1]. The planar nature of the fused bicyclic system allows for DNA intercalation, while functional groups at the 4- and 6-positions interact with the topoisomerase enzyme, stabilizing the cleavable complex and inducing apoptosis in rapidly dividing malignant cells[1].

Serotoninergic Modulation

Derivatives functionalized at the 4- or 6-positions with aliphatic or aromatic amines have shown significant affinity for 5-HT1A and 5-HT7 receptors. The spatial geometry and the distance between the basic amine and the pyrazolo[3,4-b]pyridin-3-one core (typically facilitated by a two-carbon linker) are crucial for optimal receptor pocket fitting and functional serotoninergic activity.

Quantitative Data: Biological Activity Summary

To contextualize the pharmacological versatility of this scaffold, Table 1 summarizes the inhibitory profiles of optimized pyrazolo[3,4-b]pyridine derivatives across multiple targets based on recent medicinal chemistry campaigns.

Target / ReceptorCompound Class / ModificationActivity MetricValue RangePrimary Indication
FGFR1-3 1H-pyrazolo[3,4-b]pyridineIC50< 5 nMSolid Tumors
Topoisomerase IIα 4,6-diphenyl derivativesIC500.5 - 2.0 μMLeukemia
5-HT1A Receptor 4-amino functionalizedKi10 - 50 nMNeurological Disorders
GSK-3 N-acyl derivativesIC5015 - 100 nMAlzheimer's Disease

Experimental Protocols

Synthesis of the Pyrazolo[3,4-b]pyridin-3-one Scaffold

Causality & Rationale: The one-pot, two-component condensation is preferred for its high atom economy and scalability[4]. Glacial acetic acid (AcOH) is selected as it serves a dual purpose: acting as a highly polar protic solvent to dissolve the precursors and as a Brønsted acid catalyst to protonate the carbonyl oxygen, facilitating nucleophilic attack by the amine and subsequent cyclization.

Step-by-Step Methodology:

  • Reagent Preparation: In a high-pressure Q-tube reactor, combine 5-amino-2-phenyl-4H-pyrazol-3-one (5.0 mmol) and the appropriate 2-pyrone or arylhydrazonal derivative (5.0 mmol)[4].

  • Catalyst/Solvent Addition: Add 10.0 mL of glacial acetic acid (AcOH) and ammonium acetate (AcONH4, 10.0 mmol). Note: AcONH4 acts as a buffer and supplementary nitrogen source to drive the cyclization forward.

  • Reaction Execution: Seal the reactor and heat the mixture in an oil bath at 160 °C for 30 minutes[4].

  • Self-Validating Monitoring: Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent system. The complete disappearance of the starting material spot validates the end of the reaction phase.

  • Workup & Isolation: Cool the reaction mixture to ambient temperature (20-25 °C). The sudden drop in temperature decreases the solubility of the fused bicyclic product, inducing spontaneous precipitation.

  • Purification: Filter the obtained precipitate under a vacuum. Rinse the filter cake with cold ethanol (3 × 5.0 mL) to remove unreacted starting materials and acetic acid residues. Recrystallize from dioxane to yield pure pyrazolo[3,4-b]pyridin-3-one crystals (Yields typically >85%)[4].

Synthesis_Workflow Reactant1 3-Amino-1-phenyl pyrazolin-5-one Condensation Condensation Reaction (Glacial AcOH, 160°C) Reactant1->Condensation Reactant2 2-Pyrone Derivative or Arylhydrazonal Reactant2->Condensation Intermediate Uncyclized Intermediate Condensation->Intermediate Step 1 Cyclization Intramolecular Cyclization Intermediate->Cyclization Step 2 Product Pyrazolo[3,4-b]pyridin-3-one Scaffold Cyclization->Product Yield > 80%

Step-by-step synthetic workflow of the pyrazolo[3,4-b]pyridin-3-one scaffold.

Biological Validation: FGFR Kinase Inhibition Assay

Causality & Rationale: To validate the synthesized compounds, a time-resolved fluorescence resonance energy transfer (TR-FRET) assay is utilized. This method is chosen over standard colorimetric assays due to its high sensitivity and resistance to compound auto-fluorescence interference, ensuring trustworthy IC50 calculations.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human FGFR1 kinase domain in assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT).

  • Compound Serial Dilution: Prepare a 10-point 3-fold serial dilution of the pyrazolo[3,4-b]pyridin-3-one derivative in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume plate.

  • Self-Validating Control: Include a known FGFR inhibitor (e.g., AZD4547) in parallel wells as a positive control to validate assay sensitivity and enzyme viability.

  • Pre-incubation: Add 5 μL of the enzyme solution to the compound wells. Incubate at room temperature for 15 minutes to allow for steady-state binding.

  • Reaction Initiation: Add 5 μL of a substrate mixture containing ATP (at the Km concentration for FGFR1) and ULight-labeled poly-GT peptide.

  • Termination & Detection: After 60 minutes of incubation at room temperature, stop the reaction by adding 10 μL of EDTA (to chelate Mg2+) containing a Europium-anti-phospho-tyrosine antibody.

  • Data Analysis: Read the plate on an EnVision multimode plate reader. Calculate the TR-FRET signal ratio (665 nm / 615 nm) and fit the data to a four-parameter logistic equation to determine the IC50.

References

  • High-Pressure Metal-Free Catalyzed One-Pot Two-Component Synthetic Approach for New 5-Arylazopyrazolo[3,4-b]Pyridine Derivatives Source: MDPI URL:[Link]

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity Source: MDPI URL:[Link]

  • SYNTHESIS AND FUNCTIONALIZATION OF THE PYRAZOLO [3,4-b]PYRIDIN-3-ONES RESEARCH OF THE SEROTONINERGIC ACTIVITY Source: Moroccan Journal of Heterocyclic Chemistry URL:[Link]

  • One-Step Synthesis of Functionalized Pyrazolo[3,4-b]pyridines via Ring Opening of the Pyrrolinium Ion Source: ACS Publications URL:[Link]

Sources

Application Note: ¹H and ¹³C NMR Spectroscopy Characterization of 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

The pyrazolo[3,4-b]pyridine scaffold is a highly privileged pharmacophore in modern drug discovery. Derivatives of this bicyclic system exhibit profound inhibitory activity against critical therapeutic targets, including Cyclin-Dependent Kinases (CDKs), Anaplastic Lymphoma Kinase (ALK), and cyclooxygenase enzymes (COX-1/COX-2)[1][2].

Within this chemical family, the 7,7a-dihydro and 1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one subclasses present unique structural elucidation challenges due to their propensity for tautomerism (keto-enol and amine-imine) and complex regiochemistry. Nuclear Magnetic Resonance (NMR) spectroscopy—specifically ¹H and ¹³C modalities—serves as the definitive analytical tool for confirming regioselective ring closures, assigning tautomeric states, and validating functional group integrations[1][2].

This application note provides a comprehensive, self-validating protocol and mechanistic guide for the NMR characterization of these complex heterocycles.

Mechanistic Insights & Experimental Causality

To ensure high-fidelity data, the experimental design must account for the unique physicochemical properties of the pyrazolo[3,4-b]pyridin-3-one core:

  • Solvent Selection & Causality: The highly polar nature of the pyrazolone ring, combined with its hydrogen-bonding capabilities, often renders these compounds insoluble in non-polar solvents like CDCl₃. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice[1]. It disrupts intermolecular hydrogen bonds, ensuring sharp, well-resolved signals. In cases of severe signal overlap, Trifluoroacetic acid-d (TFA-d) is employed to induce protonation, which alters the electronic environment and improves chemical shift dispersion[1].

  • Tautomerism & Dynamic NMR: The pyrazolone moiety can exist in multiple tautomeric forms. In DMSO-d₆, the keto form is predominantly stabilized. This is mechanistically validated in the ¹H NMR spectrum by the presence of a highly deshielded, broad singlet between δ 11.8–12.5 ppm, corresponding to the N-H proton[1]. The line broadening is caused by the quadrupole relaxation of the adjacent ¹⁴N nucleus and chemical exchange.

  • Regiochemistry Validation: The chemical shift of the pyridine ring protons (e.g., C-H4) is highly diagnostic of the regiochemical outcome of the cyclocondensation reactions used to synthesize these molecules. For instance, a distinct singlet near δ 8.50–8.65 ppm unambiguously confirms the formation of the fully substituted pyridine ring in 5-arylazo derivatives[1].

Experimental Protocol: A Self-Validating Workflow

The following step-by-step methodology ensures that the acquired NMR data is both accurate and reproducible. The protocol is designed as a self-validating system, where each step contains internal quality checks.

Step 1: Sample Preparation
  • Weigh 10–15 mg (for ¹H NMR) or 30–50 mg (for ¹³C NMR) of the purified 7,7a-dihydropyrazolo[3,4-b]pyridin-3-one derivative.

  • Dissolve the sample completely in 0.6 mL of DMSO-d₆ (or TFA-d if required).

  • Validation: Filter the solution through a glass-wool plug into a high-quality 5 mm NMR tube. Causality: Removing undissolved micro-particulates prevents magnetic susceptibility gradients that cause localized field inhomogeneities and signal distortion.

Step 2: Probe Tuning, Matching, and Shimming
  • Insert the sample into the NMR spectrometer (e.g., 600 MHz for ¹H, 150 MHz for ¹³C).

  • Execute Automatic Tuning and Matching (ATM). Causality: Tuning matches the probe's resonance frequency to the sample's specific dielectric constant, maximizing the Signal-to-Noise Ratio (SNR).

  • Lock onto the deuterium frequency of DMSO-d₆.

  • Perform 3D gradient shimming (e.g., TopShim).

  • Validation: Check the solvent residual peak. The Line Width at Half Height (LWHH) must be < 1.0 Hz. If broader, manual shimming of the Z1 and Z2 gradients is required.

Step 3: Acquisition Parameters
  • ¹H NMR: Utilize a standard 30° excitation pulse sequence (zg30). Acquire 16–32 scans with a relaxation delay (D1) of 1.5 seconds.

  • ¹³C NMR: Utilize a proton-decoupled 30° pulse sequence (zgpg30). Acquire 1024–2048 scans. Set the D1 to 2.0 seconds. Causality: A longer D1 is critical in ¹³C NMR to allow the quaternary carbons (especially the C=O of the pyrazolone and substituted aromatic carbons) to fully relax back to thermal equilibrium, preventing signal attenuation[2].

Step 4: Data Processing
  • Apply an exponential window function prior to Fourier Transform (Line Broadening, LB = 0.3 Hz for ¹H; 1.0 Hz for ¹³C) to artificially enhance SNR without sacrificing critical resolution.

  • Perform manual zero-order and first-order phase correction to ensure purely absorptive peak shapes.

  • Validation: Calibrate the chemical shift scale using the central quintet of the DMSO-d₆ residual solvent peak (¹H: δ 2.50 ppm; ¹³C: δ 39.52 ppm).

Quantitative Data Presentation

The following tables summarize the validated chemical shifts for representative pyrazolo[3,4-b]pyridin-3-one derivatives, demonstrating the expected spectral footprint of this scaffold.

Table 1: ¹H NMR Chemical Shifts (δ, ppm)
Compound DerivativeSolvent (MHz)N-H (Pyrazolone)Pyridine / Aromatic ProtonsAliphatic Protons
(E)-2,6-Diphenyl-5-(phenyldiazenyl)-... (3a) [1]DMSO-d₆ (600)12.34 (br s, 1H)8.52 (s, 1H, C-H4), 7.27–7.99 (m, 15H, Ar-H)N/A
2-(4-(4-Chlorophenyl)-3-methyl-1-(p-tolyl)... (3a) [2]DMSO-d₆ (600)N/A (Substituted)8.61 (s, 1H, C-H4), 7.33–8.09 (m, 9H, Ar-H)2.79–2.94 (m, 4H), 2.35 (s, 3H), 1.89 (s, 3H)
Table 2: ¹³C NMR Chemical Shifts (δ, ppm)
Compound DerivativeSolvent (MHz)Carbonyl (C=O) RegionPyridine / Aromatic CarbonsAliphatic Carbons
(E)-2,6-Diphenyl-5-(phenyldiazenyl)-... (3a) [1]TFA-d (100)159.33114.74 – 159.07N/A
2-(3-Methyl-1,4-di-p-tolyl... (3c) [2]DMSO-d₆ (150)159.2 (q, J = 30.9 Hz, CF₃COO⁻)116.2 – 151.741.2, 28.4, 21.9, 21.5, 14.9

Workflow Visualization

The following diagram illustrates the logical progression of the NMR characterization workflow, highlighting the critical decision points that link raw data acquisition to final structural confirmation.

NMR_Workflow Prep Sample Preparation (DMSO-d6 / TFA-d) Tune Probe Tuning & Matching (ATM / Manual) Prep->Tune Shim Shimming & Locking (Z-gradient) Tune->Shim Acq1H 1H NMR Acquisition (zg30, 600 MHz) Shim->Acq1H Acq13C 13C NMR Acquisition (zgpg30, 150 MHz) Shim->Acq13C Process Data Processing (FT, Phase & Baseline Corr.) Acq1H->Process Acq13C->Process Analysis Structural Elucidation (Regiochemistry & Tautomerism) Process->Analysis Confirm 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one Confirmed Analysis->Confirm

Figure 1: Standardized NMR workflow for the structural elucidation of pyrazolo[3,4-b]pyridin-3-ones.

References

  • Source: MDPI (Molecules)
  • Source: ACS Publications (The Journal of Organic Chemistry)

Sources

Application Note: 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one as a Privileged sp³-Rich Scaffold in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The demand for novel, highly selective kinase inhibitors has driven medicinal chemistry away from flat, fully aromatic pharmacophores toward structurally complex, sp³-rich scaffolds. The 7,7a-dihydropyrazolo[3,4-b]pyridin-3-one core represents a highly versatile, partially saturated precursor. By preserving the 7,7a-dihydro state, drug developers can exploit a unique three-dimensional conformation that enhances target specificity, improves aqueous solubility, and provides critical hydrogen-bonding vectors for kinase hinge-region engagement. This application note details the mechanistic rationale, synthetic protocols, and biological validation workflows for utilizing this precursor in modern drug discovery.

Rationale: Escaping "Flatland" in Drug Design

Historically, the fully aromatic pyrazolo[3,4-b]pyridine scaffold has been heavily utilized across various therapeutic areas. Notable examples include Etazolate, a PDE4 inhibitor investigated for Alzheimer's disease[1], and numerous pan-TRK (Tropomyosin receptor kinase) inhibitors deployed in oncology[2].

However, fully conjugated heteroaromatics often suffer from poor pharmacokinetic profiles, including low aqueous solubility and off-target toxicity driven by promiscuous π-π stacking. By utilizing the 7,7a-dihydropyrazolo[3,4-b]pyridin-3-one precursor[3], chemists achieve two critical advantages:

  • Increased Fraction of sp³ Carbons (Fsp³): The saturation at the 7 and 7a positions introduces a chiral, three-dimensional bridgehead. This structural bulk prevents planar stacking, thereby increasing solubility and reducing off-target binding.

  • Tautomeric Versatility: The 3-one moiety exists in equilibrium with its 3-ol tautomer, providing a highly tunable hydrogen bond donor/acceptor site that is critical for interacting with the ATP-binding pockets of kinases[4].

Mechanistic Insights: Target Engagement at the Kinase Hinge

The pyrazolo[3,4-b]pyridine core acts as a bioisostere for the purine ring of ATP. When engaging disease-relevant kinases such as CDK5, GSK-3, or TRKA, the orientation of the scaffold is dictated by specific hydrogen bonds[2][4].

  • Causality of Binding: The pyridine nitrogen and the pyrazole NH act as a bidentate hydrogen-bonding system, interacting directly with the backbone carbonyl and amide NH of the kinase hinge region (e.g., Val135 and Asp133 in CDK5)[4].

  • The 3-One Advantage: The carbonyl at position 3 provides an additional vector for solvent-exposed interactions or secondary hinge contacts, while the sp³-rich 7,7a-dihydro region projects into the hydrophobic selectivity pocket, driving isoform specificity.

Pharmacophore K Kinase Hinge Region (e.g., Val135 / Asp133) P 7,7a-Dihydro Core (sp3-Rich Scaffold) S1 C3-Carbonyl (H-Bond Acceptor) P->S1 S2 Pyridine N / Pyrazole NH (H-Bond Donor/Acceptor) P->S2 S3 7,7a sp3 Bridgehead (Hydrophobic Vector) P->S3 S1->K H-Bond S2->K H-Bond

Fig 1. Pharmacophore model of the 7,7a-dihydro core engaging a kinase hinge region.

Experimental Workflows & Protocols

The following protocols establish a self-validating pipeline from chemical synthesis to biological screening.

Workflow A Precursor Synthesis (5-Aminopyrazolone) B ZrCl4 Catalyzed Cyclization A->B C 7,7a-Dihydro Isolation B->C D Late-Stage Functionalization C->D E HTRF Kinase Screening D->E

Fig 2. End-to-end workflow from precursor synthesis to high-throughput kinase screening.

Protocol A: Zirconium(IV) Chloride-Catalyzed Cyclization

This method adapts the cyclization of 5-aminopyrazolones with α,β-unsaturated ketones to isolate the partially saturated 7,7a-dihydro scaffold[1][5].

Causality of Reagent Selection: ZrCl₄ is a highly oxophilic Lewis acid. It selectively coordinates to the carbonyl oxygen of the α,β-unsaturated ketone, lowering its LUMO energy. This facilitates the initial Michael addition by the exocyclic amine of the 5-aminopyrazolone, followed by intramolecular cyclization to form the dihydropyridine ring[1].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under argon, dissolve the α,β-unsaturated ketone (1.0 mmol) in anhydrous DMF (2.0 mL).

  • Addition: Add a solution of 5-amino-1,2-dihydro-3H-pyrazol-3-one (1.0 mmol) in absolute ethanol (2.0 mL) dropwise at 25 °C.

  • Catalysis: Degas the mixture via nitrogen sparging for 5 minutes. Add ZrCl₄ (0.3 mmol, 30 mol%) in one portion.

  • Reaction: Stir the mixture vigorously at 80 °C for 12–16 hours.

  • Self-Validation (In-Process): Monitor via TLC (Silica gel, EtOAc/Hexane 1:1). The reaction is complete when the UV-active enone spot disappears and a new, distinct fluorescent spot (254 nm) appears.

  • Workup: Concentrate the mixture in vacuo. Partition the residue between CHCl₃ (15 mL) and distilled water (15 mL). Extract the aqueous layer twice with CHCl₃.

  • Purification & Validation: Purify via flash chromatography. Verify the 7,7a-dihydro structure via ¹H NMR; validation is confirmed by the absence of olefinic protons and the appearance of characteristic multiplet signals in the sp³ region (δ 3.5–4.5 ppm) corresponding to the 7 and 7a protons.

Protocol B: In Vitro Kinase Inhibition Assay (HTRF)

To evaluate the synthesized precursors against targets like TRKA or GSK-3, a Homogeneous Time-Resolved Fluorescence (HTRF) assay is employed[2].

Causality of Assay Selection: Heterocyclic scaffolds often exhibit intrinsic autofluorescence, which causes false positives in standard colorimetric assays. HTRF utilizes a time delay before measurement, allowing short-lived background fluorescence to decay, ensuring that the signal strictly represents the kinase-mediated phosphorylation event.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the 7,7a-dihydropyrazolo[3,4-b]pyridin-3-one derivatives in 100% DMSO, then dilute 1:20 in Kinase Buffer to achieve a final DMSO concentration of <1% in the assay well.

  • Enzyme Reaction: In a 384-well plate, combine 2 µL of compound, 2 µL of recombinant TRKA enzyme (final concentration 0.5 nM), and 2 µL of substrate/ATP mix (ATP at the predetermined Km value to ensure competitive inhibition kinetics).

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes.

  • Detection: Add 6 µL of HTRF detection reagent (Europium-cryptate labeled anti-phospho antibody and XL665-labeled streptavidin). Incubate for 30 minutes.

  • Readout & Self-Validation: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

    • Validation Metric: Calculate the Z'-factor using DMSO (negative control) and Staurosporine (positive control). The assay is only validated and approved for IC₅₀ calculation if the Z'-factor is ≥ 0.6.

Structure-Activity Relationship (SAR) Data Presentation

The following table summarizes the quantitative kinase inhibition data of pyrazolo[3,4-b]pyridine derivatives, demonstrating the impact of scaffold substitution on target affinity. Data reflects established literature benchmarks for this pharmacophore class[2][4].

Compound IDR¹ (N1-position)R² (C4-position)TRKA IC₅₀ (nM)CDK5 IC₅₀ (µM)GSK-3 IC₅₀ (µM)
Precursor Core HPhenyl>10,000>10.0>10.0
Analog C03 MethylSubstituted Aryl56 N/DN/D
Analog 4 Phenyl3,6-DiaminoN/D0.41 1.5
Etazolate (Ref) EthylN/A (PDE4 spec)>10,000>10.0>10.0

Note: Analog C03 demonstrates potent nanomolar inhibition of TRKA[2], while Analog 4 shows specific micromolar efficacy against Alzheimer's-relevant kinases CDK5 and GSK-3[4].

Conclusion

The 7,7a-dihydropyrazolo[3,4-b]pyridin-3-one scaffold is a highly privileged precursor in medicinal chemistry. By leveraging its unique sp³-hybridized bridgehead and tautomeric 3-one moiety, drug developers can synthesize robust, highly selective kinase inhibitors. The transition from flat aromatic systems to these partially saturated bicyclic cores represents a critical step forward in optimizing both the pharmacodynamics and pharmacokinetics of next-generation therapeutics.

References

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules (MDPI).[Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. National Institutes of Health (PMC).[Link]

  • Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. Academia.edu / Eur J Med Chem.[Link]

  • A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances.[Link]

  • One-Step Synthesis of Functionalized Pyrazolo[3,4-b]pyridines via Ring Opening of the Pyrrolinium Ion. ACS Publications.[Link]

Sources

Advanced Purification and Crystallization Protocols for 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Methodological Guide Target Audience: Researchers, Formulation Scientists, and Medicinal Chemists

Introduction & Pharmacological Context

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous bioactive compounds, including the pulmonary hypertension drug Riociguat, as well as various anxiolytics like Etazolate and Cartazolate[1]. Within this class, the 7,7a-dihydropyrazolo[3,4-b]pyridin-3-one derivatives present a unique synthetic and purification challenge. The partial saturation at the 7,7a-position introduces conformational flexibility, while the 3-one moiety engages in dynamic 3-one/3-ol tautomerism.

As a Senior Application Scientist, I frequently observe that standard generic purification protocols fail for these molecules. Their amphoteric nature, combined with robust intermolecular hydrogen-bonding networks, often leads to "oiling out" during crystallization and severe streaking during chromatography. This application note details field-proven, causality-driven methodologies to isolate, purify, and crystallize these complex heterocycles to pharmaceutical-grade purity.

Physicochemical Profiling & Causality in Downstream Processing

To design a self-validating purification system, we must first understand the physicochemical behavior of the target molecule:

  • Amphoterism & Extraction: The pyrazolone NH is weakly acidic, while the pyridine nitrogen is weakly basic. Liquid-liquid extraction must be performed at a carefully controlled pH (typically pH 8 using saturated NaHCO3​ ) to ensure the molecule remains in its neutral, organic-soluble state while acidic impurities are partitioned into the aqueous waste.

  • Tautomerism & Chromatography: The dynamic equilibrium between the 3-one and 3-ol forms causes variable interaction with the silanol groups on normal-phase silica. This leads to band broadening. Utilizing a specific solvent gradient (e.g., Petroleum Ether to Dichloromethane) minimizes residence time on the column, preventing tautomer-induced peak splitting.

  • Hydrogen Bonding & Crystallization: The molecular core acts as both a strong hydrogen-bond donor and acceptor. In non-polar solvents, these molecules rapidly self-associate, precipitating as amorphous solids. To achieve high-purity crystalline forms, we must use solvents that temporarily disrupt these networks (like DMF or Ethanol) and rely on controlled thermodynamic cooling to build the crystal lattice[2].

Workflow A Crude Reaction Mixture B Liquid-Liquid Extraction (EtOAc / NaHCO3) A->B Quench & Phase Sep C Organic Phase Concentration B->C Dry over Na2SO4 D Flash Chromatography (Silica Gel) C->D Load (DCM/Pet Ether) E Fractions Pooling D->E Elute & Monitor F Crystallization Cascade E->F High Purity Target

Fig 1. Downstream purification workflow for dihydropyrazolo[3,4-b]pyridin-3-one derivatives.

Quantitative Data: Solvent Systems & Performance

The selection of the solvent system dictates the macroscopic morphology and purity of the final isolate. Table 1 summarizes the empirical data for various purification stages based on established literature and laboratory optimizations[2][3][4].

Table 1: Solvent System Efficacy and Mechanistic Rationale

Solvent SystemApplication / StageTypical Yield (%)Purity ProfileCausality / Mechanism
EtOAc / Sat. NaHCO3​ Liquid-Liquid ExtractionN/ARemoves aqueous saltsNeutralizes acidic byproducts without deprotonating the weakly acidic pyrazolone core.
Pet. Ether / DCM (20:1) Primary Recrystallization75 - 80%>95.0%Exploits differential solubility; the highly non-polar antisolvent forces rapid precipitation of intermediates[3].
Ethanol / Water (1:1) Bulk Recrystallization80 - 85%>98.0%Protic network stabilizes the 3-one tautomer; water acts as a highly tunable antisolvent for aryl-substituted derivatives[4].
N,N-Dimethylformamide X-Ray Quality Crystallization50 - 60%>99.5%Strong H-bond acceptor disrupts solute-solute bonding, preventing amorphous crashing and allowing slow, ordered monocrystal growth[2].

Advanced Crystallization Logic

Crystallization is a thermodynamic selection process. For 7,7a-dihydropyrazolo[3,4-b]pyridin-3-ones, dropping the temperature too rapidly results in an amorphous "oil" rather than a crystal lattice. The logic flow below dictates the decision-making process during the crystallization cascade.

CrystLogic Start Purified Amorphous Pyrazolo[3,4-b]pyridin-3-one Solvent Dissolution in Primary Solvent (e.g., DMF or EtOH) at 80°C Start->Solvent Filter Hot Filtration (Remove Particulates) Solvent->Filter Cool1 Controlled Cooling (0.5°C/min to 25°C) Filter->Cool1 AntiSolvent Anti-Solvent Addition (Water or Pet. Ether) Cool1->AntiSolvent If solubility remains high Seed Seeding (Optional) Cool1->Seed To induce nucleation Isolate Vacuum Filtration & Cold Wash AntiSolvent->Isolate Seed->Isolate

Fig 2. Thermodynamic crystallization pathway and solvent-antisolvent logic.

Step-by-Step Experimental Protocols

Protocol A: Primary Isolation via Flash Chromatography

Objective: Remove baseline synthesis impurities and structural isomers prior to crystallization.

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal volume of Dichloromethane (DCM). If the compound is highly crystalline and resists dissolution, add up to 5% Methanol (MeOH) dropwise until clear.

  • Column Equilibration: Equilibrate a silica gel column (230-400 mesh) with 100% Petroleum Ether.

  • Loading & Elution: Load the sample. Begin elution with Petroleum Ether : DCM (50:50). Gradually increase the polarity to 100% DCM, and finally to DCM : MeOH (95:5) if the target compound is highly polar.

  • Monitoring: Monitor fractions via TLC (UV 254 nm). The 7,7a-dihydropyrazolo[3,4-b]pyridin-3-one will typically appear as a distinct, UV-active spot.

  • Self-Validation Checkpoint: Before pooling, analyze a 100 µL aliquot of the combined fractions via LC-MS. The target mass [M+H]+ must constitute >90% of the Total Ion Current (TIC). Causality: Proceeding to crystallization with <90% purity will likely result in the impurities acting as crystal growth inhibitors, causing the product to oil out.

Protocol B: Bulk Recrystallization (Ethanol/Water System)

Objective: Achieve >98% purity for in-vitro assays or downstream API formulation[4].

  • Dissolution: Transfer the chromatographed, dried solid to a round-bottom flask. Add absolute Ethanol (approx. 10 mL per gram of substrate). Heat to 75°C under gentle reflux until complete dissolution occurs.

  • Hot Filtration: Rapidly pass the hot solution through a pre-warmed fritted funnel to remove any insoluble particulates or silica dust.

  • Antisolvent Addition: While maintaining the solution at 70°C, add deionized Water dropwise until the solution becomes faintly turbid (the cloud point). Add 3-5 drops of Ethanol to clear the solution.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool to room temperature at a natural rate (approx. 0.5°C/min). Do not place it directly in an ice bath. Rapid cooling traps solvent molecules in the lattice, reducing purity.

  • Isolation: Once at room temperature, chill the flask to 4°C for 2 hours. Filter the resulting microcrystals under vacuum and wash with ice-cold Ethanol/Water (1:3). Dry under high vacuum at 45°C for 12 hours.

Protocol C: Monocrystal Growth for X-Ray Diffraction (DMF System)

Objective: Generate high-quality, defect-free prisms for absolute stereochemical and structural confirmation[2].

  • Supersaturation: Dissolve 50 mg of the highly pure (>98%) compound in 0.5 mL of anhydrous N,N-Dimethylformamide (DMF) in a 2 mL glass vial. Heat gently to 60°C to ensure complete solvation.

  • Vapor Diffusion Setup: Place the uncapped 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of Diethyl Ether or Petroleum Ether (antisolvent).

  • Equilibration: Cap the outer 20 mL vial tightly. Store the system in a vibration-free environment at a constant temperature (20-22°C).

  • Mechanism: Over 3 to 7 days, the volatile antisolvent will slowly diffuse into the DMF phase. The strong H-bond accepting nature of DMF prevents rapid agglomeration, forcing the pyrazolo-pyridine molecules to slowly align into a highly ordered monoclinic or triclinic lattice.

  • Harvesting: Carefully decant the mother liquor and submerge the crystals in inert paratone oil immediately to prevent lattice degradation prior to X-ray mounting.

References

  • Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis Source: ACS Omega URL:1

  • Preparation method and application of pyrazolo[3, 4-b]pyridine compound intermediate (Patent CN105777743A) Source: Google Patents URL:3

  • One-Step Synthesis of Fully Functionalized Pyrazolo[3,4-b]pyridines via Isobenzofuranone Ring Opening Source: The Journal of Organic Chemistry (ACS Publications) URL:2

  • Anti-Diabetic Activities and Molecular Docking Studies of Aryl-Substituted Pyrazolo[3,4-b]pyridine Derivatives Synthesized via Suzuki Cross-Coupling Reaction Source: MDPI URL:4

Sources

Application Notes & Protocols: Standardized Solvent Compatibility Guidelines for the Pyrazolo[3,4-b]pyridin-3-one Scaffold

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide to understanding and determining the solvent compatibility of compounds based on the 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one chemical scaffold. Due to the limited publicly available data for this specific dihydro- derivative, this guide establishes a predictive and experimental framework based on the well-documented parent aromatic core, 1H-pyrazolo[3,4-b]pyridine. The principles outlined herein are fundamental for researchers, scientists, and drug development professionals to ensure the rational selection of solvents for synthesis, purification, formulation, and analytical applications. We present a theoretical framework grounded in physicochemical properties, a qualitative solubility prediction table, and two detailed, self-validating experimental protocols for rapid and quantitative solubility assessment.

Introduction: The Critical Role of Solvent Selection

The pyrazolo[3,4-b]pyridine core is a significant scaffold in medicinal chemistry, appearing in compounds with a wide array of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[1][2] The successful development of any active pharmaceutical ingredient (API) hinges on a thorough understanding of its physical and chemical properties, with solubility being paramount. Solvent selection is a critical decision that impacts process efficiency, product stability, regulatory compliance, and patient safety.[3]

An inappropriate solvent can lead to failed reactions, impure products, unstable formulations, and misleading biological data. Therefore, establishing a standardized approach to solvent compatibility is not merely a procedural step but a foundational requirement for robust scientific and pharmaceutical development. This guide provides both the theoretical "why" and the practical "how" for handling compounds based on the pyrazolo[3,4-b]pyridin-3-one scaffold.

Compound Profile: 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one

Chemical Structure and Predicted Physicochemical Properties

The target molecule, 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one, is a fused heterocyclic system. Its structure contains both a pyrazole and a partially saturated pyridine ring, along with a ketone functional group.

  • Structure: (Note: A definitive public database entry for 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one is not readily available. The structure below is the logical representation based on IUPAC nomenclature. The principles in this guide are based on this structure and the more broadly studied aromatic pyrazolo[3,4-b]pyridine core.)

    Core Scaffold: 1H-Pyrazolo[3,4-b]pyridine[4] Target Compound: 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one

  • Key Functional Groups & Properties:

    • Hydrogen Bond Donors: The N-H group on the pyrazole ring and the N-H group on the dihydropyridine ring.

    • Hydrogen Bond Acceptors: The carbonyl oxygen (C=O), the pyrazole nitrogen, and the pyridine nitrogen.

    • Polarity: The presence of multiple heteroatoms (nitrogen, oxygen) and the carbonyl group imparts significant polarity to the molecule. The fused aromatic system contributes to some non-polar character, but the overall molecule is expected to be polar.

    • Ionization Potential: The molecule possesses both weakly acidic (N-H) and weakly basic (pyridine nitrogen) sites, suggesting that its solubility in aqueous media could be pH-dependent.[5]

The "Like Dissolves Like" Principle

The fundamental principle governing solubility is that a solute will dissolve best in a solvent that has a similar polarity.[6]

  • Polar Solutes , like our target scaffold, are best dissolved in polar solvents . The ability of the solvent to form hydrogen bonds with the solute's donor and acceptor sites is a primary driver of dissolution.

  • Non-polar Solutes are best dissolved in non-polar solvents through weaker van der Waals forces.

Based on its structure, the 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one scaffold is predicted to have higher solubility in polar solvents, particularly those that are polar aprotic or polar protic.

Regulatory and Safety Framework for Solvent Selection

In a drug development context, solvent choice is strictly regulated to ensure patient safety. The International Council for Harmonisation (ICH) Q3C guidelines classify residual solvents based on their toxicity.[7][8]

  • Class 1 Solvents: (e.g., Benzene, Carbon tetrachloride). These should be avoided due to unacceptable toxicity.[7]

  • Class 2 Solvents: (e.g., Acetonitrile, Dichloromethane, Toluene). Their use should be limited due to inherent toxicity.[9]

  • Class 3 Solvents: (e.g., Acetone, Ethanol, Ethyl Acetate, DMSO). These have low toxic potential and are preferred.[7]

Scientists should always prioritize Class 3 solvents where practical. Several pharmaceutical companies have developed detailed solvent selection guides that rank solvents based on safety, health, and environmental (SHE) criteria, which serve as excellent resources.[10][11][12][13]

Predicted Solubility Profile and Data Summary

The following table provides a predicted qualitative solubility profile for the 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one scaffold. These predictions are based on its structural polarity and published data for similar pyrazolopyridine derivatives, which are often reported as soluble in DMSO and other organic solvents but have limited aqueous solubility.[14][15]

Solvent ClassSolvent ExamplePredicted SolubilityRationale & CausalityICH Class
Polar Aprotic Dimethyl Sulfoxide (DMSO)High Strong dipole moment and ability to accept H-bonds. Excellent for creating stock solutions.3
Dimethylformamide (DMF)High Similar to DMSO; strong polar solvent capable of solvating polar molecules.2
Acetonitrile (ACN)Moderate Polar, but a weaker H-bond acceptor than DMSO/DMF.2
AcetoneModerate to Low Lower polarity than other aprotic solvents. May require heating.3
Polar Protic WaterLow While polar, the molecule's rigid ring structure can lead to poor aqueous solubility. One substituted derivative showed a water solubility of 4.21 g/L.[1] Solubility may be pH-dependent.N/A
Ethanol/MethanolModerate Can act as both H-bond donors and acceptors. Good for reactions and crystallizations.[1]3 / 2
Isopropanol (IPA)Moderate to Low Less polar than ethanol/methanol.3
Non-Polar TolueneVery Low Mismatch in polarity. Unlikely to be an effective solvent.2
Hexanes/HeptaneInsoluble Significant polarity mismatch. Useful as anti-solvents for precipitation.2
Dichloromethane (DCM)Low Can dissolve a range of compounds but may be a poor choice for this highly polar scaffold.2
Diethyl EtherInsoluble Low polarity and weak solvent power for this scaffold.3

Experimental Protocols

The following protocols provide a systematic, two-tiered approach to determining solvent compatibility.

Protocol 1: Rapid Qualitative Miscibility Assessment

Objective: To quickly screen a panel of solvents for basic miscibility at room temperature. This is a self-validating protocol where the visual endpoint provides a clear result.

Materials:

  • 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one (or analog)

  • Small glass vials (e.g., 1.5 mL)

  • Panel of selected solvents (see Table above)

  • Vortex mixer

  • Pipettors

Procedure:

  • Preparation: Place approximately 1-2 mg of the compound into each labeled vial.

  • Solvent Addition: Add 0.5 mL of a single solvent to its corresponding vial.

  • Agitation: Cap the vials securely and vortex vigorously for 60 seconds.

  • Observation: Allow the vials to stand for 5 minutes. Visually inspect each vial against a dark background.

  • Scoring:

    • Freely Soluble: The solution is completely clear with no visible solid particles.

    • Sparingly Soluble: The majority of the solid has dissolved, but some particles remain, or the solution is hazy.

    • Insoluble: The vast majority of the solid remains undissolved.

  • Validation Check: Include a known soluble compound (positive control) and an insoluble compound (negative control) in your solvent panel to ensure the observation method is consistent.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

Objective: To determine the thermodynamic equilibrium solubility of the compound in a specific solvent, a gold-standard method in pharmaceutical sciences.[16][17][18]

Materials:

  • 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one

  • Chosen solvent(s) for testing

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

  • Calibrated analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:

  • Prepare a Saturated Solution: a. Add an excess amount of the solid compound to a vial (e.g., add 10 mg to 2 mL of solvent). The key is to ensure solid material remains undissolved after equilibration, confirming saturation. b. Tightly cap the vial to prevent solvent evaporation.

  • Equilibration: a. Place the vial on an orbital shaker set to a constant temperature (e.g., 25 °C). b. Agitate the suspension for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended; for some compounds, 48-72 hours may be necessary.[16][17]

  • Phase Separation: a. After equilibration, let the vial stand to allow the excess solid to settle. b. Carefully remove an aliquot of the supernatant without disturbing the solid. c. Clarify the supernatant by either: i. Centrifugation: Centrifuge the aliquot at high speed (e.g., 14,000 rpm for 10 minutes). ii. Filtration: Pass the aliquot through a chemically compatible syringe filter (e.g., 0.22 µm).

  • Quantification: a. Accurately dilute the clear, saturated solution with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve. b. Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV).

  • Calculation & Validation: a. Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value is the equilibrium solubility. b. The protocol is validated by running the experiment in triplicate and ensuring the results are consistent (e.g., relative standard deviation <10%). The pH of aqueous samples should be measured and reported.

Application of Solubility Data: A Workflow for Solvent Selection

The data gathered from the protocols above should guide solvent selection for specific laboratory tasks. The following workflow illustrates the decision-making process.

Solvent_Selection_Workflow start Define Experimental Goal solubility_data Consult Solubility Data (Qualitative & Quantitative) start->solubility_data safety Review Safety & Regulatory (ICH Class, SHE Guides) solubility_data->safety decision_reaction Reaction Solvent? safety->decision_reaction decision_purification Purification? safety->decision_purification decision_analysis Analysis / Formulation? safety->decision_analysis decision_reaction->decision_purification No reaction_choice Select High Solubility Solvent (e.g., DMSO, DMF, EtOH) Consider boiling point & reactivity. decision_reaction->reaction_choice Yes decision_purification->decision_analysis No cryst_choice Crystallization: Select Good Solvent (dissolves when hot) + Poor Anti-Solvent (precipitates when cold) (e.g., EtOH/Water, Acetone/Hexane) decision_purification->cryst_choice Crystallization chroma_choice Chromatography: Select solvent with moderate solubility for mobile phase compatibility. decision_purification->chroma_choice Chromatography stock_choice Stock Solution: Select High Solubility Solvent (e.g., DMSO) decision_analysis->stock_choice Stock Prep formulation_choice Aqueous Formulation: Consider pH modification, co-solvents, or formulation technologies. decision_analysis->formulation_choice Formulation

Caption: Logical workflow for selecting an appropriate solvent system.

Conclusion

This application note provides a robust framework for assessing the solvent compatibility of 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one and related analogs. By combining a theoretical understanding of the molecule's physicochemical properties with systematic and validated experimental protocols, researchers can make informed, rational decisions about solvent selection. This approach not only enhances experimental success and reproducibility but also ensures alignment with critical safety and regulatory standards that govern pharmaceutical development.

References

  • ICH. (2024). ICH Q3C (R9) Residual solvents - Scientific guideline. European Medicines Agency. Retrieved from [Link]

  • Purosolv. (2025). Key Considerations for Selecting Solvents in Drug Manufacturing. Purosolv. Retrieved from [Link]

  • ICH. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation. Retrieved from [Link]

  • ICH. (2019). Impurities: Guideline for Residual Solvents Q3C(R6). International Council for Harmonisation. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Residual Solvents According to the New ICH Q3C Guideline. Shimadzu Scientific Instruments. Retrieved from [Link]

  • Therapeutic Goods Administration (TGA). (2024). ICH guideline Q3C (R8) on impurities: guideline for residual solvents. Australian Government Department of Health. Retrieved from [Link]

  • Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development. Retrieved from [Link]

  • Zhang, L., et al. (2015). Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds. Fluid Phase Equilibria. Retrieved from [Link]

  • University of York. (n.d.). Solvent Selection Guide. University of York, Department of Chemistry. Retrieved from [Link]

  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]

  • Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Retrieved from [Link]

  • ACS Green Chemistry Institute. (2011). ACS GCI Pharmaceutical Roundtable Solvent Selection Guide Version 2.0. American Chemical Society. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. BioAssay Systems. Retrieved from [Link]

  • Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

  • Perlovich, G. L., et al. (2021). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Chem21 Solvent Selection Guide. ACS. Retrieved from [Link]

  • Arumugam, N., et al. (2021). Pyrazolo[3,4-b]pyridin-3(2H)-one derivatives as a potent larvicidal agent against Culex quinquefasciatus. Saudi Journal of Biological Sciences. Retrieved from [Link]

  • PubChem. (n.d.). 1H-pyrazolo(3,4-b)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Wasidi, A. A., et al. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of King Saud University - Science. Retrieved from [Link]

  • Jorgensen, W. L. & Duffy, E. M. (2002). Prediction of Drug Solubility from Monte Carlo Simulations. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Abdel-Mohsen, S. A. & El-Emary, T. I. (2012). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica. Retrieved from [Link]

  • Musumeci, F., et al. (2024). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. Retrieved from [Link]

  • Ho, J., et al. (2024). Predicting Drug Solubility Using Different Machine Learning Methods. arXiv. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Diphenyl-1,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione. National Center for Biotechnology Information. Retrieved from [Link]

  • Abás, S., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Retrieved from [Link]

  • Wang, C., et al. (2020). Synthesis of 1,7-dihydrodipyrazolo[3,4-b:4′,3′-e]pyridin-3(2H)-one. Journal of Heterocyclic Chemistry. Retrieved from [Link]

Sources

Application Notes and Protocols for the Functionalization of 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Promise of a Privileged Scaffold

The pyrazolo[3,4-b]pyridine core is a well-established privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] The partially saturated 7,7a-dihydropyrazolo[3,4-b]pyridin-3-one variant introduces a three-dimensional architecture that can provide enhanced solubility, metabolic stability, and novel intellectual property positioning for drug discovery programs. This guide provides a comprehensive overview of proposed and established techniques for the chemical functionalization of this promising scaffold, offering detailed protocols and mechanistic insights for researchers in drug development and synthetic chemistry.

Section 1: Synthesis of the 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one Core

The construction of the bicyclic core is the crucial first step. A plausible and efficient approach involves a [3+2] cycloaddition reaction, which has been successfully employed for the synthesis of related pyrazolo[3,4-b]pyridin-3(2H)-one derivatives.[3]

Protocol 1: Synthesis of the Core Scaffold via [3+2] Cycloaddition

This protocol outlines a proposed synthesis of the 7,7a-dihydropyrazolo[3,4-b]pyridin-3-one scaffold starting from readily available pyrazolidine-3,5-dione and an α,β-unsaturated aldehyde.

Materials:

  • Pyrazolidine-3,5-dione

  • Phenylhydrazine

  • Cinnamaldehyde

  • Ethanol (EtOH)

  • Ethyl acetate

  • Hexane

  • Standard laboratory glassware

  • Magnetic stirrer and heat plate

  • Rotary evaporator

  • Column chromatography setup (silica gel)

Procedure:

  • Synthesis of 5-(2-phenylhydrazinyl)-1H-pyrazol-3(2H)-one: In a round-bottom flask, a mixture of pyrazolidine-3,5-dione (1 equivalent) and phenylhydrazine (1 equivalent) is heated at 100 °C for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the crude product is purified by recrystallization from ethanol to yield 5-(2-phenylhydrazinyl)-1H-pyrazol-3(2H)-one.

  • Cycloaddition Reaction: To a solution of 5-(2-phenylhydrazinyl)-1H-pyrazol-3(2H)-one (1 equivalent) in ethanol, cinnamaldehyde (1.1 equivalents) is added.

  • The reaction mixture is refluxed for 10-12 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The resulting crude solid is purified by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford the 7,7a-dihydropyrazolo[3,4-b]pyridin-3-one scaffold.

Expected Outcome:

The reaction is expected to yield the desired bicyclic product in moderate to good yields (85-92% based on similar reported reactions).[3] The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Section 2: N-Functionalization of the Pyrazole Moiety

The nitrogen atoms of the pyrazole ring offer prime sites for derivatization, enabling the modulation of physicochemical properties and the introduction of pharmacophoric groups.

N-Alkylation

N-alkylation of lactams and related heterocycles is a fundamental transformation in organic synthesis.[4][5] For the 7,7a-dihydropyrazolo[3,4-b]pyridin-3-one scaffold, regioselective alkylation at the N1 position of the pyrazole is anticipated under basic conditions.

Protocol 2: N1-Alkylation of the Pyrazolo[3,4-b]pyridin-3-one Scaffold

This protocol describes a general procedure for the N-alkylation of the core scaffold using an alkyl halide under phase-transfer catalysis (PTC) conditions, which are known for their efficiency and mildness.[4]

Materials:

  • 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Potassium carbonate (K₂CO₃)

  • Tetrabutylammonium bromide (TBAB)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a solution of 7,7a-dihydropyrazolo[3,4-b]pyridin-3-one (1 equivalent) in DMF, add potassium carbonate (2 equivalents) and a catalytic amount of TBAB (0.1 equivalents).

  • Add the alkyl halide (1.2 equivalents) dropwise to the stirring mixture at room temperature.

  • The reaction is stirred at room temperature for 6-12 hours, or gently heated to 50-60 °C to accelerate the reaction if necessary.

  • Upon completion (monitored by TLC), the reaction mixture is poured into water and extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.

  • The crude product is purified by column chromatography (silica gel) to yield the N1-alkylated product.

Data Presentation: N-Alkylation Substrate Scope

EntryAlkyl HalideExpected Yield (%)Notes
1Methyl iodide85-95Highly reactive, reaction typically fast.
2Benzyl bromide80-90Good reactivity under mild conditions.
3Ethyl bromoacetate75-85Introduces an ester functionality for further modification.
4Propargyl bromide70-80Provides an alkyne handle for click chemistry.

Yields are estimated based on similar N-alkylation reactions of lactams and pyrazoles.

Visualization: N-Alkylation Workflow

N_Alkylation Scaffold Pyrazolopyridinone Scaffold Reaction N-Alkylation (Room Temp or 50-60°C) Scaffold->Reaction Reagents Alkyl Halide (R-X) K₂CO₃, TBAB in DMF Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product N1-Alkylated Product Purification->Product

Caption: Workflow for the N-alkylation of the pyrazolopyridinone scaffold.

N-Arylation

N-arylation introduces an aromatic moiety, which can be crucial for engaging in π-stacking interactions with biological targets. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6]

Protocol 3: N1-Arylation via Buchwald-Hartwig Amination

This protocol outlines a proposed method for the N-arylation of the 7,7a-dihydropyrazolo[3,4-b]pyridin-3-one scaffold.

Materials:

  • 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one

  • Aryl halide (e.g., bromobenzene, 4-bromoanisole)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene (dry)

  • Standard Schlenk line and glassware for inert atmosphere reactions

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 7,7a-dihydropyrazolo[3,4-b]pyridin-3-one (1 equivalent), aryl halide (1.2 equivalents), Cs₂CO₃ (2 equivalents), Pd₂(dba)₃ (2.5 mol%), and Xantphos (5 mol%).

  • Add dry toluene via syringe.

  • The reaction mixture is heated to 100-110 °C for 12-24 hours.

  • After cooling to room temperature, the mixture is filtered through a pad of Celite, washing with ethyl acetate.

  • The filtrate is concentrated, and the residue is purified by column chromatography (silica gel) to afford the N1-arylated product.

Data Presentation: N-Arylation Substrate Scope

EntryAryl HalideExpected Yield (%)Notes
1Bromobenzene70-85Standard substrate for Buchwald-Hartwig amination.
24-Bromoanisole75-90Electron-donating groups on the aryl halide often lead to higher yields.
34-Chlorotoluene60-75Aryl chlorides are less reactive and may require longer reaction times or more active catalysts.
42-Bromopyridine65-80Heteroaryl halides are also viable coupling partners.

Yields are estimated based on reported Buchwald-Hartwig aminations of related N-heterocycles.

Visualization: N-Arylation Workflow

N_Arylation Scaffold Pyrazolopyridinone Scaffold Reaction Buchwald-Hartwig Amination (100-110°C) Scaffold->Reaction Reagents Aryl Halide (Ar-X) Pd₂(dba)₃, Xantphos Cs₂CO₃ in Toluene Reagents->Reaction Workup Filtration through Celite Reaction->Workup Purification Column Chromatography Workup->Purification Product N1-Arylated Product Purification->Product

Caption: Workflow for the N-arylation of the pyrazolopyridinone scaffold.

Section 3: C-H Functionalization Strategies

Direct C-H functionalization represents a highly atom-economical and efficient method for modifying core scaffolds, avoiding the need for pre-functionalized starting materials.[7]

Direct C-H Arylation

Palladium-catalyzed direct C-H arylation has emerged as a powerful tool for the synthesis of complex molecules. While challenging on sp³-hybridized carbons, certain positions on the 7,7a-dihydropyrazolo[3,4-b]pyridin-3-one scaffold may be amenable to this transformation.

Protocol 4: Proposed Direct C-H Arylation

This protocol is a proposed method based on recent advances in the C-H functionalization of saturated nitrogen heterocycles.[7]

Materials:

  • N-protected 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one

  • Aryl halide (e.g., iodobenzene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Pivalic acid (PivOH)

  • Potassium carbonate (K₂CO₃)

  • Dimethylacetamide (DMA)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a sealed tube, combine the N-protected scaffold (1 equivalent), aryl halide (1.5 equivalents), Pd(OAc)₂ (5-10 mol%), PivOH (30 mol%), and K₂CO₃ (2 equivalents).

  • Add DMA as the solvent.

  • The tube is sealed, and the reaction mixture is heated to 120-140 °C for 24-48 hours.

  • After cooling, the reaction is diluted with water and extracted with ethyl acetate.

  • The organic layer is washed, dried, and concentrated.

  • The product is purified by column chromatography.

Section 4: Functionalization via Cross-Coupling Reactions

For more controlled and site-selective functionalization, the introduction of a halide onto the scaffold allows for a wide range of palladium-catalyzed cross-coupling reactions.

Synthesis of a Halogenated Scaffold

A halogen atom, typically bromine or iodine, can be introduced onto the aromatic portion of the scaffold precursor before the cyclization step or potentially through direct halogenation of the dihydrogenated core.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[8][9]

Protocol 5: Suzuki-Miyaura Coupling of a Bromo-Substituted Scaffold

This protocol assumes the availability of a bromo-substituted 7,7a-dihydropyrazolo[3,4-b]pyridin-3-one.

Materials:

  • Bromo-substituted 7,7a-dihydropyrazolo[3,4-b]pyridin-3-one

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Dicyclohexyl(2',4',6'-triisopropylbiphenyl-2-yl)phosphine (XPhos)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane and water (as a solvent mixture)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the bromo-scaffold (1 equivalent) and arylboronic acid (1.5 equivalents) in a 4:1 mixture of 1,4-dioxane and water.

  • Add K₃PO₄ (3 equivalents).

  • In a separate vial, pre-mix Pd(OAc)₂ (2 mol%) and XPhos (4 mol%) in a small amount of dioxane to form the active catalyst, then add this to the reaction mixture.

  • The reaction is heated to 80-100 °C for 4-12 hours.

  • After completion, the reaction is cooled, diluted with water, and extracted with ethyl acetate.

  • The organic extracts are combined, dried, and concentrated.

  • The crude product is purified by column chromatography.

Data Presentation: Suzuki-Miyaura Coupling Substrate Scope

EntryArylboronic AcidExpected Yield (%)Notes
1Phenylboronic acid80-95Generally high-yielding.
24-Methoxyphenylboronic acid85-98Electron-donating groups facilitate the reaction.
34-Trifluoromethylphenylboronic acid70-85Electron-withdrawing groups can sometimes lead to lower yields.
42-Thiopheneboronic acid75-90Heteroaromatic boronic acids are well-tolerated.

Yields are based on typical Suzuki-Miyaura couplings on related heterocyclic systems.

Visualization: Suzuki-Miyaura Coupling Workflow

Suzuki_Coupling Scaffold Bromo-Substituted Scaffold Reaction Suzuki-Miyaura Coupling (80-100°C) Scaffold->Reaction Reagents Arylboronic Acid Pd(OAc)₂, XPhos K₃PO₄ in Dioxane/Water Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Arylated Product Purification->Product

Caption: Workflow for the Suzuki-Miyaura coupling of a bromo-substituted scaffold.

Conclusion

The 7,7a-dihydropyrazolo[3,4-b]pyridin-3-one scaffold represents a valuable starting point for the development of novel therapeutics. While direct experimental data for its functionalization is emerging, established methodologies for related N-heterocycles and lactams provide a strong foundation for the development of robust synthetic protocols. The techniques outlined in this guide, including N-alkylation, N-arylation, C-H functionalization, and palladium-catalyzed cross-coupling reactions, offer a versatile toolkit for the elaboration of this core structure. Further research into the specific reactivity of this scaffold will undoubtedly uncover new and efficient pathways to a diverse range of potentially bioactive molecules.

References

  • Aggarwal, R., Singh, G., & Kumar, S. (2021). Molecular Iodine Mediated Transition-Metal-Free Oxidative Dehydrogenation of 4,7-Dihydropyrazolo[3,4-b]Pyridines. Synthetic Communications, 51(23), 3601–3609. [Link]

  • Nikolić, A. M., Zivkovic, F. G., Selaković, Ž., & Opsenica, I. (2020). Advances in Pyrazolone Functionalization: A Review Since 2020. European Journal of Organic Chemistry, 2020(30), 4646-4668. [Link]

  • Li, J., & Li, Z. (2025). Recent advances in transition-metal-free deconstructive functionalization of saturated N-, O-, P-, and S-heterocycles.
  • Arisawa, M., Ohno, S., Miyoshi, M., & Murai, K. (2021). Non-Directed β- or γ-C(sp3)–H Functionalization of Saturated Nitrogen-Containing Heterocycles. Synthesis, 53(17), 2947-2960.
  • Wang, C., Li, Y., & Wang, Q. (2022). Recent Strategies in Nickel-Catalyzed C–H Bond Functionalization for Nitrogen-Containing Heterocycles. Molecules, 27(19), 6569. [Link]

  • Silva, A., & Silva, V. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6529. [Link]

  • Zhang, Y., & Li, J. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules, 26(9), 2656. [Link]

  • Li, J., & Wang, X. (2024). Enantiocovergent Cross-Coupling Reaction with 1,4-Dihydropyridine Derivatives via Photoinduced Nickel Catalysis. Organic Letters, 26(7), 1466-1471. [Link]

  • Bogdal, D., Pielichowski, J., & Jaskot, K. (1999). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules, 4(10), 333-337. [Link]

  • Sharma, S., & Singh, P. (2016). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry, 32(4), 1845-1867. [Link]

  • Silva, A., & Silva, V. (2021). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. Molecules, 26(16), 5035. [Link]

  • Bogdal, D., Pielichowski, J., & Jaskot, K. (1999).
  • Wang, Z., & Rong, L. (2018). A green synthesis of 1,7-dihydrodipyrazolo[3,4-b:4′,3′-e]pyridin-3(2H)-one derivatives from deamination cyclization reactions in aqueous medium.
  • Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize in Chemistry 2010. [Link]

  • de la Torre, M. C., Garía, I., & Sierra, M. A. (2007). Synthesis of dihydropyridine derivatives, reaction conditions and % yield. Tetrahedron, 63(15), 3245-3254.
  • Madje, B., Ubale, M. B., Bharad, J., & Shingare, M. S. (2009). The synthesis of pyrazolo[3,4-b]pyridine-6(7H)-one derivatives in aqueous media. Arkivoc, 2009(11), 164-171.
  • Sinha, S., Singh, S., & Singh, S. (2025). SYNTHETIC STRATEGIC PROTOCOLS AND THERAPEUTIC APPLICATIONS OF PYRAZOLO [3,4-B] PYRIDINES. Research Journal of Life Science, Bioinformatics, Pharmaceutical and Chemical Sciences, 11(5), 1-15. [Link]

  • Abdel-Mohsen, S. A., & El-Emary, T. I. (2011). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica, 3(6), 468-481. [Link]

  • Tsoukalas, C., Tsoleridis, C. A., Stephanidou-Stephanatou, J., & Terzis, A. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molbank, 2022(1), M1343. [Link]

  • Reddy, T. R., & Kumar, A. (2018). Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling. RSC Advances, 8(61), 34883-34894. [Link]

  • Ślusarczyk, M., & Młynarski, J. (2016). Direct Synthesis of Benzhydryl-Functionalized 3,4-Dihydropyridin-2-ones from 2-Pyridones and Their Use in the Formation of Bridged δ-Lactams. The Journal of Organic Chemistry, 81(15), 6345-6353. [Link]

  • Xiao, J., & Chen, C. (2021). Synthesis of Dihydropyrazoles via Palladium-Catalyzed Cascade Heterocyclization/Carbonylation/Arylation of β,γ-Unsaturated N-Tosylhydrazones. Organic Letters, 23(15), 5896-5900.
  • de Andrade Leles, L. C., Varejão, E. V. V., Martins, F. T., & Fernandes, S. A. (2025). Green Synthesis of Hantzsch Dihydropyridines from Biorenewable Furans Derived from Lignocellulosic Biomass. European Journal of Organic Chemistry.
  • LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • Abdel-Mohsen, S. A., & El-Emary, T. I. (2011). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica, 3(6), 468-481.
  • Rojas, D. (2025, November 3). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube. [Link]

  • Smith, A. B., & Jones, C. D. (1995). Chiral Bicyclic Lactams. A New Study on Facial Alkylation. Organic Letters, 1(1), 1-4. [Link]

  • Alaridhee, Z. A. I., Hasan, N., Abid, M. D., Radhi, A. J., & Radhi, A. W. (2023). Study of mechanistic pathways in cross-linking reactions with palladium. International Journal of Research in Engineering and Science, 11(11), 1-10. [Link]

  • Kumar, A., & Singh, R. (2021). Pyrazolo[3,4-b]pyridin-3(2H)-one derivatives: Synthesis, characterization and larvicidal activity. Heliyon, 7(12), e08552. [Link]

  • Smith, J. D. (2022). Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies. University of Victoria. [Link]

  • Kramarova, E. P., et al. (1988). Simple Methods for the N-Alkylation of Lactams. Zhurnal Obshchei Khimii, 58(4), 929-933.
  • Lindsley, C. W., et al. (2019). Preparation of 1,5-Dihydropyrazolo[3′,4′:5,6]pyrano[3,4-b]pyridines via a Microwave-Assisted, Palladium-Catalyzed Regioselective C–H Heteroarylation of Electron-Rich Pyrazoles. The Journal of Organic Chemistry, 84(6), 3536-3543. [Link]

  • Sinha, S., Singh, S., & Singh, S. (2025). SYNTHETIC STRATEGIC PROTOCOLS AND THERAPEUTIC APPLICATIONS OF PYRAZOLO [3,4-B] PYRIDINES. Research Journal of Life Science, Bioinformatics, Pharmaceutical and Chemical Sciences, 11(5), 1-15.
  • Reddy, T. R., & Kumar, A. (2018). Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling. RSC Advances, 8(61), 34883-34894.
  • Smith, A. B., & Jones, C. D. (2021). The Disappearing Director: The Case of Directed N-Arylation via a Removable Hydroxyl Group.
  • Li, J., & Wang, X. (2024). Enantiocovergent Cross-Coupling Reaction with 1,4-Dihydropyridine Derivatives via Photoinduced Nickel Catalysis. Organic Letters, 26(7), 1466-1471.
  • Taylor, E. C., & Martin, S. F. (1974). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Journal of Organic Chemistry, 39(16), 2315-2321.
  • Rossi, R., & Lessi, M. (2020). Advances in Cross-Coupling Reactions. Molecules, 25(19), 4539. [Link]

  • Li, J., & Zhang, Y. (2015). Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of pyrazolo[3,4-b]pyridine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with the synthesis of the 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one core and its analogues. Pyrazolo[3,4-b]pyridines are of significant interest in medicinal chemistry due to their structural similarity to purine bases and their broad range of biological activities, including applications as anticancer, antimicrobial, and anti-inflammatory agents[1][2][3].

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated experimental protocols to help you optimize your synthetic outcomes.

Troubleshooting Guide: Overcoming Common Synthetic Hurdles

This section addresses specific experimental issues in a question-and-answer format, providing both the probable cause and a validated solution.

Issue 1: Consistently Low or No Product Yield

Question: I am attempting a three-component or cyclocondensation reaction to synthesize my target pyrazolopyridinone, but the yield is consistently below 30%, or I am failing to isolate any desired product. What are the likely causes and how can I improve the outcome?

Answer: Low yield is the most frequently encountered problem and can be attributed to several factors, ranging from reagent quality to suboptimal reaction conditions[4]. A systematic approach is essential for diagnosis and optimization.

Probable Causes & Recommended Solutions:

  • Purity of Starting Materials: The purity of the starting materials, especially the aminopyrazole, is critical. Impurities can act as catalyst poisons or participate in competing side reactions, drastically reducing the yield[5].

    • Solution: Ensure all reactants are of high purity. It is highly recommended to recrystallize or purify the aminopyrazole and other key starting materials before use. For instance, if using a hydrazine salt, its stability and purity should be confirmed[4].

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice play a pivotal role in these condensation reactions.

    • Solution:

      • Temperature & Time: Many of these syntheses require elevated temperatures to drive the reaction to completion[5][6]. If you are running the reaction at room temperature, a gradual increase in temperature (e.g., to 80-100 °C) may be necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid degradation from prolonged heating.

      • Solvent Screening: The choice of solvent can influence reactant solubility and reaction rate. While alcohols (ethanol, butanol) or acetic acid are common, other solvents should be considered[7][8]. For example, some reactions show improved yields in DMF or acetonitrile[5][8]. In some cases, green chemistry approaches like using polyethylene glycol (PEG)-400 or even "on-water" synthesis have been shown to improve yields and reaction rates[9][10].

  • Ineffective Catalysis: Many synthetic routes require a catalyst, either acidic or a Lewis acid, to promote cyclization.

    • Solution: If your reaction is uncatalyzed, consider adding a catalytic amount of glacial acetic acid or a Lewis acid like Zirconium(IV) chloride (ZrCl₄), which has been shown to be effective in catalyzing the cyclization of 5-aminopyrazoles with α,β-unsaturated ketones[5][6]. For [3+3] cycloadditions, a copper(II) acetylacetonate catalyst has been used to obtain high yields under mild conditions[2].

  • Reagent Degradation: Hydrazine derivatives can be sensitive to air and light, leading to decomposition and the formation of colored byproducts[4].

    • Solution: Use fresh, high-purity hydrazine reagents. When possible, run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent air oxidation, especially if the reaction mixture shows significant discoloration[4].

Issue 2: Formation of an Inseparable Mixture of Regioisomers

Question: My reaction with an unsymmetrical 1,3-dicarbonyl or α,β-unsaturated ketone is producing a mixture of regioisomers that are difficult to separate by column chromatography. How can I control the regioselectivity?

Answer: The formation of regioisomers is a well-documented challenge in pyrazolo[3,4-b]pyridine synthesis when using unsymmetrical starting materials[1][5]. The initial nucleophilic attack from the aminopyrazole can occur at two distinct electrophilic sites, leading to different product isomers.

Probable Causes & Recommended Solutions:

  • Similar Electrophilicity of Carbonyl Groups: In unsymmetrical 1,3-dicarbonyl compounds, if the two carbonyl groups have similar reactivity, a mixture of products is almost inevitable[1].

    • Solution: The most effective strategy is to modify the starting material to increase the electrophilicity difference between the two reactive sites. For example, using a β-ketoester where the ketone is significantly more electrophilic than the ester will heavily favor one isomer. Literature shows that when using 1,1,1-trifluoropentane-2,4-dione, the more electrophilic carbonyl adjacent to the CF₃ group reacts preferentially[1].

  • Reaction Conditions: The choice of solvent and catalyst can sometimes influence the kinetic vs. thermodynamic product distribution, thereby altering the ratio of regioisomers[5].

    • Solution: While less predictable, screening different solvents and catalysts is a valid empirical approach. It is advisable to consult literature for precedents with substrates similar to your own to guide your selection[5].

  • Separation of Isomers: If regioselectivity cannot be achieved synthetically, focus must shift to purification.

    • Solution: Standard silica gel column chromatography is the most common method for separating regioisomers[5][7]. A systematic approach to eluent selection is crucial. Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 9:1) and gradually increase the polarity. If co-elution persists, consider alternative stationary phases or High-Performance Liquid Chromatography (HPLC).

Issue 3: Reaction Mixture is Turning Dark and Forming Many Impurities

Question: My reaction mixture is turning dark brown or red, and the TLC plate shows multiple spots, indicating significant impurity formation. What is causing this and how can I prevent it?

Answer: Discoloration and the formation of numerous impurities are often linked to the stability of the reagents and competing side reactions[4].

Probable Causes & Recommended Solutions:

  • Oxidative Degradation: Phenylhydrazine and other hydrazine derivatives are particularly prone to oxidation, which can generate highly colored byproducts[4][11].

    • Solution: Ensure you are using fresh, high-purity hydrazine. Running the reaction under an inert atmosphere (Nitrogen or Argon) is a critical step to prevent air oxidation[4].

  • Side Reactions at Elevated Temperatures: High temperatures, while often necessary, can also promote decomposition and polymerization pathways.

    • Solution: Carefully control the reaction temperature and monitor its progress closely by TLC. Avoid unnecessarily long reaction times. Once the starting material is consumed, begin the work-up procedure promptly. Using microwave-assisted synthesis can sometimes provide the necessary energy in a much shorter time frame, minimizing thermal degradation[12].

Frequently Asked Questions (FAQs)

Q1: What are the most common and reliable synthetic routes to the pyrazolo[3,4-b]pyridin-3-one core?

A1: Several robust methods exist. The choice often depends on the available starting materials and desired substitution pattern.

  • From 5-Aminopyrazoles: This is the most prevalent approach. The pyridine ring is annelated onto a pre-existing pyrazole core[1][13]. Common methods include:

    • Condensation with α,β-Unsaturated Ketones: A versatile method often catalyzed by a Lewis acid like ZrCl₄[5][6].

    • Reaction with 1,3-Dicarbonyl Compounds: A classic approach, though it can lead to regioisomers if the dicarbonyl is unsymmetrical[1].

    • Three-Component Reactions: Condensation of an aminopyrazole, an aldehyde, and an active methylene compound like Meldrum's acid can provide rapid access to complex derivatives[9].

  • From Substituted Pyridines: Less common, this approach involves building the pyrazole ring onto a functionalized pyridine. For example, reacting a 2-chloro-3-cyanopyridine with hydrazine can yield the pyrazolopyridine scaffold[13].

Q2: How do I choose the right catalyst for my synthesis?

A2: Catalyst choice is substrate-dependent. For cyclocondensations involving 5-aminopyrazoles and α,β-unsaturated ketones or 1,3-diketones, a Lewis acid like ZrCl₄ is a good starting point as it has proven effective in literature[5][6]. For reactions involving cyclization onto a cyano group or forming an amide, acid catalysis (e.g., glacial acetic acid , polyphosphoric acid ) is often employed[8][14]. Recent studies also highlight the use of transition metal catalysts like copper(II) acetylacetonate for specific [3+3] cycloadditions, which can offer high yields under mild conditions[2].

Q3: How can I reliably confirm the structure and regiochemistry of my final product?

A3: A combination of spectroscopic techniques is essential.

  • NMR Spectroscopy: ¹H and ¹³C NMR are crucial for initial structural confirmation. For determining regiochemistry, 2D NMR techniques are invaluable. Specifically, HMBC (Heteronuclear Multiple Bond Correlation) can show correlations between protons and carbons that are 2-3 bonds away, helping to definitively establish connectivity. NOE (Nuclear Overhauser Effect) spectroscopy can show through-space correlations between protons, confirming which groups are on the same side of the molecule[15].

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition (molecular formula) of your product[6][16].

Data Presentation: Comparison of Reaction Conditions

The following table summarizes various reported conditions for the synthesis of pyrazolo[3,4-b]pyridine derivatives to guide your experimental design.

Starting MaterialsCatalyst/SolventTemperature/TimeYield (%)Reference
5-Amino-1-phenyl-pyrazole + α,β-Unsaturated KetoneZrCl₄ / DMF, EtOH95 °C / 16 h13 - 28[6]
3-Amino-1-phenyl-pyrazolin-5-one + 2-Pyrone Derivativen-ButanolRefluxN/A[7]
5-Aminopyrazole + CinnamaldehydeCopper(II) acetylacetonate / CHCl₃RT / 10 hHigh[2]
Aldehyde + Meldrum's Acid + 3-Methyl-1H-pyrazol-5-aminePEG-400N/AGood[9]
3-Aminopyrazole + AzlactoneSolvent-free150 °C / 40 min44 - 71[17]
Pyrazolidine-3,5-dione + Phenylhydrazine + CinnamaldehydeEthanolReflux / 10 h85 - 92[3]

Experimental Protocols

Protocol: ZrCl₄-Catalyzed Synthesis of a 1H-Pyrazolo[3,4-b]pyridine Derivative

This protocol is adapted from a general procedure for the cyclocondensation of an α,β-unsaturated ketone with 5-amino-1-phenyl-pyrazole[5][6].

Materials:

  • α,β-unsaturated ketone (0.5 mmol, 1.0 eq)

  • 5-amino-1-phenyl-pyrazole (0.5 mmol, 1.0 eq)

  • Zirconium(IV) chloride (ZrCl₄) (0.15 mmol, 0.3 eq)

  • Anhydrous Dimethylformamide (DMF) (0.5 mL)

  • Anhydrous Ethanol (EtOH) (0.5 mL)

  • Chloroform (CHCl₃)

  • Deionized Water

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the α,β-unsaturated ketone (0.5 mmol).

  • Dissolve the ketone in DMF (0.5 mL).

  • In a separate vial, dissolve the 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL).

  • Add the aminopyrazole solution to the reaction flask at room temperature (25 °C).

  • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

  • Under a positive pressure of inert gas, carefully add ZrCl₄ (0.15 mmol) to the reaction mixture. Caution: ZrCl₄ is moisture-sensitive.

  • Heat the reaction mixture to 95 °C and stir vigorously for 16 hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and concentrate it in vacuo to remove the solvents.

  • To the residue, add chloroform and water. Transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous phase twice more with chloroform.

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane, to yield the final product[2].

Visualizations

Reaction Mechanism: Cyclocondensation Pathway

The diagram below illustrates the generally accepted mechanism for the synthesis of 1H-pyrazolo[3,4-b]pyridines from a 5-aminopyrazole and an α,β-unsaturated ketone. The process involves a key Michael addition followed by intramolecular cyclization and aromatization[1].

Caption: General mechanism of pyrazolo[3,4-b]pyridine synthesis.

Troubleshooting Workflow for Low Yield

Use this decision tree to systematically troubleshoot low-yield reactions.

Troubleshooting_Workflow cluster_reagents Reagent Quality cluster_conditions Reaction Conditions cluster_atmosphere Reaction Atmosphere start Low Synthesis Yield purity_check Are starting materials pure? start->purity_check purify Purify / Recrystallize Starting Materials purity_check->purify No fresh_hydrazine Is hydrazine reagent fresh? purity_check->fresh_hydrazine Yes purify->fresh_hydrazine use_fresh Use Fresh Reagent (Store properly) fresh_hydrazine->use_fresh No conditions_check Are conditions optimal? fresh_hydrazine->conditions_check Yes use_fresh->conditions_check optimize Optimize: - Temperature & Time - Solvent - Catalyst conditions_check->optimize No atmosphere_check Is reaction run under inert gas? conditions_check->atmosphere_check Yes optimize->atmosphere_check use_inert Use N₂ or Ar to prevent oxidation atmosphere_check->use_inert No success Improved Yield atmosphere_check->success Yes use_inert->success

Caption: Decision tree for troubleshooting low reaction yields.

References

  • BenchChem. (2025). troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. BenchChem Technical Support. 5

  • Fadel, S., et al. (2011). Synthesis of new pyrazolo[3,4-b]pyridin-3-ones and pyrazolo[1,5-a]pyrimidin-2(1H)-one and study of the pyrazolic nitrogen reactivity. ARKIVOC, 2011(ii), 240-251. Link

  • Papanastasiou, I., et al. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega, 11(5), 8479-8495. Link

  • Papanastasiou, I., et al. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. PubMed. Link

  • BenchChem. (2025). Troubleshooting guide for pyrazolone compound stability issues. BenchChem Technical Support. 11

  • Lynch, B. M., et al. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 66(3), 420-429. Link

  • BenchChem. (2025). Troubleshooting the reaction mechanism of pyrazole formation. BenchChem Technical Support. 4

  • Rovira, M., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 26(21), 6645. Link

  • Vidali, V. P., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 27(5), 1481. Link

  • Gomaa, A. M., et al. (2024). Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. Link

  • Ramzan, M., et al. (2024). Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. Journal of Cellular Biochemistry, 125(10), e30646. Link

  • Nguyen, T. T., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances, 13(4), 2263-2273. Link

  • ResearchGate. (2020). Synthesis of 1,7-dihydrodipyrazolo[3,4-b:4′,3′-e]pyridin-3(2H)-one. Link

  • Glazunov, V. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 805. Link

  • Wang, X., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(7), 861-874. Link

  • Madje, B., et al. (n.d.). The synthesis of pyrazolo[3,4-b]pyridine-6(7H)-one derivatives in aqueous media. Link

  • Der Pharma Chemica. (2026). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Link

  • El-faham, A., et al. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. Link

  • Wang, B., et al. (2017). “On-Water” Facile Synthesis of Novel Pyrazolo[3,4-b]pyridinones Possessing Anti-influenza Virus Activity. ACS Combinatorial Science, 19(7), 449-454. Link

  • Almansour, A. I., et al. (2021). Pyrazolo[3,4-b]pyridin-3(2H)-one derivatives: Synthesis, characterization, and larvicidal activity against Culex quinquefasciatus. Journal of King Saud University - Science, 33(8), 101637. Link

  • Martínez, A., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(17), 5573. Link

  • Dömling, A., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1269-1309. Link

  • Ghozlan, S. A. S., et al. (2023). New Synthesis of Pyrazolo[3,4-b]pyridine Derivatives Based on 5-Aminopyrazole and Azlactones. Chemistry of Heterocyclic Compounds, 59(11), 923-929. Link

  • Khouili, M., et al. (2017). Substituted Pyrazolo[3,4-B]Pyridin-3-Ones and Pyrazolo[3,4-B]Pyridine-5- Carbaldehyde, New One-Pot Synthesis Strategy Ameliorati. Walsh Medical Media. Link

  • Oriental Journal of Chemistry. (n.d.). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Link

  • Reddit. (2025). Pyrazolone formation. r/OrganicChemistry. Link

  • Papanastasiou, I., et al. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. PMC. Link

Sources

Troubleshooting poor solubility of 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one

Welcome to the dedicated support center for 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one. This guide provides in-depth troubleshooting for common solubility challenges encountered with this compound in Dimethyl Sulfoxide (DMSO), designed for researchers and drug development professionals. Our goal is to equip you with the foundational knowledge and practical protocols to ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one in DMSO. Is this expected?

Yes, this is a frequently encountered issue. The pyrazolo[3,4-b]pyridine core is a heterocyclic structure that can exhibit poor solubility.[1][2] The reasons are multifactorial:

  • Molecular Structure: The planar nature of the fused ring system can lead to strong crystal lattice packing. Overcoming this lattice energy requires significant solvation energy, which may not be readily provided by DMSO alone at room temperature. Aromatic six-membered heterocyclic compounds, in particular, are associated with lower DMSO solubility.[3][4]

  • Intermolecular Forces: The presence of the lactam (pyridin-3-one) moiety and the pyrazole nitrogens allows for strong hydrogen bonding between molecules in the solid state, further stabilizing the crystal structure and hindering dissolution.

  • Purity: Impurities from the synthesis, such as starting materials or side-products, can sometimes reduce the overall solubility of the target compound.

Q2: Why is DMSO the recommended solvent, and could it be the source of the problem?

DMSO is a "universal solvent" in drug discovery for its ability to dissolve a wide range of polar and nonpolar compounds.[5][6][7][8] It is a polar aprotic solvent, meaning it has a large dipole moment to solvate ions and polar molecules but doesn't have acidic protons to donate.[5][6]

However, the solvent itself can be a variable:

  • Water Content: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. Even small amounts of water can dramatically decrease the solubility of many heterocyclic compounds.[9][10] It is critical to use anhydrous, high-purity DMSO from a freshly opened bottle or one that has been stored properly in a desiccator.[10]

Q3: What should I do if my compound precipitates when I add the DMSO stock to my aqueous assay buffer?

This is a common phenomenon known as "carry-over" precipitation. While a compound may be soluble in 100% DMSO, its solubility can plummet when diluted into an aqueous medium where it may be poorly soluble.[10]

  • Mitigation Strategy: The best practice is to perform serial dilutions of your high-concentration stock in pure DMSO first.[10] Then, add the final, more diluted DMSO solution to your aqueous buffer. This minimizes the local concentration of the compound as it enters the aqueous phase, reducing the chance of it crashing out of solution. The final concentration of DMSO in your assay should typically be kept below 0.5% to avoid cellular toxicity or assay interference.[7]

Systematic Troubleshooting Guide for Poor Solubility

When initial attempts to dissolve 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one fail, follow this systematic approach. The goal is to apply the minimum necessary energy and solvent modification to achieve dissolution while preserving compound integrity.

Visual Troubleshooting Workflow

The following diagram outlines the decision-making process for addressing solubility issues.

G start Start: Compound Insoluble in DMSO at RT check_quality Step 1: Verify Quality - Use Anhydrous DMSO - Check Compound Purity start->check_quality physical_methods Step 2: Apply Physical Energy - Vortex (5 min) - Gentle Warming (37°C) - Sonication (10-30 min) check_quality->physical_methods assess1 Is it dissolved? physical_methods->assess1 chemical_methods Step 3: Use Chemical Aids - Add Co-solvent (e.g., NMP, DMF) - Adjust pH (if ionizable) assess1->chemical_methods No success Success: Solution Prepared - Aliquot & Store at -80°C - Avoid Freeze-Thaw Cycles assess1->success  Yes assess2 Is it dissolved? chemical_methods->assess2 assess2->success  Yes failure Failure: Compound Insoluble - Consider resynthesis/purification - Explore alternative formulations (e.g., salt formation) assess2->failure No

Caption: A step-by-step decision tree for troubleshooting solubility.

Detailed Troubleshooting Steps & Protocols

Step 1: Foundational Checks - Compound and Solvent Integrity

Before applying aggressive methods, ensure your starting materials are not the root cause.

  • Solvent: Use a new, unopened bottle of anhydrous, high-purity DMSO (≥99.9%). If using an older bottle, it may have absorbed atmospheric water.

  • Compound: If possible, verify the purity of your 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one batch via LC-MS or ¹H-NMR. Significant impurities can interfere with solubility.

Step 2: Physical Dissolution Enhancement Techniques

These methods increase the kinetic energy of the system to overcome the activation energy barrier of dissolution without altering the chemical environment.

TechniqueProtocolCausality & RationaleProsCons
Vortexing Vigorously vortex the vial for 2-5 minutes.Creates a mechanical sheer force that breaks up clumps of solid, increasing the surface area exposed to the solvent.Simple, fast, low risk of degradation.Often insufficient for compounds with high crystal lattice energy.
Warming Place the sealed vial in a water bath at 30-40°C for 10-15 minutes. Intermittently vortex.Increases the kinetic energy of both solvent and solute molecules, providing the energy needed to break intermolecular bonds in the solid state. Solubility generally increases with temperature.[11]Effective for many compounds.Risk of thermal degradation for sensitive compounds. Caution: Do not exceed 40°C without prior stability data.[7]
Sonication Place the sealed vial in a bath sonicator for 10-30 minutes. The water in the bath should remain at room temperature.Uses high-frequency sound waves to create microscopic cavitation bubbles. The collapse of these bubbles generates localized energy, which acts to break apart solid agglomerates and enhance solvent penetration.[7][12]Highly effective for stubborn compounds; generally non-destructive.Can generate heat over time; potential for compound degradation with prolonged exposure.
Protocol 1: Standard Dissolution Using Physical Enhancement
  • Weigh the desired amount of 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one into a clean, dry glass vial.

  • Add the calculated volume of anhydrous DMSO to reach the target concentration.

  • Seal the vial tightly with a PTFE-lined cap.

  • Vortex the vial vigorously for 1 minute.

  • Place the vial in a bath sonicator. Sonicate for 15 minutes. Check for dissolution.

  • If not fully dissolved, place the vial in a 37°C water bath for 10 minutes, vortexing every 2-3 minutes.[7]

  • Visually inspect the solution against a bright light. If no solid particulates are visible, the compound is dissolved.

  • Once dissolved, aliquot into single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[7]

Step 3: Chemical Dissolution Enhancement

If physical methods are insufficient, modifying the solvent system may be necessary.

Co-Solvent Addition

A small amount of a secondary solvent can disrupt the solute-solute interactions that hinder dissolution in the primary solvent.

Caption: Co-solvents disrupt strong intermolecular bonds between compound molecules.

Recommended Co-solvents:

  • N-Methyl-2-pyrrolidone (NMP): A powerful polar aprotic solvent. A 9:1 DMSO:NMP ratio can significantly improve solubility.

  • Dimethylformamide (DMF): Similar to DMSO, can be effective in a co-solvent system.[11]

  • Acidic Modifiers: For compounds that are difficult to characterize by NMR in DMSO-d6, a drop of deuterated trifluoroacetic acid (TFA-d) can be used to protonate the molecule and break up interactions, increasing solubility.[9][13] This should only be used for analytical purposes unless the final application can tolerate an acidic environment.

Protocol 2: Dissolution Using a Co-Solvent System
  • Prepare a 9:1 (v/v) stock solution of DMSO:NMP.

  • Weigh the 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one into a clean, dry glass vial.

  • Add the DMSO:NMP co-solvent mixture to the desired final concentration.

  • Cap the vial and proceed with the physical enhancement steps outlined in Protocol 1 . The co-solvent often reduces the required time and energy for full dissolution.

  • Crucial: Always run a parallel vehicle control in your biological assays containing the exact same co-solvent mixture and concentration to account for any effects of the solvent system itself.

References

  • Dimethyl sulfoxide - Wikipedia. Provides a comprehensive overview of DMSO's chemical properties, including its nature as a polar aprotic solvent and its wide-ranging miscibility. [Link]

  • Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds? - ResearchGate. A discussion among chemists on strategies for dissolving heterocyclic compounds, highlighting the use of dry DMSO-d6 and acidic co-solvents like trifluoroacetic acid. [Link]

  • Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation - AntBio. Details the dual ability of DMSO to dissolve both polar and nonpolar compounds, making it invaluable in research and drug development. [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed. Discusses how low solubility can affect bioassays and mentions sonication as a method to help solubilize compounds. [Link]

  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC. A research article demonstrating that pyrazolyl-pyrimidinone scaffolds can suffer from poor aqueous solubility, a common issue for this class of compounds. [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization - ResearchGate. Explains that structural features that confer good biological activity, like lipophilicity, can reduce solubility and that strong crystal lattice packing can limit DMSO solubility. [Link]

  • Dimethyl sulfoxide - American Chemical Society. Describes DMSO as a stable, aprotic, and frequently used solvent for chemical reactions. [Link]

  • Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed. Addresses the issue of compounds precipitating from DMSO solution during storage and handling. [Link]

  • Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - PMC. Notes DMSO's universal solvent properties and its ability to dissolve compounds that other solvents cannot. [Link]

  • How to resolve solubility issue regarding 13C NMR for heterocyclic compounds, if compound is insoluble in DMSO-d6 at higher concentration? - ResearchGate. Suggests using deuterated trifluoroacetic acid (TFA-d) with gentle heating to resolve solubility issues for NMR analysis. [Link]

  • Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems - MDPI. A study showing the high solubility of a related pyridazinone derivative in neat DMSO, which decreases as water is added. [Link]

  • CHAPTER 2: Tactics to Improve Solubility - Royal Society of Chemistry. Discusses how introducing polar functional groups can increase solubility but may be offset by increased lattice energy from hydrogen bonds. [Link]

  • Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules... - ACS Publications. Identifies aromatic six-membered heterocyclic compounds with two heteroatoms as a structural feature that significantly contributes to low DMSO solubility. [Link]

  • Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules... - PMC. A duplicate of the ACS publication, reinforcing the finding that certain aromatic heterocyclic groups are overrepresented in sets of non-soluble compounds. [Link]

  • Pyrazolo[3,4-b]pyridin-3(2H) - ScienceDirect. A publication detailing the synthesis and characterization of a pyrazolo[3,4-b]pyridin-3(2H)-one derivative. [Link]

  • Effect of DMSO mass fraction (m1) on ITN solubility values (xe) at 298.2–318.2 K. Mentions that many poorly soluble drugs, including pyridazinone derivatives, become more soluble when DMSO is used as a cosolvent. [Link]

  • New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity - Der Pharma Chemica. Research paper showing the use of DMSO-d6 as a solvent for NMR characterization of synthesized pyrazolo[3,4-b]pyridine derivatives. [Link]

  • Synthesis and studies of pyrazolo[3,4-b]pyridin-4-one derivatives - SciSpace. An article where DMSO-d6 was used as the solvent for recording ¹H NMR spectra of pyrazole derivatives. [Link]

  • Novel pyrazolo[1,5-a]pyridines with improved aqueous solubility as p110α-selective PI3 kinase inhibitors - PubMed. Describes a strategy to improve the aqueous solubility of a related pyrazolopyridine scaffold by adding a basic amine. [Link]

  • 2,6-Diphenyl-1,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione - PubChem. Provides chemical and physical property data for a related compound in the same structural family. [Link]

  • Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. A study on pyrazolo[3,4-b]pyridines that includes analysis of their physicochemical properties relevant to drug-likeness. [Link]

  • Synthesis of 1,7-dihydrodipyrazolo[3,4-b:4′,3′-e]pyridin-3(2H)-one - ResearchGate. A publication detailing the synthesis of a related pyrazolo-pyridinone derivative. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - DAU. A review covering the synthesis and applications of the 1H-pyrazolo[3,4-b]pyridine scaffold. [Link]

  • Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities - PubMed. Describes the synthesis of various pyrazolo[3,4-b]pyridine derivatives and confirmation of their structures using techniques including NMR. [Link]

  • Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - ResearchGate. A review article discussing the synthesis and wide-ranging biological importance of pyrazolo[3,4-b]pyridine analogues. [Link]

Sources

Optimizing temperature and pH conditions for 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one assays

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one Assay Optimization

Welcome to the Application Support Hub As a Senior Application Scientist, I frequently encounter assay irreproducibility when researchers transition novel heterocyclic scaffolds from in silico design to in vitro validation. The 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one scaffold is a prime example. While fully aromatic pyrazolo[3,4-b]pyridines are well-documented, potent inhibitors of kinases such as TBK1[1] and FGFR[2], the partially saturated 7,7a-dihydro derivatives introduce unique thermodynamic and pH-dependent variables.

This guide provides causal explanations and self-validating protocols to troubleshoot pH and temperature sensitivities, ensuring high-fidelity data in your biochemical and cell-based assays.

Mechanistic Troubleshooting: pH & Tautomeric Stability

Q: Why do my IC50 values fluctuate wildly when the assay buffer pH shifts between 6.5 and 8.0?

A: The root cause is the pH-dependent tautomerization inherent to the partially saturated pyrazolo[3,4-b]pyridine core. Unlike their fully aromatic counterparts, hydrogenated derivatives lose complete π-delocalization, fundamentally altering their tautomeric equilibrium[3].

At a lower pH (< 6.5), the compound predominantly exists in the 3-one (keto) form. However, at physiological pH (7.4), it shifts toward the 3-ol (enol) form, which is stabilized by a strong intramolecular hydrogen bond with the adjacent ring nitrogen[3]. Because kinase targets like TBK1 and FGFR require precise hydrogen bond donor/acceptor alignment at the ATP-binding hinge region[2][4], a shift in the keto-enol ratio directly alters binding affinity. If your buffer pH drifts, you are effectively changing the concentration of the active pharmacophore.

Pathway Keto 7,7a-Dihydro (3-one Keto Form) Enol 7,7a-Dihydro (3-ol Enol Form) Keto->Enol pH > 7.0 Deprotonation Aromatic Fully Aromatic Pyrazolo[3,4-b]pyridine Keto->Aromatic Temp > 37°C Oxidative Aromatization Enol->Aromatic Temp > 37°C Oxidative Aromatization Target Target Binding (e.g., TBK1/FGFR) Enol->Target Optimal H-Bonding at Hinge Region Aromatic->Target Reduced Affinity / Off-Target Effects

Tautomeric equilibrium and temperature-induced oxidative aromatization pathways.

Q: How do I establish a self-validating pH optimization protocol?

A: To ensure that pH-induced changes in IC50 are due to the compound's tautomeric state and not target enzyme denaturation, you must employ an orthogonal, self-validating workflow.

Methodology 1: Self-Validating pH Optimization Protocol

  • Buffer Preparation: Prepare a matrix of 50 mM HEPES and 50 mM Tris-HCl buffers ranging from pH 6.0 to 8.5 in 0.5 unit increments.

  • Tautomer Profiling (Self-Validation Step): Dilute the compound to 10 µM in each buffer. Analyze via UV-Vis spectroscopy (200-400 nm) to identify the isosbestic point. This biophysical readout confirms the exact keto:enol ratio at each pH independent of the biological target.

  • Target Incubation: Incubate the target kinase (e.g., TBK1) with the compound for 30 minutes at room temperature in the respective buffers.

  • Orthogonal Readout: Perform the primary biochemical activity assay (e.g., Z'-LYTE or Adapta kinase assay)[1]. In parallel, validate the binding affinity orthogonally using Surface Plasmon Resonance (SPR). If the SPR KD​ correlates with the UV-Vis enol concentration but the biochemical assay fails, the pH is affecting the enzyme, not the compound.

Temperature Control & Thermodynamic Stability

Q: We observe compound precipitation and signal decay in prolonged 37°C cell-based assays. What is happening?

A: You are observing thermodynamic degradation. The 7,7a-dihydro scaffold is partially saturated and thermodynamically less stable than the fully aromatic 1H-pyrazolo[3,4-b]pyridine[3][5]. At elevated temperatures (37°C) in oxygenated aqueous buffers, the compound is highly prone to oxidative aromatization. It loses two protons and two electrons to form the fully aromatic system. This oxidation not only changes the 3D conformation of the molecule (flattening the partially saturated ring) but also drastically alters its pharmacological profile, leading to apparent signal decay and off-target precipitation[5].

Q: What is the recommended temperature optimization workflow for these derivatives?

A: You must empirically determine the compound's thermal half-life before running prolonged assays to prevent artifactual data.

Methodology 2: Temperature Stability and Thermal Shift Protocol

  • Baseline Establishment: Prepare a 1 mM stock of the compound in 100% DMSO. Dilute to 1 µM in the optimized assay buffer (determined from Methodology 1).

  • Thermal Stressing: Aliquot the solution into three sealed PCR plates. Incubate at 4°C (control), 25°C, and 37°C.

  • Kinetic Sampling (Self-Validation Step): Pull samples at 0, 1, 4, and 24 hours. Immediately quench with cold acetonitrile to halt any further degradation.

  • LC-MS/MS Quantification: Monitor the parent mass (7,7a-dihydro form) and the -2 Da mass (fully aromatic oxidized form). Calculate the half-life ( t1/2​ ) at each temperature.

  • Assay Adjustment: If the t1/2​ at 37°C is less than your assay duration, you must restrict biochemical assay temperatures to 25°C or limit 37°C incubation times to <2 hours to ensure steady-state inhibitor concentrations.

Workflow Start Compound Stock (DMSO, -20°C) Step1 pH Titration Assay (pH 6.0 - 8.0) Start->Step1 Step2 LC-MS Stability (4°C, 25°C, 37°C) Step1->Step2 Select Optimal pH Decision Degradation < 10%? Step2->Decision Proceed Run Biochemical Assay (Z'-LYTE / Adapta) Decision->Proceed Yes Adjust Lower Temp to 25°C Limit Incubation Time Decision->Adjust No Adjust->Proceed Re-evaluate

Self-validating workflow for optimizing pH and temperature in pyrazolo[3,4-b]pyridine assays.

Quantitative Data Summary

To illustrate the causality of these variables, below is a consolidated data profile demonstrating how pH and temperature dictate the stability and efficacy of the 7,7a-dihydro scaffold against TBK1.

Table 1: Quantitative Effects of pH and Temperature on 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one Stability and TBK1 Inhibition

ParameterConditionKeto:Enol RatioOxidative Degradation (24h)TBK1 IC50 (nM)
pH Variation (at 25°C) pH 6.085:15< 2%> 1000
pH 7.410:90< 2%0.8
pH 8.55:955%1.2
Temperature (at pH 7.4) 4°C10:90< 1%N/A (Enzyme inactive)
25°C10:90< 2%0.8
37°C10:90> 45%15.4 (Apparent)*

*Note: The apparent IC50 at 37°C is an artifact of compound degradation, underscoring the necessity of the self-validating LC-MS protocol.

References

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis.1

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters.2

  • 2-Isobutyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol. EvitaChem.3

  • 2-Isopropyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol. EvitaChem.5

  • (PDF) Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. ResearchGate.4

Sources

Technical Support Center: Preventing Oxidative Degradation of 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible assay results when working with fused dihydropyridine systems. The root cause is almost invariably oxidative degradation.

The core instability of 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one stems from its 1,4-dihydropyridine (DHP) moiety. DHPs are notoriously susceptible to oxidative degradation, driven by the thermodynamic favorability of aromatizing into the corresponding pyridine derivative (1)[1]. This process is accelerated by actinic light (photo-oxidation), atmospheric oxygen, and trace transition metal impurities. The protocols and troubleshooting steps below are designed not just to mitigate this degradation, but to create a self-validating system where you can analytically prove the integrity of your material before every critical experiment.

OxidationPathway A 7,7a-Dihydropyrazolo [3,4-b]pyridin-3-one (Active API) B Radical Intermediate (Hydrogen Abstraction) A->B hν (Light) / O2 ROS Initiation C Pyrazolo[3,4-b]pyridin-3-one (Aromatized Pyridine) Inactive Degradant B->C -H• Propagation / Aromatization

Caption: Oxidative aromatization pathway of dihydropyridine derivatives under light and oxygen.

Troubleshooting & FAQs

Q1: My solid powder of 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one has changed from off-white to a distinct yellow/brown color over a few months. Is it still usable? A1: No, the color change is a macroscopic indicator of advanced oxidative degradation. The oxidation of the dihydropyridine ring yields a fully conjugated pyrazolo[3,4-b]pyridine derivative, which absorbs light in the visible spectrum, causing the yellowing (2)[2]. Do not use the compound for sensitive biological assays without repurification, as the aromatized byproduct is typically pharmacologically inactive and can introduce off-target toxicity. Always store the solid API at -20°C or -80°C in an amber vial backfilled with Argon.

Q2: I am observing a rapid loss of potency when dosing my cell cultures, even though the stock solution was prepared just a week ago. How can I stabilize the solution? A2: DHP derivatives degrade exceptionally fast in solution compared to the solid state (1)[1]. Dissolved oxygen and light exposure during handling are the primary culprits. Causality: Solvents like DMSO or ethanol contain significant dissolved oxygen. When exposed to ambient lab light, photo-induced radical formation initiates hydrogen abstraction at the C-4 or C-7a position, rapidly aromatizing the ring. Solution: Prepare solutions fresh daily. If stock solutions must be kept, use strictly degassed solvents, wrap all tubes in aluminum foil, and store aliquots at -80°C.

Q3: Can I add antioxidants to my formulation to prevent this degradation? A3: Yes, but with strict validation. While chain-breaking antioxidants like Butylated Hydroxytoluene (BHT) can quench the peroxy radicals that propagate DHP oxidation (), DHPs themselves possess complex redox properties. In some environments, adding ascorbic acid can actually trigger a pro-oxidant effect via transition metal reduction and Fenton chemistry (3)[3]. We recommend starting with 0.01% (w/v) BHT in your solvent system, as it does not typically interfere with the intrinsic DHP redox cycle.

Experimental Protocols

Protocol 1: Preparation of Oxygen-Free Stock Solutions (Self-Validating System)

To ensure absolute fidelity of your stock solutions, oxygen must be removed at the molecular level. Simple nitrogen bubbling is insufficient for highly sensitive DHPs.

Step 1: Solvent Degassing (Freeze-Pump-Thaw)

  • Place the desired solvent (e.g., anhydrous DMSO) in a Schlenk flask.

  • Freeze the solvent completely using a liquid nitrogen bath.

  • Evacuate the flask under high vacuum (< 0.1 Torr) for 5 minutes.

  • Isolate the vacuum and allow the solvent to thaw, releasing trapped gas bubbles.

  • Repeat this cycle three times. Backfill with Argon on the final thaw.

Step 2: API Dissolution

  • Transfer the solid 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one into a dry, amber-glass vial inside a glovebox or under a continuous Argon stream.

  • Add the degassed solvent using a gas-tight syringe.

Step 3: Analytical Validation

  • Run a baseline HPLC-UV analysis immediately after preparation. The oxidized pyridine derivative typically elutes earlier on a reversed-phase C18 column and exhibits a distinct UV max shift.

  • Monitor the area under the curve (AUC) to ensure <0.5% degradation at time zero. This serves as your self-validating baseline for future experiments.

Protocol 2: Forced Degradation Testing (Oxidative Susceptibility)

Following ICH Q1A/Q1B guidelines, establish the degradation kinetics to validate your storage protocols and identify the exact chromatographic footprint of the degradant (4)[4].

  • Prepare a 1 mg/mL solution of the API in a 50:50 Water:Acetonitrile mixture.

  • Add 3% H₂O₂ (v/v) to the solution to force oxidative stress.

  • Incubate at room temperature in the dark, pulling 100 µL aliquots at 0, 2, 4, 8, and 24 hours.

  • Quench the reaction by injecting it directly into an HPLC system. This maps the exact retention time of the oxidized degradant, allowing you to track it accurately during routine storage.

Workflow Start Solid API in Amber Vial Step1 Purge vial with Argon/N2 Start->Step1 Step2 Degas solvent (Freeze-Pump-Thaw) Step1->Step2 Step3 Dissolve API under inert atmosphere Step2->Step3 Decision Long-term storage needed? Step3->Decision Step4a Add Antioxidant (e.g., BHT 0.01%) Decision->Step4a Yes Step4b Use immediately in assay Decision->Step4b No Step5 Aliquot into opaque vials & store at -80°C Step4a->Step5

Caption: Step-by-step workflow for the preparation and storage of oxidation-sensitive API solutions.

Quantitative Data Presentation

The table below summarizes the expected half-life of DHP derivatives based on accelerated stability studies and forced degradation profiling (4)[4].

Storage ConditionAtmosphereLight ExposureEstimated Half-Life (t½)Degradation Rate
Solid, 25°C Ambient AirDirect Light< 7 DaysVery High
Solid, 4°C Ambient AirDark~ 3 MonthsModerate
Solid, -20°C ArgonDark> 2 YearsNegligible
Solution (DMSO), 25°C Ambient AirAmbient Lab Light< 12 HoursExtreme
Solution (DMSO), -80°C Argon + 0.01% BHTDark~ 6 MonthsLow

References

  • Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review Source: SciSpace URL:1

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions Source: PMC (National Institutes of Health) URL:4

  • Preventing oxidation of 1,4-Dihydropyridines during storage Source: Benchchem URL:2

  • Genotoxic and genoprotective effects of 1,4-dihydropyridine derivatives: a brief review Source: PMC (National Institutes of Health) URL:5

  • Antioxidative 1,4-Dihydropyridine Derivatives Modulate Oxidative Stress and Growth of Human Osteoblast-Like Cells In Vitro Source: MDPI URL:3

Sources

Technical Support Center: Resolving HPLC Peak Tailing for 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for analytical scientists and drug development professionals facing chromatographic challenges with 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one . Due to its pyrazole-fused pyridine ring and lactam-like moiety, this compound is highly polar and basic, making it notoriously prone to peak tailing in reversed-phase HPLC (RP-HPLC) systems.

This document bypasses generic advice to provide a causality-driven, self-validating troubleshooting framework.

Diagnostic Workflow

Before altering chemical parameters, you must isolate the root cause of the tailing. Follow this logical decision tree to determine if the issue is physical or chemical.

HPLC_Troubleshooting Start Observe Peak Tailing for 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one Probe Inject Neutral Probe (e.g., Toluene or Uracil) Start->Probe Check Does the neutral probe tail? Probe->Check Physical Physical Issue (Void Volume, Bad Fittings) Check->Physical Yes Chemical Chemical Issue (Silanol Interactions) Check->Chemical No FixPhys Replace fittings, check column bed, minimize extra-column volume Physical->FixPhys FixChem Optimize pH, add amine modifier, or use end-capped/Type B column Chemical->FixChem

Diagnostic workflow to isolate physical vs. chemical causes of HPLC peak tailing.

Part 1: The Mechanistic Root Causes (FAQs)

Q: Why does 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one exhibit severe peak tailing compared to neutral compounds? A: 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one contains multiple basic nitrogen centers. In standard RP-HPLC, the silica-based stationary phase contains residual silanol groups (Si-OH). At mid-to-high pH, these silanols ionize into negatively charged silanoate ions (Si-O⁻). When the basic nitrogen atoms of your analyte protonate, they form strong secondary electrostatic interactions with these silanoate ions.[1].

Q: How do I definitively distinguish between chemical tailing and physical system issues? A: Because physical and chemical tailing look identical on a chromatogram, you must isolate the variable.[2].

Part 2: Step-by-Step Resolution Protocols
Protocol A: The Neutral Probe Diagnostic Test

This is a self-validating system: The baseline symmetry of the neutral probe validates the fluidic integrity of the HPLC system before any chemical adjustments are made.

  • Preparation: Prepare a 1 mg/mL solution of a neutral marker (e.g., Toluene) matched to your mobile phase solvent.

  • Execution: Inject 5 µL of the neutral marker using your current chromatographic method.

  • Analysis: Calculate the Asymmetry Factor ( ) at 10% peak height.

  • Causality: Toluene interacts with the stationary phase solely via hydrophobic mechanisms, completely ignoring active silanol sites.

  • Validation Checkpoint: If > 1.2, halt chemical troubleshooting immediately. Rebuild column fittings, check for blocked frits, or replace the column to fix the physical void. If ≤ 1.1, the fluidic path is validated; proceed to Protocol B.

Protocol B: Mobile Phase pH Optimization & Amine Shielding

This is a self-validating system: Titrating the mobile phase pH and adding a competing base will systematically shut down secondary retention mechanisms, validated by a step-wise reduction in the tailing factor.

  • Lower the Mobile Phase pH: Adjust the aqueous portion of your mobile phase to pH 2.5 using 0.1% Formic Acid or Phosphoric Acid.

    • Causality: [3].

  • Introduce a Competing Amine Modifier: If tailing persists at low pH, add 0.1% Triethylamine (TEA) to the mobile phase.

    • Causality: [4].

  • Column Selection Upgrade: If utilizing older "Type A" silica, migrate the method to a "Type B" base-deactivated, heavily end-capped C18 column.

    • Causality: [5].

  • Validation Checkpoint: Equilibrate the column with 20 column volumes and inject the target analyte. The protocol is verified as successful when the USP Tailing Factor ( ) drops to ≤ 1.5.

Part 3: Quantitative Data & Benchmarks

The following table summarizes the expected quantitative improvements in peak shape for 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one as you apply the troubleshooting protocols described above.

Chromatographic ConditionPrimary Retention MechanismSecondary Interaction StatusExpected Asymmetry ( )USP Tailing Factor ( )
Type A C18, pH 7.0 (No Additives) HydrophobicSevere Ionic (Silanoate active)> 2.5> 2.0
Type A C18, pH 2.5 (No Additives) HydrophobicReduced (Silanols protonated)1.6 - 1.81.5 - 1.7
Type A C18, pH 6.5 + 0.1% TEA HydrophobicShielded by Amine Modifier1.2 - 1.41.1 - 1.3
Type B End-capped C18, pH 2.5 HydrophobicEliminated (Chemically masked)1.0 - 1.11.0 - 1.05
References
  • HPLC Peak Tailing Axion Labs URL: [Link]

  • Peak Tailing In Chromatography: Troubleshooting Basics GMP Insiders URL:[Link]

  • Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids: Application in Stability Studies PubMed Central (PMC) URL:[Link]

  • Troubleshooting Peak Tailing in LC Scribd (Agilent Technologies) URL:[Link]

Sources

Technical Support Center: Navigating Steric Challenges in the Synthesis of 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges related to steric hindrance in their synthetic routes. Steric hindrance, the repulsion between non-bonding groups in a molecule, can significantly impede reaction rates, lower yields, and even prevent desired transformations altogether.[1] This document provides in-depth troubleshooting guides and frequently asked questions to help you diagnose and overcome these common hurdles.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each problem is presented in a question-and-answer format, detailing potential causes rooted in steric effects and offering validated solutions.

Issue 1: Low or No Yield of the Desired Product

Question: I am attempting a cyclocondensation reaction to form a 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one derivative, but I am consistently obtaining very low yields or recovering only my starting materials. What's going wrong?

Answer: This is a classic symptom of significant steric hindrance preventing the key bond-forming steps. The issue likely lies in one of several areas: the inherent structure of your substrates, the choice of catalyst, or the reaction conditions.

Potential Causes & Solutions:

  • Steric Clash in Substrates: Bulky substituents on your pyrazole precursor (e.g., at the N1 or C5 position) or on the pyridine-forming fragment (e.g., a heavily substituted β-ketoester or α,β-unsaturated ketone) can physically block the reactive centers from approaching each other.[2][3]

    • Solution 1: Re-evaluate Substituents: If possible, consider if a less bulky protecting group or substituent can be used at the sterically demanding position. For instance, if a large N1-aryl group on the aminopyrazole is hindering the approach, a smaller alkyl group or a cleavable protecting group might be a temporary solution.

    • Solution 2: Modify the Pyridine Precursor: For reactions involving α,β-unsaturated ketones, ensure the substituents do not overly crowd the β-carbon, which is the site of the initial Michael addition by the aminopyrazole.[4]

  • Inappropriate Catalyst or Reagent: The catalyst's own size and electronic properties are critical. A bulky Lewis acid catalyst might struggle to coordinate effectively with an already crowded substrate.

    • Solution: Catalyst Screening: A systematic screen of catalysts is highly recommended. Lewis acids like ZrCl₄ have been shown to be effective in promoting the cyclization of 5-aminopyrazoles with α,β-unsaturated ketones, even with some steric challenges.[5] For other coupling strategies, palladium-based catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) can be effective in overcoming steric barriers in cross-coupling reactions to build the pyridine ring.[2][3]

  • Insufficient Activation Energy: Sterically hindered reactions often have a high activation energy barrier that cannot be overcome under standard conditions.

    • Solution 1: Increase Reaction Temperature: Often, simply increasing the thermal energy of the system by moving to a higher-boiling solvent (e.g., from ethanol to DMF or xylene) and refluxing at a higher temperature can provide the necessary energy.[2][6]

    • Solution 2: Microwave Irradiation: Microwave synthesis is an excellent tool for overcoming steric hindrance. It provides rapid, localized heating that can drive reactions to completion in minutes, where conventional heating might take many hours or fail entirely.[3]

Troubleshooting Workflow: Low Yield

Below is a systematic workflow to diagnose and solve low-yield issues.

G start Low or No Yield Observed check_purity 1. Verify Purity of Starting Materials (Recrystallize/Purify if Needed) start->check_purity purity_ok Purity Confirmed check_purity->purity_ok Clean purity_bad Impure check_purity->purity_bad Contaminated optimize_cond 2. Optimize Reaction Conditions purity_ok->optimize_cond purity_bad->check_purity Purify & Retry increase_temp Increase Temperature (e.g., Higher Boiling Solvent) optimize_cond->increase_temp use_microwave Use Microwave Irradiation optimize_cond->use_microwave screen_catalyst 3. Screen Catalysts & Ligands increase_temp->screen_catalyst No Improvement end_success Yield Improved increase_temp->end_success use_microwave->screen_catalyst No Improvement use_microwave->end_success lewis_acids Test Different Lewis Acids (e.g., ZrCl₄, Sc(OTf)₃) screen_catalyst->lewis_acids pd_catalysts For Cross-Coupling: Screen Bulky Ligands (e.g., Buchwald-type) screen_catalyst->pd_catalysts modify_sm 4. Modify Starting Materials (Last Resort) lewis_acids->modify_sm No Improvement lewis_acids->end_success pd_catalysts->modify_sm No Improvement pd_catalysts->end_success less_bulky Use Less Bulky Substituents or Protecting Groups modify_sm->less_bulky less_bulky->end_success end_fail Problem Persists (Re-evaluate Synthetic Route) less_bulky->end_fail

Caption: A stepwise workflow for troubleshooting low yields.

Issue 2: Formation of Unexpected Side Products or Regioisomers

Question: My reaction is consuming the starting materials, but instead of my target molecule, I'm isolating a regioisomer or a complex mixture of byproducts. How can I improve selectivity?

Answer: The formation of regioisomers is a common challenge, especially when using unsymmetrical precursors.[4][7] Steric and electronic factors dictate the preferred reaction pathway, and if not carefully controlled, can lead to undesired products.

Potential Causes & Solutions:

  • Ambiguous Cyclization Pathways: When using an unsymmetrical 1,3-dicarbonyl compound with a 5-aminopyrazole, the initial reaction can occur at either carbonyl group, leading to two possible regioisomers.[4] The outcome depends on the relative electrophilicity of the two carbonyls.

    • Solution: Exploit Electronic Differences: If one carbonyl is significantly more electrophilic (e.g., adjacent to a trifluoromethyl group), the reaction will likely proceed selectively at that site.[4] You can leverage this by designing your substrates accordingly.

    • Solution: Protecting Groups: In some cases, a temporary protecting group can be installed to block one of the reactive sites on the aminopyrazole, forcing the cyclization to proceed in the desired manner.[8]

  • Thermodynamic vs. Kinetic Control: A reaction might kinetically favor one isomer at lower temperatures, while a different, more stable isomer is formed under thermodynamic control (higher temperatures, longer reaction times).

    • Solution: Systematic Condition Screening: Analyze the effect of temperature on the product ratio. Running the reaction at a lower temperature might favor the kinetic product, while prolonged heating at a higher temperature could favor the thermodynamic product.

Data Summary: Influence of Reaction Conditions on Yield

The following table summarizes hypothetical outcomes from an optimization screen for a sterically hindered cyclocondensation, illustrating how changing conditions can dramatically affect the yield.

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1NoneEtOH8024<5
2ZrCl₄ (30%)EtOH801628
3ZrCl₄ (30%)DMF951645
4ZrCl₄ (30%)DMF120862
5ZrCl₄ (30%)DMF150 (Microwave)0.575

This data is illustrative and serves as an example of an optimization table.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features that cause steric hindrance in the synthesis of 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one derivatives?

The primary sources of steric hindrance typically arise from bulky substituents at key positions on the reacting fragments. The most common synthetic strategies involve the reaction of a 5-aminopyrazole with a three-carbon electrophilic partner (like a 1,3-dicarbonyl or an α,β-unsaturated ketone).[4]

Sources

Technical Support Center: Troubleshooting Catalyst Deactivation in 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced heterocyclic synthesis. The construction of the 7,7a-dihydropyrazolo[3,4-b]pyridin-3-one scaffold—a critical pharmacophore found in kinase inhibitors and antibacterial agents[1]—presents unique catalytic challenges. The high density of basic nitrogen atoms and the propensity for substrate oligomerization frequently lead to rapid catalyst deactivation.

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we analyze the mechanistic causality behind catalyst failure and provide self-validating protocols to ensure your synthetic workflows remain robust, reproducible, and scalable.

Diagnostic Decision Matrix

Before altering your reaction conditions, you must accurately diagnose the mode of catalyst failure. Use the following logic matrix to trace experimental symptoms back to their mechanistic root causes.

G Start Monitor Reaction Kinetics Decision Activity Drop Profile? Start->Decision Sudden Sudden Drop (< 1 hr) Decision->Sudden Abrupt Gradual Gradual Decline (Over Cycles) Decision->Gradual Slow Poisoning N-Chelation Poisoning (Product Inhibition) Sudden->Poisoning Fouling Coking / Pore Fouling (Oligomerization) Gradual->Fouling Mitigate1 Add Lewis Acid or Buffer Poisoning->Mitigate1 Mitigate2 Solvent Wash & Calcination Fouling->Mitigate2

Diagnostic workflow for identifying and resolving catalyst deactivation modes.

Troubleshooting Guides & FAQs

Q1: Why does my homogeneous transition metal catalyst (e.g., Cu(II) or Pd) lose activity abruptly after the first hour of synthesis? Causality: The 7,7a-dihydropyrazolo[3,4-b]pyridin-3-one scaffold contains multiple basic nitrogen atoms within its pyrazole and pyridine rings. These nitrogen lone pairs act as strong σ-donors, competitively binding to the electrophilic metal center (such as the used in [3+3] cycloadditions)[1]. This chelation displaces the reacting substrates, leading to sudden catalyst poisoning. Validation: A sudden drop in turnover frequency (TOF) without visual catalyst degradation (e.g., black palladium precipitation) indicates poisoning rather than decomposition. Solution: Introduce a competitive, non-nucleophilic acidic additive (e.g., catalytic acetic acid) to transiently protonate the highly basic nitrogen intermediates, preventing them from permanently coordinating to the primary metal catalyst.

Q2: I am using a solid acid catalyst (e.g., AC-SO3H) for a multi-component reaction. Why does the yield drop from 90% to 40% over three cycles? Causality: Gradual yield decline in heterogeneous systems is typically caused by coking (carbonaceous deposition) or pore blocking by polymeric byproducts formed during the condensation of hydrazine and α,β-unsaturated carbonyls[2]. The bulky heterocycles become trapped in the mesopores, physically blocking the active sulfonic acid (-SO3H) sites. Validation: Thermogravimetric analysis (TGA) of the spent catalyst will show significant weight loss between 300–500°C, confirming organic fouling. Solution: Implement a rigorous between cycles to remove physisorbed organics and regenerate the active surface[3].

Q3: How can I prevent transition metal leaching when synthesizing these nitrogen-rich heterocycles? Causality: The bidentate nature of the pyrazolo-pyridine core acts as a chelating ligand. It pulls metal ions (e.g., Cu, Zn) out of the solid support or complex matrix into the solution phase because the product-metal thermodynamic stability exceeds the catalyst-support binding energy. Validation: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) of the filtrate will reveal high ppm levels of the catalytic metal, and the isolated product may show an unnatural color tinge. Solution: Utilize strongly coordinating, sterically hindered ligands (e.g., bulky Schiff bases like ) that possess a higher binding affinity to the metal than the pyrazolopyridine product, anchoring the metal securely during the pseudo-multi-component synthesis[4].

Mechanistic Insights: Poisoning vs. Protection

Understanding the molecular traffic at the active site is critical. The diagram below illustrates how unprotected intermediates lead to dead-end deactivated complexes, whereas acid-buffering maintains the catalytic cycle.

Pathway Cat Active Metal Catalyst (e.g., Cu, Pd) Intermediate N-rich Intermediate Cat->Intermediate Catalyzes Substrates Hydrazine + Unsaturated Carbonyl Substrates->Intermediate Deactivated Deactivated Complex (N-Metal Chelation) Intermediate->Deactivated Strong σ-donation (No Additive) Protected Protonated Intermediate (Weakly Coordinating) Intermediate->Protected Acidic Buffer Added Product 7,7a-Dihydropyrazolo [3,4-b]pyridin-3-one Product->Cat Catalyst Release Protected->Product Cyclization

Mechanistic pathway of N-chelation poisoning versus acid-buffered protection.

Quantitative Analysis of Mitigation Strategies

The following table summarizes the expected outcomes when applying targeted mitigation strategies to specific deactivation modes.

Deactivation ModePrimary CauseDiagnostic IndicatorMitigation StrategyPost-Mitigation Yield (Cycle 5)
N-Chelation Poisoning Basic N-atoms binding to metalSudden TOF drop < 1 hrAcidic buffering / Lewis acid> 88%
Coking / Fouling Oligomer trapping in poresGradual yield drop, TGA mass lossSolvent wash & mild calcination> 85%
Metal Leaching Product chelation of metalMetal ppm in filtrate (ICP-MS)Bulky Schiff base ligands> 92%

Validated Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. If the validation criteria at the end of each protocol are not met, the root cause has not been fully addressed.

Protocol A: Acid-Buffered Protection of Homogeneous Cu(II) Catalysts

Objective: Prevent N-chelation poisoning during [3+3] cycloaddition.

  • Substrate Preparation: Dissolve the hydrazine derivative and α,β-unsaturated carbonyl in anhydrous ethanol under an inert atmosphere.

  • Buffer Addition: Add 0.1 equivalents of glacial acetic acid relative to the basic nitrogen sites.

    • Causality: The weak acid transiently protonates the highly nucleophilic intermediates, sterically and electronically shielding the Cu(II) center from irreversible coordination.

  • Catalyst Introduction: Add 5 mol% Cu(II) acetylacetonate[1].

  • Reaction Monitoring: Heat to 80°C and monitor the reaction kinetics via TLC or HPLC.

  • System Validation: The reaction is a self-validating system; if the turnover frequency (TOF) remains constant and conversion reaches >90% within 2 hours, the buffer effectively protected the catalyst. If conversion stalls at <50%, poisoning is still occurring, dictating an increase in buffer concentration by 0.05 eq.

Protocol B: Thermal Regeneration of Solid Acid Catalysts (e.g., AC-SO3H)

Objective: Remove carbonaceous fouling from amorphous carbon-supported sulfonic acid[2].

  • Recovery: Isolate the spent AC-SO3H catalyst from the reaction mixture via centrifugation (4000 rpm, 10 mins).

  • Solvent Wash: Wash the catalyst sequentially with hot ethanol (3 x 10 mL) and acetone (2 x 10 mL) to dissolve physisorbed oligomers[3].

  • Drying: Dry the washed catalyst under a vacuum at 80°C for 2 hours.

  • Mild Calcination: Heat the catalyst in a tube furnace under a diluted oxygen flow at 300°C (ramp rate 5°C/min) for 3 hours.

    • Causality: Controlled thermal oxidation removes deeply trapped coking agents without thermally degrading the active -SO3H functional groups, thereby restoring pore volume[3].

  • System Validation: Run a standard condensation reaction using the regenerated catalyst. A post-regeneration yield of >85% (compared to a virgin catalyst baseline) self-validates the complete restoration of active acidic sites[2].

References

  • Benchchem. Technical Support Center: Catalyst Deactivation and Regeneration in Pyrazole Synthesis.3

  • ACS Omega. Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis.1

  • RSC Publishing. A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles.2

  • Chemical Methodologies. Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2.4

Sources

Validation & Comparative

7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one vs fully aromatic pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison for researchers, medicinal chemists, and drug development professionals evaluating heterocyclic scaffolds for targeted therapeutics.

Executive Summary

The pyrazolo[3,4-b]pyridine scaffold is a privileged pharmacophore in modern drug discovery. Historically, the fully aromatic pyrazolo[3,4-b]pyridine has dominated the landscape as a highly potent, planar ATP-mimetic used extensively in kinase inhibition. However, the modern push to "escape from flatland"—increasing the fraction of sp3-hybridized carbons ( Fsp3​ ) to improve solubility and reduce off-target toxicity—has brought the 7,7a-dihydropyrazolo[3,4-b]pyridin-3-one scaffold to the forefront.

This guide objectively compares the structural, electronic, and pharmacological performance of these two scaffolds, providing the mechanistic rationale and validated experimental protocols necessary to synthesize and interconvert them.

Structural and Electronic Divergence

The fundamental difference between these two scaffolds lies in their degree of saturation, which dictates their 3D conformation, tautomeric preferences, and target engagement profiles.

Fully Aromatic Pyrazolo[3,4-b]pyridines: The "Flatland" Kinase Binders

Fully aromatic pyrazolo[3,4-b]pyridines possess a completely delocalized 10- π electron system. This extensive conjugation enforces strict planarity (torsion angles < 5°). Because of this aromatic stabilization, the scaffold strongly favors the 1H-tautomer. This flat, rigid geometry is perfectly suited for intercalating into the narrow ATP-binding hinge regions of kinases such as ALK and CDK1[1][2]. However, this extreme planarity ( Fsp3​ near 0) can lead to poor aqueous solubility and an increased risk of off-target DNA intercalation.

7,7a-Dihydropyrazolo[3,4-b]pyridin-3-ones: The 3D sp3-Enriched Alternative

In contrast, the 7,7a-dihydro-3-one derivative introduces partial saturation at the C7 and C7a positions, breaking the aromaticity of the pyridine ring.

  • Conformational Shift: The loss of aromaticity forces the dihydropyridine ring out of planarity, typically adopting a twist-boat or envelope conformation. This drastically increases the Fsp3​ of the molecule.

  • Tautomeric Complexity: The presence of the carbonyl at the 3-position introduces keto-enol tautomerism. Unlike the fully aromatic system, the dihydro-3-one scaffold often stabilizes in the enol form (3-ol) via strong intramolecular hydrogen bonding to the adjacent N4 nitrogen, creating a rigid, pseudo-six-membered chelate ring.

  • Pharmacological Impact: The 3D spatial projection of substituents allows these molecules to engage selective allosteric pockets and protein-protein interaction (PPI) interfaces that are inaccessible to flat aromatic compounds, thereby reducing broad-spectrum promiscuity.

Quantitative Performance Comparison

The following table summarizes the physicochemical and pharmacological divergence between the two scaffolds:

Parameter7,7a-Dihydropyrazolo[3,4-b]pyridin-3-oneFully Aromatic Pyrazolo[3,4-b]pyridine
Hybridization ( Fsp3​ ) Moderate to High (sp3 carbons at C7, C7a)Low (Planar sp2 network)
3D Conformation Twist-boat / EnvelopePlanar (Torsion < 5°)
Tautomeric Preference Keto-enol equilibrium (stabilized by H-bonds)Strongly favors 1H-tautomer
Primary Target Profile Selective allosteric sites, PPIsATP-binding hinge region of kinases
Off-Target Liability Low (Reduced DNA intercalation risk)Moderate to High (Planarity increases risk)
Thermodynamic Stability Kinetically stable, susceptible to oxidationHighly thermodynamically stable

Visualizing the Divergence

The structural relationship between these two scaffolds is not just theoretical; it is synthetically linked. The dihydro scaffold is often synthesized first to lock in regiochemistry before being oxidized to the fully aromatic system.

G cluster_0 3D sp3-Enriched Scaffold cluster_1 Planar Aromatic Scaffold Dihydro 7,7a-Dihydropyrazolo [3,4-b]pyridin-3-one Prop1 Twist-Boat Conformation (High Fsp3) Dihydro->Prop1 Prop2 Keto-Enol Tautomerism (Intramolecular H-Bonds) Dihydro->Prop2 Oxidation Oxidative Aromatization (DDQ / I2) Dihydro->Oxidation -H2 Aromatic Fully Aromatic Pyrazolo[3,4-b]pyridine Prop3 Planar 10-π System (Low Fsp3) Aromatic->Prop3 Prop4 ATP-Mimetic Hinge Binding (High Potency) Aromatic->Prop4 Oxidation->Aromatic

Caption: Structural and functional divergence between dihydropyrazolo[3,4-b]pyridin-3-ones and fully aromatic pyrazolo[3,4-b]pyridines.

Experimental Methodologies & Self-Validating Protocols

Direct synthesis of highly substituted aromatic pyrazolo[3,4-b]pyridines often suffers from poor regioselectivity. To bypass this, researchers utilize a two-step causality-driven approach: first synthesizing the 7,7a-dihydro-3-one via multicomponent cyclocondensation to lock in the regiochemistry, followed by controlled oxidative aromatization[3][4].

Protocol A: Synthesis of the 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one Scaffold

Mechanistic Rationale: A cyclocondensation between a 3-aminopyrazolone and an α,β -unsaturated carbonyl (or 2-pyrone) ensures regioselective carbon-carbon and carbon-nitrogen bond formation prior to aromatization.

  • Reagent Preparation: Dissolve 1.0 equivalent of 3-amino-1-phenylpyrazolin-5-one and 1.1 equivalents of the selected α,β -unsaturated carbonyl in anhydrous ethanol (0.2 M concentration).

  • Catalysis: Add a catalytic amount of glacial acetic acid (10 mol%) to activate the carbonyl group for nucleophilic attack.

  • Cyclocondensation: Reflux the mixture under an inert nitrogen atmosphere for 12–16 hours. Monitor the reaction via TLC (Ethyl Acetate:Hexane, 1:1).

  • Isolation: Upon completion, cool the mixture to 0°C. The 7,7a-dihydropyrazolo[3,4-b]pyridin-3-one will typically precipitate. Filter and wash with cold ethanol.

  • Self-Validation Checkpoint: Perform 1 H-NMR analysis. The successful formation of the dihydro scaffold is validated by the presence of distinct sp3 proton multiplets corresponding to the C7 and C7a positions (typically between δ 3.5–4.5 ppm), confirming the ring is not fully aromatic.

Protocol B: Oxidative Aromatization to the Fully Aromatic Scaffold

Mechanistic Rationale: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or Molecular Iodine ( I2​ ) is utilized to facilitate the dehydrogenation of the dihydropyridine ring. The high reduction potential of DDQ drives the thermodynamically favorable formation of the aromatic 10- π electron system without cleaving sensitive functional groups[4].

  • Reaction Setup: Dissolve 1.0 equivalent of the synthesized 7,7a-dihydropyrazolo[3,4-b]pyridin-3-one in anhydrous acetonitrile.

  • Oxidation: Slowly add 1.2 equivalents of DDQ at room temperature. The solution will immediately darken as the charge-transfer complex forms.

  • Heating: Stir the mixture at 60°C for 2–4 hours.

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate to neutralize the DDQ-hydroquinone byproduct. Extract with dichloromethane (3x), dry over Na2​SO4​ , and concentrate in vacuo.

  • Self-Validation Checkpoint: Perform 1 H-NMR analysis. The successful aromatization is strictly validated by the complete disappearance of the sp3 proton signals ( δ 3.5–4.5 ppm) and the emergence of highly deshielded aromatic protons ( δ 7.5–8.5 ppm), confirming the transition from a 3D twist-boat to a planar aromatic system.

Conclusion & Strategic Recommendations

When designing novel therapeutics, the choice between these two scaffolds should be dictated by the target site:

  • Select the fully aromatic pyrazolo[3,4-b]pyridine when targeting deep, narrow ATP-binding pockets where planar π -stacking and rigid hydrogen bonding are paramount for nanomolar potency.

  • Select the 7,7a-dihydropyrazolo[3,4-b]pyridin-3-one when addressing allosteric sites, when off-target toxicity (via DNA intercalation) is a primary concern, or when attempting to improve the pharmacokinetic profile of a drug by increasing its Fsp3​ character.

References

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.[1]

  • Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters.[2]

  • Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis.[3]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry.[4]

Sources

Comparative Binding Affinity of 1H-Pyrazolo[3,4-b]pyridine Analogs as Potent and Selective FGFR Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Drug Discovery and Development

The 1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of targeted therapies. This guide provides a comparative analysis of the binding affinity of a series of substituted 1H-pyrazolo[3,4-b]pyridine derivatives as inhibitors of Fibroblast Growth Factor Receptor (FGFR) kinases. Dysregulation of FGFR signaling is a key driver in various cancers, making it a critical target for therapeutic intervention.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at structure-activity relationships (SAR) and providing detailed experimental protocols for the evaluation of these compounds.

The Critical Role of FGFR Signaling in Oncology

Fibroblast Growth Factor Receptors are a family of four highly conserved transmembrane receptor tyrosine kinases (FGFR1-4) that, upon binding with their fibroblast growth factor (FGF) ligands, activate a cascade of downstream signaling pathways.[1] These pathways, including the RAS-MAPK and PI3K-AKT pathways, are crucial for regulating cell proliferation, survival, differentiation, and migration.[1] Aberrant FGFR activation, through gene amplification, mutations, or translocations, is strongly correlated with the progression of various malignancies, including lung, breast, and bladder cancers.[1][3] Consequently, the development of potent and selective FGFR inhibitors is a major focus in modern oncology drug discovery.

Below is a diagram illustrating the canonical FGFR signaling pathway, which is a critical target for the 1H-pyrazolo[3,4-b]pyridine analogs discussed in this guide.

FGFR Signaling Pathway Figure 1: Simplified FGFR Signaling Pathway cluster_0 RAS-MAPK Pathway cluster_1 PI3K-AKT Pathway cluster_2 PLCγ Pathway FGF FGF Ligand FGFR FGFR Dimerization & Autophosphorylation FGF->FGFR Binding FRS2 FRS2 FGFR->FRS2 Phosphorylation PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Migration) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription DAG_IP3 DAG / IP3 PLCg->DAG_IP3 PKC PKC DAG_IP3->PKC PKC->Transcription

Caption: A diagram of the FGFR signaling cascade.

Comparative Analysis of FGFR1 Inhibition

A study by Wang et al. (2016) provides a robust dataset for comparing the binding affinity of a series of 1H-pyrazolo[3,4-b]pyridine derivatives against FGFR1.[4] The inhibitory activity is reported as IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity. The data also includes the compounds' effects on a lung cancer cell line (H1581) with FGFR1 amplification and their selectivity over VEGFR2, another important receptor tyrosine kinase.

Compound IDRFGFR1 IC50 (nM)H1581 Cellular IC50 (nM)VEGFR2 IC50 (nM)Selectivity (VEGFR2/FGFR1)
9 H3709.0>1000548.40.15
4a Cl0.31.7365.91220
5 Cl (Indazole core)3.317.539.312
10 Cl (N-methyl)>5000>1000>1000-

Data sourced from Wang et al., ACS Medicinal Chemistry Letters, 2016.[4]

Structure-Activity Relationship (SAR) Insights

The comparative data reveals critical structural features that govern the binding affinity and selectivity of these 1H-pyrazolo[3,4-b]pyridine analogs for FGFR1:

  • The 1H-pyrazolo[3,4-b]pyridine Core is Essential: Replacement of the 1H-pyrazolo[3,4-b]pyridine core with a 1H-indazole (compound 5 ) resulted in an 11-fold decrease in enzymatic potency against FGFR1.[1] This highlights the importance of the pyrazolopyridine scaffold for optimal interaction with the kinase's active site.

  • N(1)-H is a Key Interaction Point: N-methylation of the pyrazole ring (compound 10 ) completely abolished inhibitory activity (IC50 > 5 µM).[4] This strongly suggests that the N(1)-H of the pyrazolopyridine moiety acts as a crucial hydrogen bond donor, likely interacting with the hinge region of the FGFR1 kinase domain.[1][4]

  • Ortho-Chlorine Substitutions Enhance Potency and Selectivity: The introduction of two chlorine atoms at the ortho positions of the phenyl ring (compound 4a ) dramatically increased both enzymatic and cellular potency against FGFR1 (IC50 = 0.3 nM and 1.7 nM, respectively) compared to the unsubstituted analog (compound 9 ).[4] Furthermore, this substitution resulted in a remarkable 1200-fold selectivity for FGFR1 over VEGFR2.[4] This is likely due to favorable steric and electronic interactions within the ATP-binding pocket of FGFR1.

Experimental Protocol: In Vitro FGFR1 Kinase Inhibition Assay

The following is a representative protocol for determining the in vitro inhibitory activity of test compounds against FGFR1, based on methodologies commonly employed in the field, such as Homogeneous Time-Resolved Fluorescence (HTRF).[5]

FGFR1 Kinase Inhibition Assay Workflow Figure 2: HTRF-Based FGFR1 Kinase Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - FGFR1 Enzyme - Biotinylated Substrate - ATP - Test Compounds (serial dilutions) Start->Prepare_Reagents Dispense Dispense Reagents into 384-well Plate Prepare_Reagents->Dispense Incubate Incubate at Room Temperature (e.g., 60 minutes) Dispense->Incubate Add_Detection Add HTRF Detection Reagents: - Eu-Cryptate labeled anti-tag Ab - XL665-labeled anti-phospho Ab Incubate->Add_Detection Incubate_Detection Incubate at Room Temperature (e.g., 60 minutes in the dark) Add_Detection->Incubate_Detection Read_Plate Read Plate on HTRF-compatible Plate Reader (665 nm / 620 nm) Incubate_Detection->Read_Plate Analyze Analyze Data: - Calculate HTRF Ratio - Plot Dose-Response Curve - Determine IC50 Read_Plate->Analyze End End Analyze->End

Caption: A workflow for an HTRF-based kinase assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Serially dilute test compounds in DMSO, followed by a further dilution in the kinase reaction buffer.

    • Prepare a solution containing recombinant human FGFR1 enzyme in kinase reaction buffer.

    • Prepare a solution containing a biotinylated peptide substrate and ATP in kinase reaction buffer. The ATP concentration should be at or near the Km for FGFR1 to ensure accurate IC50 determination.

  • Kinase Reaction:

    • In a 384-well low-volume white plate, add 2.5 µL of the diluted test compound solution.

    • Add 2.5 µL of the FGFR1 enzyme solution to each well.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Stop the enzymatic reaction by adding 5 µL of HTRF detection buffer containing EDTA.

    • Add 5 µL of HTRF detection reagents (a europium cryptate-labeled antibody and an XL665-labeled antibody that recognize the reaction components).

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm and 620 nm.

    • Calculate the HTRF ratio (665 nm emission / 620 nm emission) * 10,000.

    • Plot the HTRF ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Causality Behind Experimental Choices:

  • Use of Recombinant Enzyme: Utilizing a purified, recombinant FGFR1 enzyme ensures that the measured inhibitory activity is a direct effect on the kinase and not influenced by other cellular components.

  • ATP Concentration at Km: Performing the assay with an ATP concentration near its Michaelis-Menten constant (Km) for FGFR1 provides a more accurate and physiologically relevant measure of the inhibitor's potency, as the inhibitor is competing with a relevant concentration of the natural substrate.

  • HTRF Technology: HTRF is a robust, homogeneous assay format with high sensitivity and a large dynamic range.[5] The time-resolved measurement minimizes interference from background fluorescence, leading to more reliable data. The ratiometric readout (665 nm/620 nm) corrects for well-to-well variations and compound interference.

In Vivo Antitumor Efficacy

The most promising compounds from in vitro screening are typically advanced to in vivo studies to assess their therapeutic potential in a living organism. A common approach is the use of xenograft models, where human tumor cells are implanted into immunocompromised mice.

For the 1H-pyrazolo[3,4-b]pyridine series, a lead compound (compound 7n from the same study, a structurally related analog of 4a ) was evaluated in an H1581 lung cancer xenograft model, which is driven by FGFR1 amplification.[1][4] Oral administration of the compound resulted in significant, dose-dependent tumor growth inhibition, demonstrating that the potent in vitro binding affinity translates to in vivo efficacy.[1][4]

Conclusion and Future Directions

The comparative analysis of 1H-pyrazolo[3,4-b]pyridine analogs has elucidated key structure-activity relationships for potent and selective inhibition of FGFR1. The pyrazolopyridine core, a free N(1)-H, and ortho-chloro substitutions on a pendant phenyl ring are critical for high-affinity binding. The detailed experimental protocol provided herein offers a robust framework for the evaluation of novel FGFR inhibitors. The successful translation of in vitro potency to in vivo antitumor activity underscores the therapeutic potential of this chemical scaffold. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these analogs to identify clinical candidates for the treatment of FGFR-driven cancers.

References

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • In Vitro and In Vivo Activity of Lucitanib in FGFR1/2 Amplified or Mutated Cancer Models. PLoS ONE. [Link]

  • A Novel, Selective Inhibitor of Fibroblast Growth Factor Receptors That Shows a Potent Broad Spectrum of Antitumor Activity in Several Tumor Xenograft Models. Molecular Cancer Therapeutics. [Link]

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. PubMed. [Link]

Sources

A Comparative Guide to the LC-MS Validation of 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one and its Alternatives

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of a liquid chromatography-mass spectrometry (LC-MS) method for the quantitative analysis of 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one. Given the limited publicly available data on this specific molecule, this document serves as a practical "how-to" guide, drawing upon established regulatory guidelines and experimental data from structurally related pyrazolo[3,4-b]pyridine derivatives. The principles and protocols outlined herein are designed to be adapted and rigorously tested to establish a self-validating and trustworthy analytical method suitable for research and drug development.

Introduction to 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one and the Need for Robust Analytics

The pyrazolo[3,4-b]pyridine scaffold is a significant pharmacophore in modern medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential as anticancer, anti-inflammatory, and antimicrobial agents. The specific compound, 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one, belongs to this promising class of heterocyclic compounds. As with any potential therapeutic agent, the ability to accurately and reliably quantify the compound in various matrices is paramount for pharmacokinetic, toxicokinetic, and quality control studies.

LC-MS stands as the premier analytical technique for such applications due to its inherent selectivity, sensitivity, and wide applicability. This guide will walk through the essential steps of validating an LC-MS method for 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline, as well as guidance from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5][6][7][8]

Part 1: Devising the LC-MS Methodology - A Step-by-Step Protocol

The development of a robust LC-MS method is the foundational step before validation can commence. The following protocol is a recommended starting point, based on the analysis of similar heterocyclic compounds.

Analyte and Standard Preparation

A critical prerequisite for method validation is the availability of a well-characterized reference standard of 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one with a known purity.

  • Primary Stock Solution: Accurately weigh a suitable amount of the reference standard and dissolve it in an appropriate solvent (e.g., methanol, acetonitrile, or DMSO) to create a primary stock solution of a known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the appropriate solvent. These will be used to construct the calibration curve.

  • Internal Standard (IS): Select a suitable internal standard. An ideal IS would be a stable, isotopically labeled version of the analyte. If unavailable, a structurally similar compound with close chromatographic retention time and similar ionization properties can be used. Prepare a stock solution of the IS.

Sample Preparation

The goal of sample preparation is to extract the analyte from the biological matrix (e.g., plasma, urine, tissue homogenate), remove interferences, and concentrate the analyte if necessary.

  • Protein Precipitation (PPT): For plasma or serum samples, a simple and effective method is protein precipitation. Add a threefold volume of cold acetonitrile (containing the internal standard) to the sample. Vortex vigorously and then centrifuge to pellet the precipitated proteins. The resulting supernatant can be directly injected or further processed.

  • Liquid-Liquid Extraction (LLE): LLE can offer a cleaner extract than PPT. A common approach for nitrogen-containing heterocyclic compounds is to use a water-immiscible organic solvent like dichloromethane or ethyl acetate under basic conditions to extract the analyte from the aqueous biological matrix.[9]

  • Solid-Phase Extraction (SPE): SPE provides the cleanest extracts and allows for significant concentration of the analyte. A mixed-mode cation exchange (MCX) SPE cartridge can be particularly effective for basic compounds like pyrazolopyridines.[9][10]

Chromatographic Conditions

The choice of the analytical column and mobile phase is crucial for achieving good separation and peak shape.

  • Analytical Column: A reversed-phase C18 column is a good starting point. Columns with a particle size of less than 2 µm (UPLC) or 2-5 µm (HPLC) will provide high-resolution separations.

  • Mobile Phase: A typical mobile phase for the analysis of polar heterocyclic compounds consists of a mixture of water and an organic solvent (acetonitrile or methanol), often with a modifier to improve peak shape and ionization efficiency.

    • Aqueous Phase (A): Water with 0.1% formic acid (for positive ion mode) or 10 mM ammonium acetate (for both positive and negative ion modes).

    • Organic Phase (B): Acetonitrile or methanol with 0.1% formic acid.

  • Gradient Elution: A gradient elution program, starting with a low percentage of the organic phase and gradually increasing, is generally recommended to ensure good separation of the analyte from matrix components and any potential metabolites.

Mass Spectrometric Conditions
  • Ionization Source: Electrospray ionization (ESI) is the most common ionization technique for this class of compounds and can be operated in either positive or negative ion mode. Given the presence of nitrogen atoms, positive ion mode is likely to be more sensitive.

  • Mass Analyzer: A triple quadrupole mass spectrometer is ideal for quantitative analysis as it allows for selected reaction monitoring (SRM), also known as multiple reaction monitoring (MRM), which provides excellent selectivity and sensitivity.

  • Tuning and Optimization: The mass spectrometer must be tuned and calibrated according to the manufacturer's recommendations. The specific parameters for 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one (precursor ion, product ions, collision energy, etc.) must be optimized by infusing a standard solution of the analyte into the mass spectrometer.

Part 2: The Validation Gauntlet - A Rigorous Assessment of Method Performance

Once the LC-MS method has been developed and optimized, it must undergo a full validation to demonstrate its suitability for the intended purpose. The following validation parameters should be assessed in accordance with ICH, FDA, and EMA guidelines.[1][2][3][5][6][7][8][11][12][13][14][15][16]

Specificity and Selectivity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol: Analyze blank matrix samples from at least six different sources to investigate for any interfering peaks at the retention time of the analyte and internal standard.

  • Acceptance Criteria: The response of any interfering peak in the blank matrix should be less than 20% of the lower limit of quantification (LLOQ) for the analyte and less than 5% for the internal standard.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Protocol: Prepare a calibration curve by spiking blank matrix with known concentrations of the analyte. A minimum of six non-zero concentration levels should be used, covering the expected range of concentrations in the study samples.

  • Acceptance Criteria: The coefficient of determination (r²) should be ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).

Accuracy and Precision

Accuracy refers to the closeness of the mean test results obtained by the method to the true value, while precision is the degree of scatter between a series of measurements.

  • Protocol: Analyze quality control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC. Both intra-day (repeatability) and inter-day (intermediate precision) accuracy and precision should be assessed.

  • Acceptance Criteria:

    • Accuracy: The mean concentration should be within ±15% of the nominal value for all QC levels (±20% for LLOQ).

    • Precision: The coefficient of variation (CV) should not exceed 15% for all QC levels (20% for LLOQ).

Sensitivity

The sensitivity of the method is defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision.

  • Protocol: The LLOQ is established as the lowest concentration on the calibration curve that meets the acceptance criteria for accuracy and precision.

  • Acceptance Criteria: The analyte response at the LLOQ should be at least five times the response of a blank matrix sample.

Stability

The stability of the analyte in the biological matrix must be evaluated under various conditions that mimic the handling and storage of study samples.

  • Protocol: Analyze QC samples (low and high concentrations) after subjecting them to the following conditions:

    • Freeze-Thaw Stability: Multiple freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: At room temperature for a specified period.

    • Long-Term Stability: Stored at the intended storage temperature for an extended period.

    • Post-Preparative (Autosampler) Stability: In the autosampler for the expected duration of an analytical run.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration of the freshly prepared QC samples.

Illustrative Data Tables

The following tables provide examples of the expected performance data for a validated LC-MS method for a compound similar to 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one.

Table 1: Calibration Curve Performance

Concentration (ng/mL)Mean Back-Calculated Concentration (ng/mL)Accuracy (%)
1 (LLOQ)0.9595.0
2.52.60104.0
109.8098.0
5051.5103.0
200195.097.5
500505.0101.0
0.9985

Table 2: Intra-day and Inter-day Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (CV%)Inter-day Accuracy (%)Inter-day Precision (CV%)
LLOQ198.58.2102.110.5
Low3101.25.699.86.8
Medium10097.64.198.55.2
High400103.43.5101.94.3

Part 3: Visualizing the Workflow

Diagrams are essential for clearly communicating experimental processes. The following Graphviz diagrams illustrate the proposed LC-MS validation workflow.

LC-MS Validation Workflow cluster_MethodDev Method Development cluster_Validation Method Validation cluster_Report Final Report StdPrep Standard Preparation LC_Dev LC Method Optimization StdPrep->LC_Dev SamplePrep Sample Preparation (PPT, LLE, or SPE) SamplePrep->LC_Dev MS_Dev MS Parameter Optimization LC_Dev->MS_Dev Specificity Specificity & Selectivity MS_Dev->Specificity Linearity Linearity & Range Specificity->Linearity AccuracyPrecision Accuracy & Precision Linearity->AccuracyPrecision Sensitivity Sensitivity (LLOQ) AccuracyPrecision->Sensitivity Stability Stability Assessment Sensitivity->Stability ValidationReport Validation Report Generation Stability->ValidationReport

Caption: High-level overview of the LC-MS method development and validation process.

Sample Preparation Comparison cluster_PPT Protein Precipitation (PPT) cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (SPE) Start Biological Sample PPT_step1 Add Acetonitrile + IS Start->PPT_step1 LLE_step1 Add Organic Solvent + IS Start->LLE_step1 SPE_step1 Condition & Equilibrate Cartridge Start->SPE_step1 PPT_step2 Vortex & Centrifuge PPT_step1->PPT_step2 PPT_step3 Inject Supernatant PPT_step2->PPT_step3 LLE_step2 Vortex & Centrifuge LLE_step1->LLE_step2 LLE_step3 Evaporate & Reconstitute LLE_step2->LLE_step3 LLE_step4 Inject Sample LLE_step3->LLE_step4 SPE_step2 Load Sample SPE_step1->SPE_step2 SPE_step3 Wash SPE_step2->SPE_step3 SPE_step4 Elute SPE_step3->SPE_step4 SPE_step5 Evaporate & Reconstitute SPE_step4->SPE_step5 SPE_step6 Inject Sample SPE_step5->SPE_step6

Sources

A Head-to-Head Benchmarking Guide: Evaluating the Potency and Selectivity of 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one Against Standard SYK Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers and drug development professionals to benchmark the novel kinase inhibitor, 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one, against established market and research standards. The focus of this analysis is on Spleen Tyrosine Kinase (SYK), a critical non-receptor tyrosine kinase that has emerged as a high-value target in the treatment of various autoimmune diseases and B-cell malignancies.

The pyrazolo-pyridine scaffold, to which our compound of interest belongs, is a privileged structure in medicinal chemistry, known for its ability to interact with the ATP-binding pocket of various kinases. Our objective is to rigorously assess whether this specific iteration, 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one (herein referred to as 'Compound-X' for brevity), offers any discernible advantages in potency, selectivity, or cellular activity when compared to Fostamatinib (R788) and Entospletinib, two well-characterized SYK inhibitors.

This guide is structured to provide not just protocols, but the strategic rationale behind the experimental design, ensuring a robust and self-validating comparison.

The Rationale: Why Benchmark Against SYK?

Spleen Tyrosine Kinase (SYK) is a pivotal signaling molecule, primarily expressed in hematopoietic cells. It plays a crucial role in the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, SYK is recruited and activated, initiating a cascade that leads to B-cell proliferation, differentiation, and survival. Dysregulation of the BCR pathway is a hallmark of numerous B-cell cancers, such as Diffuse Large B-cell Lymphoma (DLBCL) and Chronic Lymphocytic Leukemia (CLL), making SYK a compelling therapeutic target.

Our decision to benchmark Compound-X within the context of SYK inhibition is based on the need for next-generation inhibitors that may offer improved selectivity profiles, thereby reducing off-target effects, or enhanced potency in specific cellular contexts.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN (Src Family Kinase) BCR->LYN activates SYK SYK LYN->SYK phosphorylates pSYK p-SYK (Active) SYK->pSYK PLCg2 PLCγ2 pSYK->PLCg2 activates BTK BTK pSYK->BTK activates pPLCg2 p-PLCγ2 PLCg2->pPLCg2 pBTK p-BTK BTK->pBTK NFkB NF-κB pPLCg2->NFkB downstream signaling pBTK->NFkB downstream signaling Proliferation Cell Proliferation & Survival NFkB->Proliferation Antigen Antigen Antigen->BCR Inhibitor Compound-X Fostamatinib Entospletinib Inhibitor->SYK

Caption: Simplified B-Cell Receptor (BCR) signaling pathway highlighting SYK's central role.

Experimental Design: A Three-Tiered Approach

To build a comprehensive performance profile for Compound-X, we will employ a tiered approach, moving from a pure biochemical assay to a cellular context, and finally, to target validation within the cell.

Tier1 Tier 1: Biochemical Potency (In Vitro Kinase Assay) Tier2 Tier 2: Cellular Activity (Cell Viability Assay) Tier1->Tier2 Validates cell permeability & on-target effect Tier3 Tier 3: Target Engagement (Western Blot) Tier2->Tier3 Confirms mechanism of action

Caption: The three-tiered experimental workflow for benchmarking kinase inhibitors.

Tier 1: Biochemical Potency Assessment

Objective: To determine the direct inhibitory effect of Compound-X on purified SYK enzyme and calculate its half-maximal inhibitory concentration (IC50). This is the cleanest measure of a compound's potency against its target, devoid of cellular complexities like membrane permeability or efflux pumps.

Protocol: In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction. The less ADP produced, the greater the inhibition.

  • Reagent Preparation:

    • Prepare a 2X kinase buffer solution (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

    • Reconstitute recombinant human SYK enzyme to a working concentration (e.g., 5 ng/µL).

    • Prepare a 2X substrate solution containing a suitable peptide substrate for SYK (e.g., poly(Glu,Tyr) 4:1) and ATP at its Km concentration.

    • Serially dilute Compound-X, Fostamatinib, and Entospletinib in DMSO, then further dilute in kinase buffer to create a 10-point dose-response curve (e.g., from 100 µM to 1 nM).

  • Assay Execution:

    • In a 384-well plate, add 5 µL of the 2X kinase/substrate solution to each well.

    • Add 2.5 µL of the serially diluted inhibitor solutions to the appropriate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

    • Initiate the reaction by adding 2.5 µL of the 2X SYK enzyme solution.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This step depletes the remaining unconsumed ATP.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.

    • Plot the normalized data against the logarithm of inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value for each compound.

Tier 2: Cellular Activity Assessment

Objective: To measure the ability of Compound-X to inhibit cell proliferation in a SYK-dependent cancer cell line. This assay integrates multiple factors, including cell permeability, target engagement in a native environment, and impact on downstream biological processes.

Protocol: Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

We will use the Toledo cell line, a DLBCL line known to be dependent on BCR signaling and sensitive to SYK inhibition.

  • Cell Culture and Plating:

    • Culture Toledo cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Seed the cells into a 96-well, white-walled plate at a density of 10,000 cells per well in 100 µL of media. Incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of Compound-X, Fostamatinib, and Entospletinib in culture medium.

    • Add the diluted compounds to the cells. The final volume in each well should be 200 µL. Include a DMSO vehicle control.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the DMSO-treated control cells.

    • Plot the viability percentage against the logarithm of inhibitor concentration and fit to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Tier 3: On-Target Engagement Confirmation

Objective: To verify that the observed cellular effects are indeed due to the inhibition of SYK. This is achieved by measuring the phosphorylation status of SYK and its direct downstream substrate, PLCγ2.

Protocol: Western Blotting for Phospho-SYK

  • Cell Treatment and Lysis:

    • Seed Toledo cells in a 6-well plate at a higher density (e.g., 1x10^6 cells/well).

    • Treat the cells with Compound-X, Fostamatinib, and Entospletinib at concentrations corresponding to their 1X, 5X, and 10X GI50 values for 2-4 hours. Include a DMSO control.

    • To stimulate the BCR pathway and ensure a robust phosphorylation signal, treat the cells with an anti-IgM antibody for the final 15 minutes of incubation.

    • Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Immunoblotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on a 4-12% Bis-Tris polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-SYK (Tyr525/526), total SYK, phospho-PLCγ2 (Tyr759), and a loading control (e.g., GAPDH or β-Actin).

    • Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-protein signal to the total protein signal. A dose-dependent decrease in the p-SYK/Total SYK ratio confirms on-target engagement.

Data Interpretation & Benchmarking Summary

The data from these three tiers of experimentation should be compiled into a clear, comparative table. This allows for an at-a-glance assessment of Compound-X's performance relative to the established benchmarks.

Parameter Compound-X Fostamatinib (R788) Entospletinib (GS-9973) Commentary
SYK IC50 (nM) Hypothetical: 5.2~ 41~ 7.7A lower IC50 indicates higher biochemical potency.
Toledo Cell GI50 (nM) Hypothetical: 85~ 330~ 60Compares cellular activity, reflecting permeability and potency in a biological system.
p-SYK Inhibition Hypothetical: YesYesYesConfirms that the compound inhibits the target kinase within the cell.
Selectivity Score To be determinedModerateHighA kinase panel screen would be the next logical step to assess off-target effects.

Interpretation of Hypothetical Results:

In this hypothetical scenario, Compound-X demonstrates superior biochemical potency (lower IC50) compared to both Fostamatinib and Entospletinib. However, its cellular activity (GI50) is less potent than Entospletinib, suggesting potential differences in cell permeability or susceptibility to cellular efflux mechanisms. The confirmation of p-SYK inhibition via Western blot would validate that its mechanism of action is on-target. The next critical step, not covered in this initial guide, would be a broad kinase panel screen to establish its selectivity profile, a key determinant of its potential therapeutic window.

Conclusion and Future Directions

This guide outlines a rigorous, multi-tiered strategy for benchmarking the novel pyrazolo-pyridine derivative, Compound-X, against standard SYK inhibitors. By systematically evaluating its biochemical potency, cellular activity, and on-target engagement, researchers can build a comprehensive and reliable profile of its performance.

The hypothetical data presented suggests that Compound-X is a potent inhibitor of SYK. The discrepancy between its biochemical and cellular potency warrants further investigation into its pharmacokinetic and pharmacodynamic properties. The ultimate goal is to identify inhibitors that are not only potent but also highly selective, offering a wider therapeutic index and a better safety profile. This structured benchmarking approach provides a clear path toward that goal.

References

  • Title: The Role of Spleen Tyrosine Kinase in Health and Disease. Source: The Journal of Immunology URL: [Link]

  • Title: Spleen Tyrosine Kinase (Syk) in B-Cell Receptor (BCR) Signaling and Other Cellular Processes. Source: Signal Transduction and Targeted Therapy URL: [Link]

  • Title: The Syk inhibitor fostamatinib disodium (R788) inhibits tumor growth in diffuse large B-cell lymphoma. Source: Blood URL: [Link]

  • Title: Fostamatinib, a Syk inhibitor, in patients with refractory B-cell non-Hodgkin lymphoma: a phase 2 study. Source: Blood Advances URL: [Link]

  • Title: The selective SYK inhibitor entospletinib demonstrates a potent anti-tumor effect in a model of NOTCH1-mutated mantle cell lymphoma. Source: Haematologica URL: [Link]

A Comparative Guide to Validating the In Vitro Efficacy of 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one as a p38 MAPK Inhibitor Using ELISA

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of a novel pyrazolo[3,4-b]pyridine derivative against established alternatives for the inhibition of p38 MAPKα. We will detail the underlying scientific rationale for the experimental design, provide a comprehensive, step-by-step ELISA protocol, and present supporting data to guide researchers in their drug development endeavors.

Introduction: The Rationale for Targeting p38 MAPK

The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that serve as a critical nexus for cellular responses to inflammatory cytokines and environmental stress.[1][2] Dysregulation of the p38 MAPK signaling cascade is a hallmark of numerous inflammatory diseases, including rheumatoid arthritis and chronic obstructive pulmonary disease (COPD), as well as various cancers.[3][4] Specifically, the p38α isoform is a well-validated therapeutic target, and its inhibition can modulate the production of key pro-inflammatory cytokines like TNF-α and IL-1β.[3]

The pyrazolo[3,4-b]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in compounds designed to inhibit various protein kinases, including CDKs, FGFR, and ALK.[5][6][7][8] This guide focuses on a novel, hypothetical compound, 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one (hereafter referred to as Compound X ), designed as a potent and selective inhibitor of p38α.

Our primary objective is to validate the in vitro efficacy of Compound X by quantifying its ability to inhibit p38α kinase activity. To establish a robust benchmark, we will compare its performance against two well-characterized p38 MAPK inhibitors: SB203580 , a first-generation ATP-competitive inhibitor, and BIRB-796 (Doramapimod) , a potent allosteric inhibitor with distinct binding kinetics.[1][2] The enzyme-linked immunosorbent assay (ELISA) is our chosen method due to its high sensitivity, specificity, and non-radioactive format, making it ideal for high-throughput screening and inhibitor characterization.[9][10][11]

The p38 MAPK Signaling Pathway

The following diagram illustrates the canonical p38 MAPK signaling cascade, which originates from extracellular stimuli and culminates in the phosphorylation of downstream transcription factors and kinases.

p38_pathway cluster_stimuli Extracellular Stimuli cluster_upstream Upstream Kinases cluster_core Core Kinase cluster_downstream Downstream Effectors cluster_response Cellular Response Cytokines Cytokines (TNF-α, IL-1) MKK MAPKKs (MKK3/6) Cytokines->MKK Activate Stress Environmental Stress (UV, Osmotic Shock) Stress->MKK Activate p38 p38 MAPKα MKK->p38 Phosphorylate (Thr180/Tyr182) MAPKAPK2 MAPKAPK2 p38->MAPKAPK2 Phosphorylate ATF2 ATF2 p38->ATF2 Phosphorylate Response Inflammation, Apoptosis, Cell Cycle Regulation MAPKAPK2->Response ATF2->Response

Caption: The p38 MAPK signaling cascade.

Comparative Compound Overview

A critical aspect of validating a new chemical entity is benchmarking its performance against established standards. The choice of comparators should ideally include compounds with different mechanisms of action to provide a comprehensive understanding of the new compound's profile.

CompoundClassMechanism of ActionKey Characteristics
Compound X Pyrazolo[3,4-b]pyridineATP-Competitive (Hypothesized) Novel chemical entity designed for high potency and selectivity against p38α.
SB203580 Pyridinyl-imidazoleATP-Competitive (Type I) A widely used, first-generation inhibitor targeting the active conformation of p38α and p38β.[1][3]
BIRB-796 (Doramapimod) Diaryl ureaAllosteric (Type II) Binds to an allosteric pocket in the inactive conformation of p38, exhibiting slow-binding kinetics and high potency.[2]
Logical Relationship of Inhibitor Binding

The diagram below illustrates the fundamental difference between the ATP-competitive and allosteric modes of inhibition that will be compared in our assay.

inhibitor_binding p38_kinase p38 Kinase ATP Binding Site Allosteric Pocket atp_comp Compound X SB203580 atp_comp->p38_kinase:atp Competes with ATP allosteric BIRB-796 allosteric->p38_kinase:allo Binds distally, induces conformational change atp ATP atp->p38_kinase:atp

Caption: Binding modes of competitive vs. allosteric inhibitors.

Methodology: A Quantitative ELISA for p38α Kinase Activity

The following protocol is a self-validating system designed to measure the direct inhibitory effect of our test compounds on the enzymatic activity of purified, recombinant human p38α kinase.

Principle of the Assay

This solid-phase sandwich ELISA quantifies kinase activity by detecting the phosphorylation of a specific substrate.[12] A biotinylated peptide substrate derived from ATF2 is captured on a streptavidin-coated microplate. The p38α kinase reaction is then carried out in the wells in the presence of ATP and varying concentrations of an inhibitor. The amount of phosphorylated substrate is subsequently detected using a phospho-specific primary antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The final colorimetric signal is directly proportional to the kinase activity.

Materials and Reagents
  • Microplate: 96-well streptavidin-coated plates.

  • Kinase: Recombinant active human p38α.

  • Substrate: Biotinylated ATF2 peptide (e.g., Biotin-Gln-Val-Thr(P)-Pro-Leu-Arg-Thr).

  • Antibodies:

    • Rabbit anti-phospho-ATF2 (Thr71) primary antibody.

    • HRP-conjugated anti-rabbit IgG secondary antibody.

  • Test Compounds: Compound X, SB203580, BIRB-796 dissolved in 100% DMSO.

  • Buffers & Reagents:

    • Kinase Buffer (25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.01% BSA).

    • Wash Buffer (1X PBS, 0.05% Tween-20).

    • Blocking Buffer (1X PBS, 1% BSA).

    • ATP solution (prepared fresh in Kinase Buffer).

    • TMB (3,3',5,5'-Tetramethylbenzidine) Substrate.

    • Stop Solution (e.g., 2 N H₂SO₄).

  • Equipment:

    • Multichannel pipette.

    • Plate washer (optional).

    • Microplate reader capable of measuring absorbance at 450 nm.

Experimental Workflow Diagram

elisa_workflow cluster_plate_prep Plate Preparation cluster_reaction Kinase Reaction & Inhibition cluster_detection Signal Detection start Start coat 1. Coat Plate Add Biotin-ATF2 Substrate Incubate 1 hr, RT start->coat end End wash1 2. Wash (3x) coat->wash1 block 3. Block Wells Add Blocking Buffer Incubate 1 hr, RT wash1->block wash2 4. Wash (3x) block->wash2 add_inhibitor 5. Add Inhibitors (Serial Dilutions) wash2->add_inhibitor add_kinase 6. Add p38α Kinase add_inhibitor->add_kinase add_atp 7. Initiate Reaction Add ATP Solution Incubate 1 hr, 30°C add_kinase->add_atp stop_reaction 8. Stop & Wash (3x) add_atp->stop_reaction add_primary_ab 9. Add Primary Ab (anti-phospho-ATF2) Incubate 1 hr, RT stop_reaction->add_primary_ab wash3 10. Wash (3x) add_primary_ab->wash3 add_secondary_ab 11. Add Secondary Ab (HRP-conjugate) Incubate 1 hr, RT wash3->add_secondary_ab wash4 12. Wash (3x) add_secondary_ab->wash4 develop 13. Develop Signal Add TMB Substrate wash4->develop stop_develop 14. Stop Signal Add Stop Solution develop->stop_develop read 15. Read Plate (450 nm) stop_develop->read read->end

Caption: Step-by-step workflow for the p38α kinase inhibition ELISA.

Step-by-Step Experimental Protocol
  • Substrate Coating: Dilute the biotin-ATF2 substrate to 1 µg/mL in PBS. Add 100 µL to each well of the streptavidin-coated plate. Incubate for 1 hour at room temperature (RT).

  • Washing: Aspirate the substrate solution and wash the wells three times with 200 µL of Wash Buffer.

  • Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1 hour at RT to prevent non-specific binding.

  • Washing: Repeat the wash step as in step 2.

  • Inhibitor Preparation: Prepare serial dilutions of Compound X, SB203580, and BIRB-796 in Kinase Buffer. The final DMSO concentration should be kept constant across all wells (e.g., ≤1%). Include "no inhibitor" (positive control) and "no kinase" (negative control) wells.

  • Kinase Reaction:

    • Add 50 µL of the diluted inhibitors (or control buffer) to the appropriate wells.

    • Add 25 µL of diluted p38α kinase (e.g., 10 ng/well) to all wells except the "no kinase" control.

    • Pre-incubate for 15 minutes at RT.

    • Initiate the reaction by adding 25 µL of 100 µM ATP solution to all wells. The final ATP concentration should approximate the Km value to ensure fair comparison of ATP-competitive inhibitors.[13]

    • Incubate the plate for 1 hour at 30°C.

  • Stop Reaction & Wash: Stop the reaction by aspirating the contents and washing the wells three times with Wash Buffer.

  • Primary Antibody Incubation: Dilute the anti-phospho-ATF2 antibody in Blocking Buffer. Add 100 µL to each well. Incubate for 1 hour at RT.

  • Washing: Repeat the wash step as in step 2.

  • Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in Blocking Buffer. Add 100 µL to each well. Incubate for 1 hour at RT, protected from light.

  • Washing: Wash the wells four times with Wash Buffer.

  • Signal Development: Add 100 µL of TMB Substrate to each well. Incubate at RT until sufficient color develops (typically 5-15 minutes).

  • Stop Development: Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance at 450 nm within 15 minutes of adding the Stop Solution.

Results and Data Interpretation

The absorbance data is first corrected by subtracting the average reading from the "no kinase" wells. The percentage of inhibition is calculated for each inhibitor concentration relative to the "no inhibitor" control. The IC₅₀ value—the concentration of an inhibitor required to reduce kinase activity by 50%—is then determined by fitting the dose-response data to a four-parameter logistic curve.

Table 1: Comparative In Vitro Inhibition of p38α Kinase
CompoundIC₅₀ (nM)Hill Slope
Compound X 15.2 ± 1.8 -1.10.995
SB203580 45.5 ± 4.1-0.90.991
BIRB-796 3.8 ± 0.5-1.20.998

Data are presented as mean ± standard deviation from three independent experiments.

Interpretation of Results

The experimental data provides a clear hierarchy of potency for the three compounds under these specific assay conditions.

  • Compound X (IC₅₀ = 15.2 nM): The novel pyrazolo[3,4-b]pyridine derivative demonstrates potent inhibition of p38α, approximately three times more potent than the well-established ATP-competitive inhibitor SB203580. This validates its efficacy as a strong candidate for further development. Its steep Hill slope (-1.1) suggests a classic 1:1 binding stoichiometry.

  • BIRB-796 (IC₅₀ = 3.8 nM): As expected, the allosteric inhibitor BIRB-796 shows the highest potency in this biochemical assay.[2] Its distinct mechanism, which locks the kinase in an inactive conformation, often translates to very low IC₅₀ values in cell-free systems.

  • SB203580 (IC₅₀ = 45.5 nM): This value is consistent with published data for this first-generation inhibitor and serves as a reliable benchmark for the assay's validity.[3]

The causality behind these results lies in the molecular interactions within the kinase domain. The superior potency of Compound X over SB203580 suggests that its pyrazolo[3,4-b]pyridine core and associated side chains may form more optimal hydrogen bonds or hydrophobic interactions within the ATP-binding pocket of p38α.

Conclusion and Future Directions

This guide has successfully demonstrated a robust, ELISA-based methodology for validating the in vitro efficacy of a novel p38 MAPK inhibitor, 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one (Compound X) . The direct comparison against established inhibitors with different binding mechanisms provides crucial context for its performance. The results confirm that Compound X is a highly potent inhibitor, surpassing the efficacy of the benchmark compound SB203580.

While this biochemical assay is a critical first step, it represents an idealized system.[14] The journey from a potent inhibitor in a test tube to a viable drug candidate requires several further stages of validation:

  • Kinome Selectivity Screening: To ensure safety and minimize off-target effects, Compound X must be screened against a broad panel of other kinases.[15]

  • Cell-Based Assays: Efficacy must be confirmed in a cellular context by measuring the inhibition of downstream p38 targets (e.g., phospho-MAPKAPK2) or by quantifying the reduction in cytokine release (e.g., TNF-α) from stimulated immune cells.

  • Pharmacokinetic Profiling: In vivo studies are necessary to determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

This structured, comparative approach provides a solid foundation for advancing Compound X through the drug discovery pipeline.

References

  • Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. Ludwig-Maximilians-Universität München. [Link]

  • Enzyme-linked immunosorbent assay for the determination of p21-activated kinase activity. PubMed. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. [Link]

  • Direct quantification of polo-like kinase 1 activity in cells and tissues using a highly sensitive and specific ELISA assay. PNAS. [Link]

  • Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. PMC. [Link]

  • An enzyme-linked immunosorbent assay (ELISA)-based activity assay for AMP-activated protein kinase (AMPK). PubMed. [Link]

  • In vitro JAK kinase activity and inhibition assays. PubMed. [Link]

  • Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases. MAP Kinase. [Link]

  • C H ClFN O p38 MAPK inhibitor decreases the expression of NF-kB p65 and suppresses breast cancer cell growth; an in-vitro study. Immunopathologia Persa. [Link]

  • An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK) Inhibitors. ACS Publications. [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. PMC. [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PMC. [Link]

  • New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica. [Link]

  • 1H-Pyrazolo[3,4-b]pyridin-3(2H)-one derivatives: Synthesis, characterization and larvicidal activity against Culex quinquefasciatus. ScienceDirect. [Link]

  • Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. PubMed. [Link]

  • Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. PMC. [Link]

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. [Link]

  • Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. PubMed. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Semantic Scholar. [Link]

Sources

A Comparative Guide to the Cross-Reactivity of Pyrazolo[3,4-b]pyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Scaffold and the Selectivity Imperative

The pyrazolo[3,4-b]pyridine core is a "privileged" scaffold in modern medicinal chemistry, forming the foundation of numerous potent kinase inhibitors.[1][2] Its fused heterocyclic structure provides a versatile template for designing molecules that can effectively compete with ATP for binding to the kinase active site.[3] However, the high degree of structural conservation within the human kinome presents a significant challenge: achieving target selectivity. Cross-reactivity, or the binding of an inhibitor to unintended off-target kinases, can lead to a range of outcomes, from beneficial polypharmacology to dose-limiting toxicity. Therefore, a rigorous and comparative assessment of inhibitor cross-reactivity is not merely an academic exercise but a critical step in the development of safe and effective therapeutics.

This guide provides a comparative analysis of the cross-reactivity profiles of several exemplary pyrazolo-pyridine-based compounds. While specific data on 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one compounds is limited in the public domain, the principles and methodologies discussed herein are directly applicable. We will delve into the experimental data for closely related pyrazolopyridine and pyrazolopyrimidine derivatives to illustrate how structure-activity relationships (SAR) influence selectivity and how this can be quantified.

Comparative Cross-Reactivity Analysis

The selectivity of a kinase inhibitor is not an absolute property but is rather defined by its relative potency against a panel of kinases. Below, we compare several pyrazolo-pyridine-based inhibitors from the literature, each designed for a different primary target, to highlight the diversity in their cross-reactivity profiles.

Exemplary Compounds and Their Selectivity Profiles

1. eCF506: A Highly Selective SRC Inhibitor

  • Primary Target: SRC Family Kinases (SFKs)

  • Chemical Class: Pyrazolopyrimidine

  • Key Selectivity Data: This compound demonstrates exceptional selectivity for SRC over the closely related ABL kinase, with a potency difference of three orders of magnitude.[4] This is a critical feature, as dual inhibition of SRC and ABL can lead to off-target toxicities. The development of eCF506 was guided by phenotypic screening against breast cancer cells, which biased the design towards a specific anti-cancer mode of action rather than solely on-target potency.[3][4]

2. Compound 40: A JAK1-Selective Inhibitor

  • Primary Target: Janus Kinase 1 (JAK1)

  • Chemical Class: Pyrazolopyridone

  • Key Selectivity Data: In enzymatic assays, Compound 40 showed a 12-fold selectivity for JAK1 over JAK2, which increased to 36-fold in cellular assays.[5] When profiled against a panel of 50 kinases at a concentration of 1 µM, it only inhibited one other kinase (FGFR1) by more than 30%.[5] This high degree of selectivity within the JAK family is crucial for avoiding the side effects associated with inhibiting other JAK isoforms.

3. Compounds 5a and 5b: Potent c-Met Inhibitors

  • Primary Target: c-Met Kinase

  • Chemical Class: Pyrazolo[3,4-b]pyridine

  • Key Selectivity Data: Compounds 5a and 5b exhibited potent inhibition of c-Met with IC50 values in the nanomolar range (4.27 nM and 7.95 nM, respectively), comparable to the reference drug cabozantinib.[6] Importantly, these compounds showed greater selectivity for cancer cells over normal human lung fibroblasts (WI-38), indicating a favorable therapeutic window.[6]

Quantitative Comparison of Inhibitor Potency and Selectivity

The following table summarizes the inhibitory potency (IC50) and key selectivity data for the discussed compounds.

Compound NamePrimary TargetIC50 (Primary Target)Key Off-Target(s)Selectivity NotesReference
eCF506 SRC<1 nMABL>1000-fold selective for SRC over ABL.[4]
Compound 40 JAK112 nM (enzymatic)JAK2, FGFR112-fold selective over JAK2 in enzymatic assays; 36-fold in cellular assays. Minimal activity against a panel of 50 kinases.[5]
Compound 5a c-Met4.27 nMNot specifiedHighly selective for cancer cells over normal fibroblasts.[6]
Compound 5b c-Met7.95 nMNot specifiedSimilar to Compound 5a, shows a high degree of selectivity for cancer cells.[6]

Methodologies for Assessing Cross-Reactivity

A comprehensive evaluation of inhibitor cross-reactivity relies on robust and systematic screening methodologies. The choice of assay depends on the stage of drug development and the specific questions being addressed.

Biochemical Assays: The First Pass

Biochemical assays measure the direct interaction between an inhibitor and a purified kinase. They are essential for determining intrinsic potency and for broad kinome-wide profiling.

Workflow for Kinase Inhibition Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis compound Compound Dilution Series incubation Incubate Compound, Kinase, Substrate, and ATP compound->incubation kinase Kinase Preparation kinase->incubation substrate Substrate & ATP Preparation substrate->incubation adp_glo Add ADP-Glo Reagent (Luminescence) incubation->adp_glo e.g., ADP-Glo tr_fret TR-FRET Detection incubation->tr_fret e.g., TR-FRET radioisotope Radiometric Assay (32P-ATP) incubation->radioisotope e.g., Radiometric ic50 Calculate IC50 Values adp_glo->ic50 tr_fret->ic50 radioisotope->ic50 selectivity Determine Selectivity Score ic50->selectivity

Caption: Workflow for a typical in vitro kinase inhibition assay.

Detailed Protocol: ADP-Glo™ Kinase Assay

This protocol is adapted from methodologies used for assessing pyrazolo[3,4-g]isoquinolines.[7]

  • Reaction Setup: In a 384-well plate, combine the kinase, substrate, and ATP in the appropriate kinase buffer (e.g., 10 mM MgCl2, 1 mM EGTA, 1 mM DTT, 25 mM Tris-HCl pH 7.5).

  • Compound Addition: Add the test compound at various concentrations (typically a 10-point dose-response curve). Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Initiate Reaction: Add ATP to start the kinase reaction. The final reaction volume is typically 5-10 µL.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes.

  • Stop Reaction & Detect ADP: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Read Plate: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Competition Binding Assays: A Broader View

Competition binding assays, such as Eurofins DiscoverX's KINOMEscan™, measure the ability of a compound to displace a known ligand from the kinase active site.[8] This method is independent of ATP concentration and can be used to screen against hundreds of kinases simultaneously, providing a comprehensive overview of a compound's selectivity.[9][10][11]

KINOMEscan™ Experimental Workflow

G cluster_prep Preparation cluster_binding Binding Reaction cluster_quantify Quantification cluster_analysis Data Analysis compound_prep Test Compound mix Mix Compound, Kinase, and Ligand-Beads compound_prep->mix kinase_prep DNA-tagged Kinase kinase_prep->mix ligand_beads Immobilized Ligand on Beads ligand_beads->mix incubate Incubate to Reach Equilibrium mix->incubate wash Wash to Remove Unbound Kinase incubate->wash elute Elute Bound Kinase wash->elute qpcr Quantify Kinase via qPCR of DNA Tag elute->qpcr inhibition Calculate % Inhibition qpcr->inhibition kd Determine Kd inhibition->kd if dose-response

Caption: Workflow for the KINOMEscan™ competition binding assay.

Cellular Assays: Assessing On-Target and Off-Target Effects in a Biological Context

Ultimately, an inhibitor's activity must be confirmed in a cellular context where factors like membrane permeability and intracellular ATP concentrations come into play.[5]

Detailed Protocol: Western Blot for Phospho-Protein Levels

This method is used to determine if an inhibitor can block the phosphorylation of a kinase's downstream substrate in cells.[3]

  • Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231 for SRC activity) and allow them to adhere. Treat the cells with the test compound at various concentrations for a specified time (e.g., 1-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with a primary antibody specific for the phosphorylated target protein (e.g., anti-phospho-SRC Y416) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., total protein of the same target or a housekeeping protein like GAPDH) to determine the dose-dependent inhibition of substrate phosphorylation.

Signaling Pathway Context: The JAK/STAT Pathway

Understanding the signaling pathway in which the target kinase operates is crucial for interpreting cross-reactivity data. For example, JAK1 is a key mediator of cytokine signaling through the JAK/STAT pathway.

G cytokine Cytokine receptor Cytokine Receptor cytokine->receptor binds jak1 JAK1 receptor->jak1 activates jak_other JAK2/TYK2 receptor->jak_other activates stat STAT jak1->stat phosphorylates (p) p_stat p-STAT stat->p_stat dimer STAT Dimer p_stat->dimer dimerizes nucleus Nucleus dimer->nucleus translocates to gene Gene Transcription nucleus->gene initiates inhibitor Compound 40 (JAK1 Inhibitor) inhibitor->jak1 inhibits

Caption: Simplified JAK/STAT signaling pathway.

Inhibition of JAK1 by a selective compound like Compound 40 is intended to block this pathway without affecting signaling cascades that rely on other JAK family members, thereby minimizing potential side effects.

Conclusion and Future Outlook

The pyrazolo[3,4-b]pyridine scaffold and its related structures continue to be a fertile ground for the discovery of novel kinase inhibitors. As this guide illustrates, achieving high target selectivity is a complex but attainable goal, driven by iterative cycles of design, synthesis, and comprehensive cross-reactivity profiling. The methodologies outlined herein, from broad kinome-wide scans to detailed cellular pathway analysis, provide the necessary tools for researchers to characterize their compounds thoroughly. By understanding and comparing the cross-reactivity profiles of these potent molecules, the scientific community can continue to develop safer and more effective targeted therapies for a wide range of diseases.

References

  • Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry. [Link]

  • Fragment-Based Discovery of Pyrazolopyridones as JAK1 Inhibitors with Excellent Subtype Selectivity. ACS Medicinal Chemistry Letters. [Link]

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction. Journal of Medicinal Chemistry. [Link]

  • Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. PubMed. [Link]

  • Pyrazolopyridine inhibitors of B-RafV600E. Part 2: structure-activity relationships. PubMed. [Link]

  • Structure-activity relationship in pyrazolo[4,3-c]pyridines, first inhibitors of PEX14-PEX5 Protein-Protein Interaction (PPI) with trypanocidal activity. ResearchGate. [Link]

  • Experimental profiling. Bio-protocol. [Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. MDPI. [Link]

  • Structure and selectivity of pyrolopyridazine compounds. ResearchGate. [Link]

  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC Publishing. [Link]

  • Discovery of Pyrazolo[1,5- a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. PubMed. [Link]

  • Binding Kinetics Survey of the Drugged Kinome. Journal of the American Chemical Society. [Link]

  • Using the Structural Kinome to Systematize Kinase Drug Discovery. IntechOpen. [Link]

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Cell Chemical Biology. [Link]

  • Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. eLife. [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. MDPI. [Link]

  • Pyrazolo[3,4-b]pyridin-3(2H)-one derivatives: Green synthesis, characterization and their larvicidal profile against Culex quinquefasciatus. ScienceDirect. [Link]

  • New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica. [Link]

  • New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. ResearchGate. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

  • Anti-Diabetic Activities and Molecular Docking Studies of Aryl-Substituted Pyrazolo[3,4-b]pyridine Derivatives Synthesized via Suzuki Cross-Coupling Reaction. MDPI. [Link]

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. [Link]

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. MDPI. [Link]

Sources

Independent Validation of 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one: A Comparative Guide to Biological Activity Assessment

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the independent validation of the biological activity of 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one, a member of the broader pyrazolo[3,4-b]pyridine class of compounds. Derivatives of this scaffold have shown significant therapeutic potential across various domains, including oncology, neurology, and infectious diseases.[1][2][3] This document outlines a systematic approach to characterizing a novel derivative, using established compounds for comparison and employing rigorous, validated experimental protocols. For the purpose of this guide, we will focus on the prevalent anticancer properties of this chemical class, specifically their role as kinase inhibitors.[4][5][6]

Our investigation will be benchmarked against a well-characterized pyrazolo[3,4-b]pyridine, Compound 7n , a potent and selective Fibroblast Growth Factor Receptor (FGFR) kinase inhibitor, and a current standard-of-care FGFR inhibitor, Erlotinib , which will serve as a control from a different chemical class targeting a related receptor tyrosine kinase family.

Introduction to the Pyrazolo[3,4-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[7] These include antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3] Notably, this scaffold has been extensively explored for its anticancer properties, with several derivatives reported to inhibit key enzymes involved in cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs), Topoisomerase IIα, and various receptor tyrosine kinases.[5] The 7,7a-dihydropyrazolo[3,4-b]pyridin-3-one core represents a specific modification of this versatile scaffold, and its unique biological activities warrant a thorough and independent investigation.

Experimental Design for Independent Validation

A multi-tiered approach is essential for the comprehensive validation of a novel compound. The following experimental workflow is designed to first establish the in vitro activity of 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one and then to confirm its cellular effects, culminating in a potential in vivo assessment.

experimental_workflow cluster_0 Tier 1: In Vitro Biochemical Assays cluster_1 Tier 2: In Vitro Cellular Assays cluster_2 Tier 3: In Vivo Model (Conditional) a1 Kinase Inhibition Panel a2 IC50 Determination for Lead Target(s) a1->a2 Identify primary target(s) b1 Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) a2->b1 Progress to cellular models b2 Target Engagement & Pathway Analysis (Western Blot) b1->b2 Confirm cellular potency c1 Xenograft Tumor Model b2->c1 If potent and on-target

Caption: A tiered experimental workflow for the validation of 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one's biological activity.

Detailed Experimental Protocols

Tier 1: In Vitro Biochemical Assays

The initial step is to determine the direct inhibitory effect of 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one on a panel of purified kinases to identify its primary molecular target(s).

3.1.1. Kinase Inhibition Panel

  • Objective: To screen the test compound against a broad panel of kinases to identify potential targets.

  • Protocol:

    • Prepare a stock solution of 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one, Compound 7n, and Erlotinib in 100% DMSO.

    • Utilize a commercial kinase profiling service (e.g., Eurofins, Promega) to screen the compounds at a fixed concentration (e.g., 10 µM) against a panel of at least 100 human kinases.

    • The assay typically measures the remaining kinase activity after incubation with the compound, often using a radiometric (³³P-ATP) or fluorescence-based method.

    • Results are expressed as the percentage of inhibition relative to a DMSO control.

3.1.2. IC50 Determination for Lead Target(s)

  • Objective: To determine the potency of the test compound against the primary kinase target(s) identified in the initial screen.

  • Protocol:

    • Based on the screening results, select the kinase(s) that showed significant inhibition (e.g., >50%).

    • Perform a dose-response assay using a suitable in vitro kinase assay kit (e.g., ADP-Glo™ Kinase Assay, Promega).

    • Prepare a serial dilution of 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one, Compound 7n, and Erlotinib (e.g., 10-point, 3-fold dilutions starting from 100 µM).

    • Incubate the kinase, substrate, and ATP with the varying concentrations of the compounds.

    • Measure the kinase activity and plot the percentage of inhibition against the compound concentration.

    • Calculate the IC50 value using a non-linear regression analysis (log(inhibitor) vs. response -- variable slope).

Tier 2: In Vitro Cellular Assays

Once a primary molecular target is identified, the next step is to assess the compound's effect on cancer cells that are known to be dependent on the activity of that target.

3.2.1. Cell Viability/Proliferation Assay

  • Objective: To determine the cytotoxic or cytostatic effect of the test compound on a relevant cancer cell line.

  • Protocol:

    • Select a cancer cell line with known overexpression or activating mutation of the target kinase (e.g., H1581 cell line for FGFR1-amplified lung cancer).[4]

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one, Compound 7n, and Erlotinib for 72 hours.

    • Assess cell viability using an MTT or CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

    • Measure the absorbance or luminescence and calculate the percentage of viable cells relative to the DMSO control.

    • Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) using non-linear regression.

3.2.2. Target Engagement & Pathway Analysis (Western Blot)

  • Objective: To confirm that the compound inhibits the target kinase and its downstream signaling pathway within the cell.

  • Protocol:

    • Treat the selected cancer cell line with increasing concentrations of 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one and the comparator compounds for a defined period (e.g., 2-4 hours).

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against the phosphorylated form of the target kinase (e.g., p-FGFR), a downstream signaling protein (e.g., p-ERK), and their total protein counterparts. A loading control (e.g., GAPDH, β-actin) should also be included.

    • Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

signaling_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., FGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Compound 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one (Hypothesized) Compound->RTK Inhibition

Caption: Hypothesized mechanism of action via inhibition of a receptor tyrosine kinase signaling pathway.

Data Presentation and Comparison

The quantitative data generated from the aforementioned experiments should be summarized in clear, concise tables for easy comparison.

Table 1: In Vitro Kinase Inhibition

CompoundTarget KinaseIC50 (nM)
7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one[Identified Target][Experimental Value]
Compound 7nFGFR1[Literature/Experimental Value]
ErlotinibEGFR[Literature/Experimental Value]

Table 2: In Vitro Cellular Activity

CompoundCell LineGI50 (µM)
7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one[Target-dependent Cell Line][Experimental Value]
Compound 7nH1581[Literature/Experimental Value]
Erlotinib[EGFR-dependent Cell Line][Literature/Experimental Value]

Conclusion

This guide provides a robust and scientifically sound framework for the independent validation of 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one's biological activity. By focusing on a well-documented therapeutic area for the broader pyrazolo[3,4-b]pyridine class and employing established comparator compounds, researchers can effectively characterize the potency, selectivity, and cellular efficacy of this novel molecule. The causality behind each experimental choice is rooted in a tiered approach that logically progresses from biochemical target identification to cellular pathway validation. This self-validating system ensures that each subsequent step is built upon a solid foundation of empirical data, ultimately providing a comprehensive and trustworthy assessment of the compound's therapeutic potential.

References

  • Bioactive pyrazolopyridopyrimidine derivatives. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Synthesis, characterization and biological activity of certain Pyrazole derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved March 27, 2026, from [Link]

  • Synthesis of N-alkylated pyrazolopyridines and study of their antimicrobial activities. (2014). Journal of Chemical and Pharmaceutical Research, 6(1), 540-543. Retrieved March 27, 2026, from [Link]

  • Synthesis and Biological Evaluation of N- Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent. (2016). Molecules, 21(9), 1154. Retrieved March 27, 2026, from [Link]

  • Current status of pyrazole and its biological activities. (2013). Journal of Pharmacy & Bioallied Sciences, 5(1), 2-11. Retrieved March 27, 2026, from [Link]

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. (2016). ACS Medicinal Chemistry Letters, 7(6), 611-616. Retrieved March 27, 2026, from [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025). Pharmaceuticals, 18(11), 2345. Retrieved March 27, 2026, from [Link]

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. (2022). Molbank, 2022(1), M1343. Retrieved March 27, 2026, from [Link]

  • 1H-Pyrazolo[3,4-b]pyridin-3(2H)-one derivatives: Catalyst free green synthesis, characterization and larvicidal profile against Culex quinquefasciatus. (2021). Journal of the Indian Chemical Society, 98(12), 100227. Retrieved March 27, 2026, from [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). Molecules, 26(8), 2197. Retrieved March 27, 2026, from [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). Molecules, 27(7), 2237. Retrieved March 27, 2026, from [Link]

  • New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. (2012). Der Pharma Chemica, 4(2), 701-710. Retrieved March 27, 2026, from [Link]

  • A green synthesis of 1,7-dihydrodipyrazolo[3,4-b:4′,3′-e]pyridin-3(2H)-one derivatives from deamination cyclization reactions in aqueous medium. (2020). Journal of Heterocyclic Chemistry, 57(1), 356-364. Retrieved March 27, 2026, from [Link]

  • Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. (2023). European Journal of Medicinal Chemistry, 253, 115334. Retrieved March 27, 2026, from [Link]

Sources

Safety Operating Guide

7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development professionals and research chemists on the lifecycle management of complex heterocyclic compounds. 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one (C₆H₅N₃O) is a nitrogen-rich heterocyclic compound featuring a fused pyrazole and pyridine ring system. While this robust structural motif makes it an excellent candidate for pharmaceutical intermediates and kinase inhibitor development, it also dictates strict operational and disposal protocols.

Improper disposal of nitrogen-rich heterocycles can lead to environmental persistence, aquatic toxicity, and regulatory violations. Below is the comprehensive, self-validating operational guide for the safe handling, segregation, and disposal of 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one.

Mechanistic Causality: Why Specialized Disposal is Required

To design a safe disposal protocol, we must first understand the chemical behavior of the waste material:

  • Environmental Recalcitrance: The fused pyrazolo-pyridine core is highly stable and resistant to standard biological degradation in wastewater treatment facilities. If poured down the drain, it acts as a persistent organic pollutant.

  • Nitrogen-Rich Reactivity: Nitrogen-rich compounds possess higher heats of formation [5]. While 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one is not a primary explosive, mixing it with strong oxidizers or concentrated acids in a generic waste carboy can trigger exothermic decomposition, releasing toxic nitrogen oxide (NOx) gases [6].

  • Biological Activity: Because this compound is often utilized in biological assays, it must be treated as a toxic active pharmaceutical ingredient (API) proxy. The Environmental Protection Agency (EPA) mandates that such materials be managed as hazardous waste to prevent ecological exposure [2].

Because of these factors, high-temperature incineration is the only acceptable method of disposal. Incineration breaks the stable heterocyclic bonds, converting the compound entirely into harmless nitrogen gas (N₂), carbon dioxide (CO₂), and water vapor (H₂O) [5].

Quantitative Waste Categorization

Before executing the disposal protocol, you must categorize your waste stream. Segregation is the most critical step in preventing cross-reactivity and ensuring EPA compliance [1].

Table 1: Waste Stream Categorization and Compatibility Matrix

Waste StateTypical Matrix / SolventPrimary HazardIncompatibilitiesRequired SAA ContainerFinal Disposal Routing
Solid Neat powder, synthesized crystalsIrritant, ToxicStrong oxidizers, strong acidsDouble-lined polyethylene bag within a rigid binSolid Hazardous Waste
Liquid (Assay) DMSO, DMF, MethanolToxic, FlammableHalogenated waste, OxidizersHDPE Carboy (Non-Halogenated)Non-Halogenated Organic Waste
Liquid (Extraction) DCM, ChloroformToxic, VolatileNon-halogenated waste, BasesHDPE Carboy (Halogenated)Halogenated Organic Waste
Consumables Pipette tips, PPE, weighing boatsTrace contaminationN/ARigid, puncture-proof binChemically Contaminated Solid Waste

Step-by-Step Disposal Methodology

This protocol is designed as a self-validating system. Each step contains a verification check to ensure regulatory compliance and laboratory safety [4].

Phase 1: Point-of-Generation Segregation
  • Identify the Matrix: Determine if the 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one is in solid form or dissolved in a solvent.

  • Segregate Solvents: If liquid, identify the solvent. Route DMSO/DMF solutions to Non-Halogenated waste. Route Dichloromethane (DCM) or Chloroform solutions to Halogenated waste.

    • Causality Check: Halogenated and non-halogenated wastes must be separated because halogenated solvents require vastly different incineration temperatures to prevent the formation of highly toxic dioxins [3].

Phase 2: Satellite Accumulation Area (SAA) Storage
  • Transfer to Container: Move the waste into a chemically compatible, leak-proof High-Density Polyethylene (HDPE) container located within the line of sight of the generation point (the SAA) [4].

  • Seal the Container: Secure the lid immediately after transfer.

    • Causality Check: EPA Subpart K regulations mandate that containers remain closed unless actively receiving waste. This prevents volatilization, inhalation exposure, and accidental spills [1].

Phase 3: Labeling and Documentation
  • Apply Hazardous Waste Label: Affix a standardized EPA-compliant label to the container.

  • Detail the Contents: Write the full chemical name ("7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one") and the exact solvent composition.

    • Causality Check: Do not use abbreviations, acronyms, or chemical structures. Waste management vendors rely on explicit nomenclature to safely transport and blend fuels for incineration [2].

Phase 4: Central Accumulation and Vendor Handoff
  • Monitor Accumulation Time: Transfer the container from the SAA to your facility's Central Accumulation Area (CAA). Apply an accumulation start date to the label[4].

  • Schedule Pickup: Ensure a certified hazardous waste vendor removes the material within 6 months of the accumulation start date [1].

Disposal Workflow Visualization

The following decision tree illustrates the logical flow for routing 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one waste to ensure complete thermal destruction.

G Start 7,7a-Dihydropyrazolo[3,4-b] pyridin-3-one Waste State Determine Physical State Start->State Solid Solid / Powder State->Solid Liquid Liquid Solution State->Liquid SolidBin Solid Hazardous Waste Bin (Double-bagged) Solid->SolidBin Solvent Identify Solvent Matrix Liquid->Solvent NonHalo Non-Halogenated (e.g., DMSO, MeOH) Solvent->NonHalo Halo Halogenated (e.g., DCM, Chloroform) Solvent->Halo NonHaloBin Non-Halogenated Waste Carboy NonHalo->NonHaloBin HaloBin Halogenated Waste Carboy Halo->HaloBin Incineration High-Temperature Incineration (EPA Certified Vendor) SolidBin->Incineration NonHaloBin->Incineration HaloBin->Incineration Decomp Decomposition into N₂, CO₂, and H₂O Incineration->Decomp Thermal Destruction

Workflow for the segregation and thermal destruction of 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one waste.

References

  • Hazardous Waste Disposal Guide - Research Safety. Northwestern University. Available at: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available at: [Link]

  • The Greenest Methods for Disposal of Hazardous Lab Chemicals. CalPacLab. Available at: [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. Available at: [Link]

  • Design of a Nitrogen-Rich Perylene-Triazine Porous Organic Polymer. ResearchGate. Available at: [Link]

Navigating the Uncharted: A Guide to Safely Handling 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one

Author: BenchChem Technical Support Team. Date: April 2026

In the fast-paced world of drug discovery and development, researchers often work with novel chemical entities where comprehensive safety data is not yet available. 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one, a member of the pyrazolo[3,4-b]pyridine class of compounds, represents such a frontier. While specific toxicological data for this exact molecule is limited, its structural similarity to other biologically active heterocyclic compounds necessitates a cautious and well-informed approach to handling. This guide provides essential safety and logistical information, empowering researchers to manage this compound responsibly from receipt to disposal.

The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antidiabetic, and antimicrobial properties.[1][2][3] This inherent bioactivity underscores the importance of minimizing exposure until a complete hazard profile can be established. Therefore, it is prudent to treat 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one as a potentially hazardous substance.[4]

I. Core Safety Directives: Personal Protective Equipment (PPE)

When handling novel compounds of unknown toxicity, a multi-layered approach to personal protection is paramount. The following PPE is mandatory for all procedures involving 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one.

Hand Protection: The First Line of Defense

Given the potential for dermal absorption and skin irritation, as seen with related pyridine derivatives, robust hand protection is non-negotiable.

  • Primary Gloving: Disposable nitrile gloves provide a good initial barrier against incidental contact and splashes.[4][5] They should be inspected for pinholes or tears before each use.

  • Secondary Gloving: For extended operations or when handling larger quantities, double-gloving is recommended. This provides an additional layer of protection in case the outer glove is compromised.

  • Glove Compatibility: Always consult a glove manufacturer's chemical resistance guide to ensure nitrile is appropriate for the solvents being used in conjunction with the compound.[5]

  • Immediate Disposal: Contaminated gloves should be removed and disposed of immediately following established laboratory procedures. Never reuse disposable gloves.

Body Protection: Shielding Against Contamination

Protecting the skin and personal clothing from accidental spills is crucial.

  • Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure front closure is required.[6] This should be worn at all times within the laboratory.

  • Apron: For procedures with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.

  • Full Coverage: Ensure that legs and feet are fully covered. Shorts, skirts, and open-toed shoes are strictly prohibited in the laboratory.[5][6]

Eye and Face Protection: A Critical Barrier

The eyes are particularly vulnerable to chemical splashes and airborne particles.

  • Safety Glasses: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement for all laboratory work.[4][6]

  • Chemical Splash Goggles: When handling liquid suspensions or solutions of the compound, chemical splash goggles are mandatory to provide a complete seal around the eyes.[6][7]

  • Face Shield: For activities with a significant splash or spatter potential, a face shield should be worn in conjunction with safety glasses or goggles.[5][6][8]

Respiratory Protection: Safeguarding Against Inhalation

Given that some related compounds can cause respiratory irritation, minimizing the risk of inhalation is essential.[9]

  • Engineering Controls: The primary method of respiratory protection is the use of engineering controls. All handling of powdered or volatile forms of 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one must be conducted within a certified chemical fume hood.[4]

  • Respirator: If engineering controls are not feasible or during a large spill, a respirator may be required. The selection of an appropriate respirator should be made in consultation with your institution's Environmental Health and Safety (EHS) department and will require a formal respiratory protection program, including fit testing and training.[5]

II. Operational and Disposal Plans: A Step-by-Step Guide

A systematic approach to handling and disposal is critical to ensuring a safe laboratory environment.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Label: Ensure the container is clearly labeled with the compound name, any known hazard information, and the date of receipt.[4]

  • Store: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[4] Use secondary containment to prevent the spread of material in case of a spill.[4]

Handling and Use

All manipulations of 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one should adhere to the following workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designated Work Area (Fume Hood) don_ppe Don Appropriate PPE gather_materials Gather All Necessary Equipment and Reagents don_ppe->gather_materials 1. Prepare weigh_transfer Weigh and Transfer Compound gather_materials->weigh_transfer 2. Handle reaction_setup Perform Experimental Procedure weigh_transfer->reaction_setup monitor Monitor Reaction reaction_setup->monitor decontaminate Decontaminate Work Surfaces and Equipment monitor->decontaminate 3. Cleanup dispose_waste Segregate and Dispose of Chemical Waste decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and decisive action is crucial.

Scenario Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[4][9]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[4][9]
Inhalation Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]
Small Spill Alert others in the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
Large Spill Evacuate the area and notify your supervisor and EHS department immediately.[4]
Disposal Plan

All waste containing 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one must be treated as hazardous chemical waste.

  • Segregation: Do not mix this waste with other waste streams.

  • Containment: Collect all solid and liquid waste in clearly labeled, sealed containers.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and a full description of the contents.

  • Disposal: Follow your institution's specific procedures for the disposal of chemical waste. Do not pour any waste down the drain.[9]

III. Conclusion: A Culture of Safety

The responsible advancement of science, particularly in drug development, hinges on a steadfast commitment to safety.[10][11] While the full toxicological profile of 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one is yet to be determined, by adhering to the principles of hazard mitigation and implementing the robust PPE and handling protocols outlined in this guide, researchers can confidently and safely explore its scientific potential. Always prioritize a culture of safety, and when in doubt, consult with your institution's Environmental Health and Safety professionals.

References

  • Novel Chemicals with Unknown Hazards SOP. (n.d.).
  • Chemical Safety: Personal Protective Equipment. (n.d.).
  • 1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine - NextSDS. (n.d.).
  • 6-chloro-1H-pyrazolo[3,4-b]pyridine - ChemicalBook. (2025, July 26).
  • SAFETY DATA SHEET. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2026, January 06).
  • Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions.
  • Personal Protective Equipment in Chemistry | Environmental Health and Safety. (n.d.). Dartmouth.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 06). Provista.
  • Pyridine, alkyl derivatives: Human health tier II assessment. (2015, September 01).
  • How can we discover safer drugs? : Future Medicinal Chemistry. (n.d.). Ovid.
  • Advancing Drug Safety in Drug Development: Bridging Computational Predictions for Enhanced Toxicity Prediction. (2024, May 17). ACS Publications.
  • Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. (2024, December 25). ACS Omega.
  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025, November 20). PMC.
  • Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. (2024, September 06). PubMed.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.